molecular formula C10H8ClNO6 B141395 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate CAS No. 156876-26-5

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate

Cat. No.: B141395
CAS No.: 156876-26-5
M. Wt: 273.62 g/mol
InChI Key: LLQGXKKNTCFHEE-UHFFFAOYSA-N
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Description

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate is a useful research compound. Its molecular formula is C10H8ClNO6 and its molecular weight is 273.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO6/c1-5(18-10(11)13)6-2-8-9(17-4-16-8)3-7(6)12(14)15/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQGXKKNTCFHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156876-26-5
Record name 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate
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Foundational & Exploratory

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Introduction

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a specialized organic compound primarily utilized as a reactive intermediate in the synthesis of more complex molecules, particularly within the realms of medicinal chemistry and drug development.[1] Its structure, featuring a nitro-substituted benzodioxole core, a secondary ethyl group, and a highly reactive carbonochloridate (also known as chloroformate) moiety, makes it a versatile building block. The chloroformate group is an excellent electrophile, readily reacting with nucleophiles like amines or alcohols to form stable carbamate or carbonate linkages, respectively.[1][2] This functionality is invaluable for creating prodrugs, modifying the pharmacokinetic properties of drug candidates, or constructing enzyme inhibitors.[1]

This guide provides a comprehensive, three-stage synthetic pathway to this intermediate, commencing from the commercially available starting material 1-(1,3-benzodioxol-5-yl)ethanone. Each stage is detailed with mechanistic insights, step-by-step protocols, and characterization data, reflecting a scientifically rigorous and practical approach for research and development professionals.

Overall Synthetic Pathway

The synthesis is logically structured in three sequential transformations:

  • Electrophilic Nitration: Introduction of a nitro group onto the electron-rich benzodioxole ring of the starting ketone.

  • Chemoselective Reduction: Reduction of the ketone to a secondary alcohol without affecting the nitro group.

  • Chloroformylation: Conversion of the secondary alcohol into the target carbonochloridate.

Synthesis_Pathway Overall Synthesis Scheme A 1-(1,3-Benzodioxol-5-yl)ethanone (Starting Material) B 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one (Intermediate 1) A->B Step 1: Nitration (HNO₃, H₂SO₄) C 1-(6-Nitrobenzo[d]dioxol-5-yl)ethan-1-ol (Intermediate 2) B->C Step 2: Reduction (NaBH₄, EtOH) D 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (Final Product) C->D Step 3: Chloroformylation (Phosgene or equivalent)

Caption: A three-step synthetic route from acetopiperone to the target carbonochloridate.

Part 1: Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one

The inaugural step involves the regioselective nitration of 1-(1,3-benzodioxol-5-yl)ethanone, also known as acetopiperone.[3][4][5] This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale & Regioselectivity

The benzodioxole ring is highly activated towards electrophilic attack due to the electron-donating nature of the two oxygen atoms. The acetyl group, conversely, is a meta-directing deactivator. The directing effects of these substituents converge to strongly favor the substitution of the incoming electrophile (the nitronium ion, NO₂⁺) at the position ortho to the methylenedioxy group and meta to the acetyl group. This corresponds to the 6-position of the benzodioxole ring system, leading to the desired product, 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one.[6]

Experimental Protocol
  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid (H₂SO₄, 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture: Slowly add fuming nitric acid (HNO₃, 10 mL) to the cooled sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Dissolve 1-(1,3-benzodioxol-5-yl)ethanone (10.0 g, 60.9 mmol) in concentrated sulfuric acid (20 mL) in a separate beaker, cooling as necessary. Add this solution dropwise to the nitrating mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. A yellow precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one as a pale yellow solid.

ParameterValueReference
Molecular Formula C₉H₇NO₅[6]
Molecular Weight 209.16 g/mol [6]
Appearance Pale yellow solid-
CAS Number 56136-84-6[6]

Part 2: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethan-1-ol

This stage focuses on the chemoselective reduction of the ketone functionality of the nitrated intermediate to a secondary alcohol. The primary challenge is to achieve this transformation without reducing the nitro group.

Choice of Reducing Agent

Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards nitro groups under standard conditions (e.g., in alcoholic solvents at room temperature). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the ketone and the nitro group and must be avoided.

Experimental Protocol
  • Setup: In a round-bottom flask, suspend 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one (8.0 g, 38.3 mmol) in ethanol (150 mL).

  • Reduction: Cool the suspension in an ice bath to ~5 °C. Add sodium borohydride (NaBH₄, 2.17 g, 57.4 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor by TLC until the starting ketone is consumed.

  • Quenching & Work-up: Cool the flask in an ice bath again and slowly add 2M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture (pH ~6-7).

  • Extraction: Reduce the volume of ethanol under vacuum. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude solid, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol, can be purified further by silica gel chromatography if necessary.[7]

ParameterValueReference
Product Name 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol[7]
Utility Key intermediate in pharmaceutical synthesis[7]
Reactivity Participates in nucleophilic substitutions and coupling reactions[7]

Part 3: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

The final step is the conversion of the secondary alcohol into the highly reactive carbonochloridate. This is achieved by reaction with phosgene (COCl₂) or a safer, solid phosgene equivalent like triphosgene.

Critical Safety Note: Phosgene is an extremely toxic gas. All operations involving phosgene or its equivalents must be conducted in a high-performance chemical fume hood by trained personnel with appropriate personal protective equipment (PPE) and access to emergency response measures.

Reagent Rationale

The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of phosgene. A subsequent elimination of a chloride ion and deprotonation (typically facilitated by a non-nucleophilic base like pyridine or triethylamine) yields the chloroformate and a molecule of HCl.[2] Using a base is crucial to drive the reaction to completion by neutralizing the HCl byproduct.

Chloroformylation_Mechanism General Chloroformylation Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Isolation A 1. Dissolve Alcohol (Intermediate 2) in aprotic solvent (e.g., THF) B 2. Cool to 0 °C A->B C 3. Add non-nucleophilic base (e.g., Pyridine) B->C D 4. Add Phosgene solution (or Triphosgene) dropwise C->D Proceed under inert atmosphere E 5. Stir at 0 °C to RT D->E F 6. Filter off salt byproduct (e.g., Pyridinium chloride) E->F Reaction complete G 7. Concentrate filtrate in vacuo F->G H 8. Isolate Final Product G->H

Caption: Workflow for the conversion of the alcohol intermediate to the final product.

Experimental Protocol (Using Triphosgene)
  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add a solution of 1-(6-nitrobenzo[d]dioxol-5-yl)ethan-1-ol (5.0 g, 23.7 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphosgene (2.8 g, 9.5 mmol, 0.4 equivalents) to the solution.

  • Base Addition: Slowly add anhydrous pyridine (2.1 mL, 26.1 mmol) dropwise to the reaction mixture. A white precipitate (pyridinium chloride) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Isolation: Filter the reaction mixture under vacuum to remove the pyridinium chloride precipitate. Wash the precipitate with a small amount of dry THF.

  • Purification: Concentrate the filtrate under reduced pressure at low temperature (<40 °C) to avoid decomposition. The resulting crude oil or solid is the target product, 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. Due to its reactivity, it is often used immediately in the next synthetic step without extensive purification.

ParameterValueReference
IUPAC Name 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate[8]
Molecular Formula C₁₀H₈ClNO₆[8][9]
Molecular Weight 273.62 g/mol [8][9]
Primary Hazards Corrosive, Acutely Toxic[8]
CAS Number 156876-26-5[8][9]

References

  • Plummer, C. M., Breadon, T. W., Pearson, J. R., & Jones, O. A. H. (2016). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. Forensic Science International, 259, 181-188. Available at: [Link]

  • Plummer, C. M., Breadon, T. W., Pearson, J. R., & Jones, O. A. H. (2016). The Synthesis and Characterisation of MDMA Derived from a Catalytic Oxidation of Material Isolated from Black Pepper Reveals Potential Route Specific Impurities. Sciencemadness.org. Available at: [Link]

  • Pearson, J. R., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Forensic Science International, 223(1-3), 306-13. Available at: [Link]

  • ResearchGate. (2025). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. ResearchGate. Available at: [Link]

  • Kavanagh, P., et al. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega, 6(50), 34706–34715. Available at: [Link]

  • Google Patents. (1957). Chloroformate production. US2778846A.
  • PubChem. (2025). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-(6-Nitrobenzo[d][10][11]dioxol-5-yl)ethyl Carbonochloridate. MySkinRecipes. Available at: [Link]

  • Chemistry Steps. (n.d.). Alcohols to Acid Chlorides. Chemistry Steps. Available at: [Link]

  • PubChem. (2025). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Jasinski, J. P., et al. (2012). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][10][11]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Acta Crystallographica Section E, E68(Pt 5), o1318–o1320. Available at: [Link]

  • ResearchGate. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Chloroformate. Wikipedia. Available at: [Link]

  • ResearchGate. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. ResearchGate. Available at: [Link]

  • Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E, 66(Pt 2), o383. Available at: [Link]

Sources

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, core reactivity, proposed synthesis, and safe handling procedures. Emphasis is placed on its application in drug development, particularly as a reactive linker for creating carbamate and carbonate bonds in bioactive molecules, prodrugs, and enzyme inhibitors.[1] The inherent reactivity of the carbonochloridate group, coupled with the unique electronic properties of the nitrobenzodioxole scaffold, makes this compound a valuable tool for medicinal chemists seeking to modify and enhance the properties of drug candidates.[1]

Chemical Identity and Structure

Nomenclature and Identifiers

A clear identification is critical for regulatory compliance and scientific communication. The compound is most commonly known by its CAS registry number, 156876-26-5.[1][2][3]

IdentifierValue
IUPAC Name 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate[2]
CAS Number 156876-26-5[2][3]
Molecular Formula C₁₀H₈ClNO₆[1][2][3]
Molecular Weight 273.62 g/mol [1][2][3]
Common Synonyms (r,s)-1-(3,4-(methylenedioxy)-6-nitrophenyl)ethyl chloroformate; MENPOC; MENPOC CHLORIDE[2][3]
InChIKey LLQGXKKNTCFHEE-UHFFFAOYSA-N[2]
SMILES CC(C1=CC2=C(C=C1[O-])OCO2)OC(=O)Cl[2]
Molecular Structure

The structure comprises a central ethyl group substituted with a 6-nitrobenzo[d]dioxole moiety on one side and a highly reactive carbonochloridate (chloroformate) group on the other. The nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.

Caption: 2D Structure of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

Physicochemical Properties

The physical and computed properties of the compound are essential for planning experiments, understanding its behavior in different solvents, and predicting its interactions with biological systems.

Tabulated Physical Properties
PropertyValueSource
Appearance Likely a solid, based on related compounds and high molecular weight.Inferred
Density 1.542 g/cm³[3]
Storage Temp. 2-8°C, Sealed, Dry, Light-proof, Inert Gas[1][4]
Computed Molecular Descriptors

These values, calculated from the molecule's structure, are valuable for computational modeling in drug discovery.

DescriptorValueSignificance
XLogP3 2.7Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area 90.6 ŲRelates to drug transport and bioavailability.
Hydrogen Bond Donor Count 0Molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptor Count 7Can accept hydrogen bonds at oxygen and nitro groups.
Rotatable Bond Count 4Indicates molecular flexibility.
Source: PubChem CID 4590861[2]

Core Reactivity and Mechanistic Rationale

The Role of the Carbonochloridate Moiety

The carbonochloridate (or chloroformate) group is an acyl chloride derivative of carbonic acid. Its reactivity is dominated by the highly electrophilic carbonyl carbon. The adjacent chlorine and oxygen atoms are strongly electron-withdrawing, polarizing the C=O bond and making the carbon an excellent target for nucleophiles. Chloride is an outstanding leaving group, which facilitates rapid substitution reactions.

Key Transformation: Carbamate and Carbonate Formation

This compound's primary utility stems from its efficient reaction with nucleophiles like amines and alcohols.[1] This reaction is fundamental to its use as a linker or for creating prodrugs.

  • With Amines (R-NH₂): Nucleophilic attack by the amine's lone pair on the carbonyl carbon, followed by the elimination of hydrogen chloride (scavenged by a base), yields a stable carbamate linkage.

  • With Alcohols (R-OH): A similar reaction with an alcohol yields a carbonate linkage.

G start 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (Reagent) reaction Nucleophilic Acyl Substitution start->reaction nucleophile1 Amine (R-NH₂) or Alcohol (R-OH) nucleophile1->reaction base Non-nucleophilic base (e.g., Pyridine, Et₃N) base->reaction Scavenges HCl product1 Carbamate-Linked Product reaction->product1 If Amine product2 Carbonate-Linked Product reaction->product2 If Alcohol byproduct HCl (neutralized by base) reaction->byproduct

Caption: General reaction workflow for carbamate/carbonate formation.

Synthesis and Handling

Proposed Synthetic Pathway

While specific synthesis details are proprietary, a chemically sound and standard method for preparing a chloroformate is via the reaction of the corresponding alcohol with a phosgene equivalent.

Precursor: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol Reagent: Diphosgene or Triphosgene (safer alternatives to phosgene gas) Solvent: Anhydrous aprotic solvent (e.g., THF, Dichloromethane) Conditions: Inert atmosphere, low temperature (e.g., 0°C to room temp.), typically with a non-nucleophilic base.

Experimental Protocol (Exemplary):

  • Preparation: Dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol (1 eq) in anhydrous THF under an argon atmosphere and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of triphosgene (approx. 0.4 eq) in anhydrous THF to the cooled alcohol solution. Causality: Triphosgene serves as a solid, safer source of phosgene in situ. Slow addition at low temperature is critical to control the exothermic reaction and prevent side reactions.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC.

  • Work-up: Once the starting material is consumed, the reaction mixture is filtered to remove any solid byproducts. The solvent is then removed under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

Safe Handling and Storage Protocol

This compound is classified as hazardous and requires strict safety protocols.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles. Work should be conducted exclusively within a certified chemical fume hood.[5]

  • Toxicity Hazards: The compound is toxic if swallowed, inhaled, or in contact with skin.[2] Avoid creating dust or aerosols.

  • Corrosivity: It causes severe skin burns and eye damage.[2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic and corrosive chemicals.[1][5] The recommended storage temperature is 2-8°C.[1] It should be stored under an inert gas (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[1]

  • Incompatibility: Keep away from water, strong bases, alcohols, amines, and strong oxidizing agents. Hydrolysis will generate corrosive hydrogen chloride gas.[5]

Applications in Drug Discovery and Development

The structure of this reagent is ideal for several applications in medicinal chemistry.

Utility as a Linker and Protecting Group

The primary application is to link a drug molecule (containing an -OH or -NH group) to another moiety. This is a common strategy in:

  • Prodrug Synthesis: The resulting carbamate or carbonate bond can be designed to be stable in circulation but cleaved by enzymes (e.g., esterases) at the target site, releasing the active drug.[1] This can improve solubility, bioavailability, or reduce side effects.

  • Antibody-Drug Conjugates (ADCs): While more complex linkers are often used, the fundamental chemistry for attaching a payload to an antibody's amino acid residues (like lysine) involves carbamate formation.

Role as a Synthetic Intermediate

The nitrobenzodioxole core is a structural motif found in various biologically active molecules.[6][7] This reagent serves as a pre-functionalized building block, allowing for the efficient introduction of this scaffold during the synthesis of complex target molecules.[1] The nitro group itself can be a pharmacophore or can be chemically reduced to an amine, providing another point for further chemical modification.

Analytical Characterization (Anticipated Data)

While specific experimental spectra are not publicly available, the expected analytical data can be predicted based on the molecular structure.

TechniqueExpected Signals
¹H NMR Aromatic Protons: Two singlets in the aromatic region (~7.0-8.0 ppm). Methylenedioxy Protons: A singlet around 6.0-6.2 ppm (for the -O-CH₂-O- group). Ethyl CH: A quartet coupled to the methyl group. Ethyl CH₃: A doublet coupled to the methine proton.
¹³C NMR Signals for the Carbonyl Carbon (~150-160 ppm), multiple distinct signals in the Aromatic/Heterocyclic Region (~100-150 ppm), and signals for the Ethyl Group carbons in the aliphatic region.
Mass Spec. (MS) The molecular ion peak [M]+ should be observable, along with characteristic fragmentation patterns (e.g., loss of Cl, loss of the chloroformate group).
Infrared (IR) A strong, sharp absorption band for the C=O stretch of the chloroformate group (~1770-1800 cm⁻¹). Strong bands for the N-O stretch of the nitro group (~1520-1560 cm⁻¹ and 1340-1380 cm⁻¹).

Conclusion

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a specialized chemical reagent with significant value for researchers in drug development and organic synthesis. Its defining feature is the highly reactive carbonochloridate group, which enables the straightforward and efficient formation of carbamate and carbonate linkages. This reactivity, combined with a versatile nitrobenzodioxole core, makes it an important tool for constructing prodrugs, modifying lead compounds to enhance pharmacokinetic properties, and synthesizing complex bioactive molecules. Proper understanding of its chemical properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in a research setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4590861, 1-(6-nitrobenzo[d][2][3]dioxol-5-yl)ethyl carbonochloridate. Retrieved from [Link].

  • MySkinRecipes (n.d.). 1-(6-Nitrobenzo[d][2][3]dioxol-5-yl)ethyl Carbonochloridate. Retrieved from [Link].

  • Nagaraj, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][2][3]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Acta Crystallographica Section E, 78(Pt 9), 813–818. Retrieved from [Link].

  • Wikipedia (2023). Ethyl chloroformate. Retrieved from [Link].

  • Sali, H., et al. (2007). Functionalization of 6-Nitrobenzo[2][3]dioxole with Carbonyl Compounds via TDAE Methodology. Molecules, 12(4), 813-820. Retrieved from [Link].

  • Eidelman, O., et al. (2003). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 8(3), 346-351. Retrieved from [Link].

  • MySkinRecipes (n.d.). 1-(6-Nitrobenzo[d][2][3]dioxol-5-yl)ethyl Carbonochloridate (Thai version). Retrieved from [Link].

Sources

An In-Depth Technical Guide to 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (CAS No. 156876-26-5): A Key Intermediate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, a pivotal chemical intermediate in the synthesis of complex pharmaceutical compounds. This document elucidates its chemical and physical properties, outlines a detailed synthesis protocol, discusses its primary applications, and provides essential safety and handling information. The unique structural features of this molecule, particularly the presence of the reactive chloroformate group and the nitro-substituted benzodioxole core, make it a valuable reagent for the introduction of photolabile protecting groups and for the construction of intricate molecular architectures.

Introduction: Unveiling a Versatile Synthetic Tool

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, also known by synonyms such as (R,S)-1-(3,4-(Methylenedioxy)-6-nitrophenyl)ethyl chloroformate and the abbreviated "Menpoc chloride," is a specialized reagent primarily utilized in medicinal chemistry and organic synthesis.[1][2] Its significance stems from its role as a precursor to the 1-(6-nitrobenzo[d]dioxol-5-yl)ethoxycarbonyl (Menpoc) protecting group. This photolabile protecting group offers a strategic advantage in multi-step syntheses, allowing for the selective deprotection of functional groups under mild UV irradiation, thereby preserving other sensitive moieties within a molecule.

The core structure, a nitro-substituted benzodioxole, is a recurring motif in various biologically active compounds. The presence of the nitro group, a strong electron-withdrawing substituent, significantly influences the molecule's reactivity and electronic properties.[3] This guide will delve into the practical aspects of utilizing this reagent, providing researchers and drug development professionals with the necessary information to effectively incorporate it into their synthetic strategies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 156876-26-5[1]
Molecular Formula C₁₀H₈ClNO₆[1]
Molecular Weight 273.63 g/mol [1]
Appearance Yellow crystalline solid (predicted)[2]
Purity ≥95% (commercially available)[3]
Storage 2-8°C, Sealed, Dry, Light-proof, Inert Gas[3]
  • ¹H NMR: Expected signals would include a quartet for the benzylic proton, a doublet for the methyl group, distinct signals for the aromatic protons, and a characteristic signal for the methylenedioxy protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the chloroformate, aromatic carbons (with shifts influenced by the nitro and dioxole groups), the benzylic carbon, the methyl carbon, and the methylenedioxy carbon are anticipated.

  • IR Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the chloroformate, the N-O stretches of the nitro group, and C-O stretches of the ether linkages.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns would be observed, confirming the molecular weight and structure.

Synthesis and Mechanism

The synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is achieved through the reaction of its corresponding alcohol precursor, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, with a phosgenating agent. A common and safer alternative to phosgene gas is triphosgene (bis(trichloromethyl) carbonate).

Synthesis Workflow

The overall synthetic transformation can be visualized as a two-step process starting from 6-nitropiperonal.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Chloroformylation 6-Nitropiperonal 6-Nitropiperonal Alcohol_Precursor 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol 6-Nitropiperonal->Alcohol_Precursor  THF MeMgBr Methylmagnesium Bromide MeMgBr->Alcohol_Precursor Target_Compound 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate Alcohol_Precursor->Target_Compound  Anhydrous DCM Triphosgene Triphosgene Triphosgene->Target_Compound Pyridine Pyridine (Base) Pyridine->Target_Compound

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of chloroformates from alcohols using triphosgene.

Materials:

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol

  • Triphosgene

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol in anhydrous DCM.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Base: Anhydrous pyridine (1.1 equivalents) is added dropwise to the stirred solution.

  • Preparation of Phosgenating Agent: In a separate dry flask, a solution of triphosgene (0.4 equivalents) in anhydrous DCM is prepared.

  • Addition of Triphosgene: The triphosgene solution is added dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes. The reaction is monitored for the formation of pyridinium hydrochloride precipitate.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is filtered to remove the pyridinium hydrochloride precipitate. The filtrate is then washed sequentially with cold dilute hydrochloric acid, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Chloroformates are highly susceptible to hydrolysis. The use of anhydrous solvents and reagents is critical to prevent the decomposition of the product back to the starting alcohol.

  • Inert Atmosphere: A nitrogen or argon atmosphere prevents the introduction of atmospheric moisture.

  • Low Temperature: The reaction is performed at 0 °C to control the exothermic nature of the reaction between the alcohol and the phosgenating agent and to minimize side reactions.

  • Pyridine as a Base: Pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Applications in Drug Development and Organic Synthesis

The primary application of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is in the introduction of the Menpoc protecting group onto various functional groups, most commonly amines and alcohols, to form carbamates and carbonates, respectively.

The Menpoc Protecting Group: A Photolabile Strategy

The Menpoc group is a photolabile protecting group, meaning it can be cleaved by irradiation with UV light, typically around 350 nm. This orthogonality allows for selective deprotection without the need for harsh acidic or basic conditions that might affect other sensitive functional groups in a complex molecule.

G cluster_0 Protection cluster_1 Deprotection MenpocCl 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate Protected_Molecule Menpoc-Protected Molecule MenpocCl->Protected_Molecule Nucleophile R-NH₂ or R-OH Nucleophile->Protected_Molecule Deprotected_Molecule Deprotected Nucleophile Protected_Molecule->Deprotected_Molecule Byproducts Byproducts Protected_Molecule->Byproducts UV_Light UV Light (hν) UV_Light->Deprotected_Molecule

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Introduction: Unveiling a Key Pharmaceutical Intermediate

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a complex organic molecule primarily utilized as a chemical intermediate in the synthesis of pharmaceutical compounds.[1] Its significance in medicinal chemistry lies in its reactive chloroformate group, which is adept at coupling with amines or alcohols. This reactivity allows for the precise construction of carbonate or carbamate linkages, a crucial step in modifying drug candidates to enhance properties such as metabolic stability, binding affinity, or to create prodrugs.[1] The nitrobenzodioxole core of the molecule is a structural motif found in various biologically active compounds, making this reagent particularly valuable for researchers in drug discovery and development.[1][2]

Core Physicochemical Properties

A foundational understanding of a reagent begins with its fundamental physicochemical properties. All quantitative data is summarized for clarity and rapid reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₈ClNO₆[1][3][4][5][6]
Molecular Weight 273.62 g/mol [1][3][5][6]
IUPAC Name 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate[3]
CAS Number 156876-26-5[3][4][5]
Appearance Typically a solid (Inferred from storage and handling)
Storage Conditions 2-8°C, Sealed, Dry, Light-proof, Inert Gas[1][5]

Synthetic Utility: The Art of Linkage Creation

The primary utility of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is its function as a coupling reagent. The carbonochloridate group (-OC(O)Cl) is an activated form of a carboxylic acid derivative, highly susceptible to nucleophilic attack. This is analogous to the well-established use of other chloroformates, like ethyl chloroformate, in organic synthesis for forming carbamates and carbonates.[7][8]

Mechanism of Action: Carbamate Formation

When reacted with a primary or secondary amine (a nucleophile, R-NH₂), the nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate. The chlorine atom, being a good leaving group, is subsequently eliminated. This process is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The result is the formation of a stable carbamate linkage.

This reaction is pivotal for several reasons in drug development:

  • Prodrug Synthesis: A biologically active amine-containing drug can be temporarily "masked" with the 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl group. This can improve oral bioavailability or alter solubility, with the carbamate linkage designed to be cleaved in vivo to release the active drug.

  • Linker Chemistry: In more complex molecules like antibody-drug conjugates (ADCs), stable linkers are essential. The carbamate bond formed using this reagent provides a robust connection between different molecular moieties.

Experimental Workflow: A Representative Protocol for Carbamate Synthesis

The following is a generalized, field-proven protocol for the synthesis of a carbamate using 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate and a generic amine.

Objective: To couple a primary amine (R-NH₂) with 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

Materials:

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.0 eq)

  • Primary Amine (R-NH₂) (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Protocol:

  • Inert Atmosphere: Assemble the glassware and flush the system with dry nitrogen or argon. This is crucial as chloroformates can be sensitive to moisture.

  • Dissolution: Dissolve the primary amine (R-NH₂) and the base (e.g., Triethylamine) in anhydrous DCM in the round-bottom flask. Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Dissolve 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate in a separate portion of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the chloroformate solution dropwise to the cooled, stirring amine solution over 15-30 minutes. Maintaining a low temperature helps to control the reaction rate and minimize side products.

  • Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude carbamate product.

  • Purification: The crude product can be purified by column chromatography on silica gel to obtain the final, high-purity compound.

Visualizing the Chemical Transformation

The following diagram illustrates the fundamental coupling reaction described in the protocol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reagent 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate Base Base (e.g., TEA) in Anhydrous Solvent Carbamate Carbamate Product Reagent->Carbamate Electrophile Amine Primary Amine (R-NH₂) Amine->Carbamate Nucleophile Salt Triethylammonium Chloride (Salt) Base->Salt

Caption: Workflow for carbamate synthesis.

Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable for any chemical protocol. 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is classified with significant hazards.

  • Toxicity: The compound is considered toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Corrosivity: It causes severe skin burns and serious eye damage.[3]

Handling Precautions:

  • Always handle this reagent inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • The recommended storage temperature is between 2-8°C.[1][5]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[1][5]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4590861, 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. Available at: [Link]

  • MySkinRecipes (n.d.). 1-(6-Nitrobenzo[d][3][4]dioxol-5-yl)ethyl Carbonochloridate. Available at: [Link]

  • Wikipedia (2023). Ethyl chloroformate. Available at: [Link]

  • MySkinRecipes (n.d.). 1-(6-Nitrobenzo[d][3][4]dioxol-5-yl)ethyl Carbonochloridate (Thai language page). Available at: [Link]

  • Jasinski, J. P., et al. (2014). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][3][4]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Acta Crystallographica Section E, 70(Pt 9), o999–o1000. Available at: [Link]

  • Siddhartha, G., et al. (2000). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 5(9), 1083-1087. Available at: [Link]

Sources

A Technical Guide to the Postulated Mechanism of Action of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate as a Targeted Covalent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical analysis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, a molecule engineered for specific biological interaction. Based on its distinct chemical architecture, we postulate its primary mechanism of action is targeted covalent inhibition. The molecule is composed of two key functional domains: a highly reactive ethyl carbonochloridate moiety, which serves as an electrophilic "warhead," and a nitrobenzo[d]dioxole scaffold, which acts as the "guidance system" to facilitate initial binding to a protein target. This guide will deconstruct the compound's molecular profile, detail the steps of its proposed covalent inhibition mechanism, and present a comprehensive, field-proven experimental workflow using high-resolution mass spectrometry to validate this hypothesis and identify its biological targets.

Molecular Profile and Strategic Design

The efficacy and specificity of a covalent inhibitor are dictated by the synergy between its reactive and guiding components[1]. The structure of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate suggests a rational design intended for targeted covalent modification.

The Electrophilic "Warhead": Ethyl Carbonochloridate

The carbonochloridate group is a highly reactive electrophile.[2] Its purpose within the molecule is to form a stable, covalent bond with a nucleophilic residue on a target protein.[3] Carbonochloridates, also known as chloroformates, readily react with the side chains of amino acids such as cysteine (thiol group), lysine (amine group), serine (hydroxyl group), or tyrosine (hydroxyl group) to form stable thiocarbamates, carbamates, or carbonates, respectively. This reaction, once completed, leads to the irreversible inactivation of the target protein.[4][5] The high reactivity of this group underscores its role as the "warhead," responsible for the permanent modification of the biological target.[1]

The "Guidance System": Nitrobenzo[d]dioxole Scaffold

The specificity of the covalent interaction is conferred by the 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl moiety. This component is responsible for the initial, reversible binding event that positions the carbonochloridate warhead correctly within the protein's binding site.[4][5] Benzodioxole derivatives are known to possess a wide range of biological activities, including anti-tumor and anti-fungal properties, and can participate in various non-covalent interactions (hydrophobic, pi-stacking) that contribute to binding affinity.[6][7][8] The nitro group is a strong electron-withdrawing feature that significantly influences the molecule's electronic properties and can enhance binding interactions with specific protein topologies.[9] This "guidance system" ensures that the highly reactive warhead does not indiscriminately modify off-target proteins, thereby enhancing selectivity.[1][10]

cluster_Molecule 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate cluster_Target Target Protein Warhead Ethyl Carbonochloridate Electrophilic 'Warhead' Forms irreversible covalent bond Guidance Nitrobenzo[d]dioxole Scaffold 'Guidance System' Provides binding specificity Node_Target Binding Site | Nucleophilic Residue (e.g., Cys, Lys, Ser) Warhead:f2->Node_Target 2. Irreversible Covalent Bonding (kinact) Guidance:f2->Node_Target 1. Reversible Binding (Ki)

Figure 1: Conceptual design of the molecule as a targeted covalent inhibitor.

Postulated Mechanism of Action: Targeted Covalent Inhibition

The mechanism of action for targeted covalent inhibitors is a well-established two-step process that ensures both potency and selectivity.[4][5][11]

  • Reversible Binding: The inhibitor first binds non-covalently to the target protein's active or allosteric site. This initial association is driven by the molecular recognition of the nitrobenzo[d]dioxole "guidance system" and is characterized by an inhibition constant (Kᵢ).[5]

  • Irreversible Covalent Bonding: Once the inhibitor is correctly positioned, the electrophilic carbonochloridate "warhead" is brought into close proximity with a nucleophilic amino acid residue. This facilitates a chemical reaction, forming a permanent covalent bond. This step is characterized by the rate of inactivation (kᵢₙₐ꜀ₜ).

This dual-action mechanism provides significant pharmacological advantages. The irreversible nature of the bond can lead to exceptionally high potency and a prolonged duration of action, as restoring protein function requires de novo protein synthesis.[1][10]

E_I Protein + Inhibitor (Free) E_I_Complex Reversible Complex (E·I) E_I->E_I_Complex Kᵢ (Binding) Pathway_Active Signaling Pathway Active E_I_Complex->E_I Dissociation E_I_Covalent Covalent Adduct (E-I) E_I_Complex->E_I_Covalent kᵢₙₐ꜀ₜ (Covalent Bond Formation) Pathway_Blocked Signaling Pathway Blocked E_I_Covalent->Pathway_Blocked

Figure 2: The two-step mechanism of targeted covalent inhibition.

Experimental Validation: A Mass Spectrometry Workflow

To confirm the postulated covalent mechanism and identify the specific amino acid residue modified by 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, a combination of intact protein analysis and peptide mapping via high-resolution mass spectrometry (HRMS) is the gold standard.[12][13][14] This approach provides definitive evidence of covalent bond formation and the precise location of the modification.

Objective

To determine if 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate covalently modifies a target protein and to identify the specific amino acid residue(s) involved in the interaction.

Step-by-Step Protocol
  • Incubation:

    • Incubate the purified target protein (e.g., at 1-5 µM) with varying concentrations of the inhibitor (e.g., 0.5x, 1x, 5x, 10x molar excess).

    • Include a vehicle control (e.g., DMSO) and a denatured protein control to assess non-specific binding.

    • Incubate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

  • Intact Mass Analysis:

    • Desalt the samples from Step 1 using a suitable method (e.g., C4 ZipTip).

    • Analyze the samples via LC-HRMS (e.g., Orbitrap or TOF mass spectrometer) to determine the total mass of the protein.[13][15]

    • Rationale: Covalent modification will result in a predictable mass shift. The mass of the inhibitor adduct is calculated as: Mass(Inhibitor) - Mass(Leaving Group). For the carbonochloridate reacting with a protein nucleophile, the leaving group is HCl, so the expected mass shift is +237.62 Da (273.62 Da - 36.0 Da).

  • Proteolytic Digestion:

    • Denature the protein samples from Step 1 (e.g., with urea), reduce disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide).

    • Digest the protein into smaller peptides using a specific protease, typically trypsin.

    • Rationale: Digestion allows for the precise localization of the modification to a specific peptide.

  • Peptide Mapping by LC-MS/MS:

    • Analyze the digested peptide mixtures by LC-MS/MS. The mass spectrometer will perform a full scan (MS1) to detect all peptide masses, followed by fragmentation scans (MS/MS or MS2) of selected peptide ions.[13]

    • Rationale: The MS1 scan will identify peptides with a mass shift corresponding to the inhibitor adduct (+237.62 Da). The MS/MS fragmentation pattern of the modified peptide will reveal the exact amino acid residue that carries the modification.

A 1. Incubate Protein with Inhibitor B 2. Intact Mass Analysis (LC-HRMS) A->B C Confirm Mass Shift? (+237.62 Da) B->C D 3. Proteolytic Digestion (Trypsin) C->D Yes H Result: No Covalent Binding C->H No E 4. Peptide Mapping (LC-MS/MS) D->E F Identify Modified Peptide and Residue E->F G Result: Covalent Adduct Confirmed and Site Identified F->G

Sources

An In-Depth Technical Guide to 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Bioactive Molecule Synthesis

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a key chemical intermediate that plays a significant role in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique structure, featuring a nitrobenzodioxole core and a reactive carbonochloridate group, makes it a valuable tool for medicinal chemists. This guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications in the field of drug development, offering insights into its utility in constructing complex bioactive molecules.

The core value of this reagent lies in its ability to readily react with nucleophiles such as amines and alcohols. This reactivity allows for the formation of stable carbamate and carbonate linkages, a common strategy in drug design to modify the physicochemical properties of a molecule, create prodrugs, or link different molecular fragments together.[1][2] The nitrobenzodioxole moiety itself is a recognized pharmacophore present in numerous natural and synthetic compounds with a wide range of biological activities, further enhancing the potential of derivatives synthesized from this intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is essential for its effective use and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₆[3]
Molecular Weight 273.62 g/mol [3]
CAS Number 156876-26-5[3]
Appearance Not explicitly stated, but likely a solidInferred from storage recommendations
Purity ≥95% (as commercially available)[2]
Storage Conditions 2-8°C, Sealed, Dry, Light-proof, Inert Gas[2]

Synonyms:

  • (r,s)-1-(3,4-(methylenedioxy)-6-nitrophenyl)ethyl chloroformate

  • 1-(4,5-methylenedioxy-2-nitrophenyl)ethyl chloroformate

  • MENPOC CHLORIDE

Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate: A Representative Protocol

Synthesis cluster_precursor Precursor Synthesis cluster_synthesis Carbonochloridate Formation Precursor 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol Reactants 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol + Triphosgene + Pyridine (or other base) Reaction Reaction at 0°C to room temperature Reactants->Reaction In Solvent Anhydrous Solvent (e.g., Dichloromethane, Toluene) Product 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate Reaction->Product

Caption: General workflow for the synthesis of the target carbonochloridate from its alcohol precursor.

Experimental Protocol (Representative)

Materials:

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol

  • Triphosgene (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous pyridine (or other suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Slowly add anhydrous pyridine (1.1 equivalents) to the cooled solution with stirring.

  • Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane. Slowly add this solution to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C. Caution: Triphosgene is a hazardous substance and should be handled with appropriate personal protective equipment in a fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove any precipitated pyridinium hydrochloride. The filtrate is then carefully washed with cold dilute hydrochloric acid to remove excess pyridine, followed by washing with water and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as both triphosgene and the resulting carbonochloridate are sensitive to moisture, which would lead to their decomposition.

  • Low Temperature: The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of side products.

  • Base: A non-nucleophilic base like pyridine is used to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.

  • Triphosgene as a Phosgene Source: Triphosgene is used as a solid, safer alternative to gaseous phosgene. In the presence of a base, it decomposes to generate phosgene in situ.

Applications in Drug Development and Medicinal Chemistry

The primary application of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is as a versatile reagent for the introduction of the 1-(6-nitrobenzo[d]dioxol-5-yl)ethoxycarbonyl group, which can serve as a protecting group for amines or as a linker to create carbamates and carbonates with potential biological activity.[1][2]

Applications cluster_reagent Core Reagent cluster_reactions Key Reactions cluster_products Potential Products Reagent 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate Carbamate Carbamate Formation Reagent->Carbamate Reacts with Carbonate Carbonate Formation Reagent->Carbonate Reacts with Amine Amine (R-NH2) Amine->Carbamate Alcohol Alcohol (R-OH) Alcohol->Carbonate Prodrugs Prodrugs Carbamate->Prodrugs EnzymeInhibitors Enzyme Inhibitors Carbamate->EnzymeInhibitors BioactiveMolecules Modified Bioactive Molecules Carbonate->BioactiveMolecules

Caption: The utility of the title compound in synthesizing various classes of bioactive molecules.

Formation of Carbamates and Carbonates

The carbonochloridate group is highly electrophilic and reacts readily with nucleophiles.

  • With Amines: The reaction with primary or secondary amines yields stable carbamates. This is a widely used transformation in medicinal chemistry to mask a primary or secondary amine functionality, to improve a drug's metabolic stability, or to act as a linker.

  • With Alcohols: The reaction with alcohols or phenols results in the formation of carbonates. This can be used to modify hydroxyl groups in drug candidates to alter their solubility or pharmacokinetic profile.

Potential as a Protecting Group

The 1-(6-nitrobenzo[d]dioxol-5-yl)ethoxycarbonyl group can also be envisioned as a protecting group for amines. The nitro group on the aromatic ring is electron-withdrawing, which can influence the stability and cleavage conditions of the resulting carbamate. The cleavage of such protecting groups is an important aspect of multi-step organic synthesis, and the specific conditions for the removal of this group would need to be experimentally determined, but could potentially involve reduction of the nitro group followed by cyclization-elimination.

Role in Prodrug and Enzyme Inhibitor Synthesis

The ability to form carbamate and carbonate linkages makes 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate a valuable tool in the synthesis of prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. By attaching the 1-(6-nitrobenzo[d]dioxol-5-yl)ethoxycarbonyl moiety to a drug molecule, its properties can be modulated for better absorption or distribution, with the linkage being designed to be cleaved in vivo to release the active drug.

Similarly, this reagent can be used to synthesize enzyme inhibitors. The carbamate or carbonate group can be designed to mimic a transition state or to irreversibly bind to the active site of an enzyme.

Safety and Handling

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a reactive and potentially hazardous chemical. Based on its chemical class (chloroformate), it should be handled with care.

  • Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Corrosivity: It is expected to be corrosive and can cause severe skin burns and eye damage.[3]

  • Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and nucleophiles.[2]

Conclusion

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a valuable and versatile reagent for researchers and scientists in the field of drug development. Its ability to efficiently form carbamate and carbonate linkages provides a powerful tool for the synthesis and modification of bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity, coupled with stringent safety precautions, will enable its effective application in the creation of novel therapeutics. While specific, detailed synthetic applications of this particular reagent are not widely documented in readily accessible literature, its chemical nature and the known utility of the nitrobenzodioxole scaffold suggest significant potential for future discoveries in medicinal chemistry.

References

  • MySkinRecipes. 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl Carbonochloridate. [Link]

  • PubChem. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. [Link]

  • MySkinRecipes. 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl Carbonochloridate. [Link]

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An In-depth Technical Guide to 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (MENPOC chloride)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, a key synthetic intermediate widely recognized in the fields of medicinal chemistry and organic synthesis. The document delves into the compound's discovery and historical context, detailing its emergence as a valuable photolabile protecting group. A thorough examination of its chemical and physical properties is presented, alongside a detailed, step-by-step protocol for its synthesis from the corresponding alcohol precursor. Furthermore, this guide explores the compound's critical applications in the development of novel therapeutics, particularly in the construction of complex bioactive molecules. The content is structured to provide researchers and drug development professionals with the necessary technical information to effectively utilize this versatile reagent in their work.

Introduction and Historical Context

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, also known by the acronym MENPOC chloride, is a chemical compound that has garnered significant interest as a versatile intermediate in the synthesis of pharmaceutical compounds.[1] Its primary utility lies in its reactive carbonochloridate group, which readily participates in reactions with nucleophiles such as amines and alcohols to form carbamate and carbonate linkages, respectively. This reactivity makes it an invaluable tool for medicinal chemists seeking to modify drug candidates to enhance properties like metabolic stability or binding affinity.[1]

The historical development of MENPOC chloride is intrinsically linked to the broader field of photolabile protecting groups (PPGs). PPGs are chemical moieties that can be removed from a molecule using light, offering a high degree of control over chemical reactions.[2] This "traceless" deprotection method avoids the use of additional chemical reagents, which is particularly advantageous in the synthesis of sensitive biological molecules. The concept of PPGs was first demonstrated in 1962, and the field has since expanded rapidly.[2] Nitrobenzyl-based PPGs are among the most common, and their mechanism of cleavage is well-understood.[2] MENPOC chloride falls within this class of nitro-substituted aromatic compounds, which are designed to be cleaved by irradiation with light, often in the UV spectrum. This property allows for the spatially and temporally controlled release of a protected functional group, a technique with significant applications in areas such as "caged" compounds for studying biological processes and in the synthesis of complex natural products.[3][4]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is essential for its safe and effective handling and application in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₆[5]
Molecular Weight 273.62 g/mol [5]
CAS Number 156876-26-5[5]
Appearance Solid (predicted)
IUPAC Name 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate[5]
Synonyms MENPOC chloride, (r,s)-1-(3,4-(methylenedioxy)-6-nitrophenyl)ethyl chloroformate, 1-(4,5-methylenedioxy-2-nitrophenyl)ethyl chloroformate[5]
Storage Conditions Store at 2-8°C, sealed, in a dry, light-proof environment under inert gas.[1]

Safety Information: This compound is classified as corrosive and acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this substance. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

The synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is achieved through the reaction of its corresponding alcohol precursor, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, with a phosgene equivalent. Triphosgene is a safer, crystalline alternative to the highly toxic phosgene gas and is commonly used for this transformation. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis of the Precursor: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol

The necessary precursor for the synthesis of the title compound is 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. This alcohol is a versatile building block in its own right, serving as a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and analgesic agents. While a detailed, peer-reviewed synthesis protocol for this specific alcohol was not found in the immediate search, its structure suggests a logical synthetic route starting from commercially available 6-nitropiperonal. A plausible method would involve a Grignard reaction with methylmagnesium bromide to form the secondary alcohol.

Experimental Protocol: Conversion of Alcohol to Carbonochloridate

This protocol is based on established methods for the synthesis of chloroformates from alcohols using triphosgene.

Materials:

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube (or connected to an argon/nitrogen line) is charged with a solution of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: The flask is cooled to 0 °C in an ice bath with stirring.

  • Addition of Base: Anhydrous pyridine (1.2 equivalents) is added dropwise to the cooled solution.

  • Preparation of Triphosgene Solution: In a separate dry flask, a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane is prepared. Caution: Triphosgene is a toxic substance and should be handled with extreme care in a fume hood.

  • Addition of Triphosgene: The triphosgene solution is added dropwise to the stirred, cooled reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Upon completion, the reaction mixture is carefully quenched with cold water. The organic layer is separated, washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Synthetic Pathway Diagram

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis 6-Nitropiperonal 6-Nitropiperonal 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol 6-Nitropiperonal->1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol 1. CH3MgBr 2. H3O+ 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl_carbonochloridate 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol->1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl_carbonochloridate Triphosgene, Pyridine, DCM

Caption: Synthetic pathway to 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

Applications in Drug Development and Organic Synthesis

The primary application of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate stems from its dual functionality: the reactive carbonochloridate handle and the photolabile nitrobenzodioxole core.

Formation of Carbamates and Carbonates

The carbonochloridate group is an excellent electrophile for reactions with a wide range of nucleophiles. This allows for the straightforward introduction of a carbonate or carbamate linkage into a target molecule.[1] In drug development, this is a common strategy for:

  • Prodrug Synthesis: A biologically active molecule with poor pharmacokinetic properties (e.g., low solubility or rapid metabolism) can be temporarily modified with a promoiety to improve its delivery and release at the target site. The carbamate or carbonate linkage can be designed to be cleaved enzymatically or chemically in vivo to release the active drug.

  • Modification of Bioactivity: The introduction of a carbamate or carbonate can alter the steric and electronic properties of a drug molecule, potentially leading to improved binding affinity for its biological target or altered metabolic stability.[1]

Photolabile Protecting Group

The nitrobenzodioxole moiety of MENPOC chloride makes it a valuable photolabile protecting group. Upon irradiation with light of an appropriate wavelength, the carbon-oxygen bond of the resulting carbamate or carbonate is cleaved, releasing the protected amine or alcohol. This "caging" technique is particularly useful in:

  • Spatially and Temporally Controlled Drug Release: In biological research, "caged" signaling molecules (e.g., neurotransmitters, second messengers) can be introduced into a cellular system in an inactive form. Shining a focused beam of light on a specific area allows for the precise release of the active molecule at a desired time and location, enabling the study of complex biological processes with high resolution.[3]

  • Complex Molecule Synthesis: In multi-step organic synthesis, protecting groups are often necessary to prevent unwanted side reactions. Photolabile protecting groups offer an orthogonal deprotection strategy, meaning they can be removed without affecting other acid- or base-labile protecting groups in the molecule.[6] This enhances the efficiency and selectivity of complex synthetic routes.

Experimental Workflow for Application as a Photolabile Protecting Group

PPG_Workflow Substrate Substrate with -OH or -NH2 group Protection Protection Reaction (Base, Solvent) Substrate->Protection MENPOC 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (MENPOC chloride) MENPOC->Protection Protected_Substrate MENPOC-Protected Substrate Protection->Protected_Substrate Irradiation Irradiation (UV Light, λ) Protected_Substrate->Irradiation Deprotection Deprotection Irradiation->Deprotection Released_Substrate Released Substrate Deprotection->Released_Substrate Byproducts Photochemical Byproducts Deprotection->Byproducts

Caption: Workflow for the use of MENPOC chloride as a photolabile protecting group.

Conclusion

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (MENPOC chloride) is a valuable and versatile reagent for researchers in organic synthesis and drug development. Its utility as a synthetic intermediate for the formation of carbamates and carbonates, combined with its application as a photolabile protecting group, provides a powerful tool for the construction and study of complex molecules. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, will enable scientists to effectively harness its potential in their research endeavors.

References

  • Wikipedia. Photolabile protecting group. [Link]

  • Ellis-Davies, G. C. R. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Structural Biology, 57, 164-175.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Sheehan, J. C., & Umezawa, K. (1973). Photolabile protecting groups for amino acids. The Journal of Organic Chemistry, 38(21), 3771-3774.
  • PubChem. 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • MySkinRecipes. 1-(6-Nitrobenzo[d][2][3]dioxol-5-yl)ethyl Carbonochloridate. [Link]

  • Chem-Impex. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. [Link]

  • J&K Scientific. 1-(6-Nitrobenzo[d][2][3]dioxol-5-yl)ethanol. [Link]

  • PubChem. 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. [Link]

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Key characteristics of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Characteristics of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Abstract: This technical guide provides a comprehensive overview of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (CAS No. 156876-26-5), a key synthetic intermediate in pharmaceutical and medicinal chemistry. The document elucidates its physicochemical properties, synthesis, core reactivity, and applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile compound.

Introduction and Strategic Importance

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a specialized organic reagent whose value lies in the combination of two key structural features: the biologically relevant nitrobenzodioxole scaffold and the highly reactive ethyl carbonochloridate functional group. The nitrobenzodioxole moiety is a structural motif found in various compounds investigated for their potential biological activities, including antibacterial and antitumor properties.[1]

The primary utility of this compound, however, is as a bifunctional intermediate. The carbonochloridate (or chloroformate) group serves as a powerful electrophilic handle, enabling the covalent linkage of the nitrobenzodioxole core to other molecules of interest.[2] This makes it an invaluable tool in drug discovery for applications such as prodrug synthesis, modification of lead compounds to enhance pharmacokinetic properties, and the construction of complex enzyme inhibitors.[2]

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is essential for its proper handling, storage, and application in synthesis. The key identifying and physical characteristics are summarized below.

PropertyValueSource
IUPAC Name 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate[3]
CAS Number 156876-26-5[3]
Molecular Formula C₁₀H₈ClNO₆[2][3][4]
Molecular Weight 273.62 g/mol [2][3][5]
Synonyms MENPOC, (R,S)-1-(3,4-(Methylenedioxy)-6-nitrophenyl)ethyl chloroformate[4]
Appearance Typically a solid (inferred from storage conditions)N/A
Storage 2-8°C, Sealed, Dry, Light-proof, Inert Gas[2][6]

Synthesis Pathway and Rationale

While specific proprietary synthesis routes may vary, the preparation of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate logically proceeds from its corresponding alcohol precursor, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. The conversion of an alcohol to a carbonochloridate is a standard transformation in organic chemistry, typically achieved through reaction with phosgene or a safer phosgene equivalent like triphosgene or diphosgene.

Causality of the Synthesis Design: The hydroxyl group of the alcohol is a relatively poor leaving group. The phosgenation step transforms it into a highly reactive acyl chloride derivative (the carbonochloridate). The chlorine atom is an excellent leaving group, and the adjacent carbonyl group strongly activates the molecule for nucleophilic attack. This transformation is critical for the compound's function as a coupling agent. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Synthesis_Workflow cluster_start Precursor cluster_reagents Reagents cluster_product Final Product Precursor 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol Reaction Reaction Vessel (Inert Atmosphere, 0°C to RT) Precursor->Reaction Phosgenation Reagents Phosgene (or equivalent, e.g., Triphosgene) + Non-nucleophilic Base (e.g., Pyridine) + Anhydrous Solvent (e.g., DCM, THF) Reagents->Reaction Product 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate Reaction->Product

Fig. 1: Generalized synthetic workflow for the preparation of the title compound.

Core Reactivity and Key Applications

The utility of this reagent is dominated by the electrophilic nature of the carbonochloridate carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most commonly amines and alcohols.

  • Reaction with Amines: When treated with a primary or secondary amine, the compound forms a stable carbamate linkage. This is a cornerstone of its application, as it allows for the "installation" of the nitrobenzodioxole moiety onto amine-containing drugs or biomolecules.

  • Reaction with Alcohols: Reaction with an alcohol or phenol yields a carbonate linkage. This reaction is useful for masking hydroxyl groups or linking two different molecular fragments.

These coupling reactions are central to its use in medicinal chemistry for:

  • Prodrug Development: Masking a polar amine or alcohol group on a parent drug with the more lipophilic nitrobenzodioxole moiety can improve cell membrane permeability and oral bioavailability.[2]

  • Structure-Activity Relationship (SAR) Studies: The reagent provides a straightforward method to synthesize a series of analogues by coupling the core structure to various small molecules, enabling researchers to probe how different substituents affect biological activity.[2]

Reactivity_Diagram cluster_amine Carbamate Formation cluster_alcohol Carbonate Formation Main 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate Amine Primary/Secondary Amine (R-NH₂) Main->Amine Nucleophilic Attack Alcohol Alcohol/Phenol (R-OH) Main->Alcohol Nucleophilic Attack Carbamate Carbamate Product Amine->Carbamate + Base (e.g., Et₃N) - HCl Carbonate Carbonate Product Alcohol->Carbonate + Base (e.g., Pyridine) - HCl

Fig. 2: Core reactivity pathways with amine and alcohol nucleophiles.

Experimental Protocol: Synthesis of a Carbamate Derivative

This protocol provides a self-validating system for a typical coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize an N-substituted carbamate by reacting 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate with a model primary amine (e.g., benzylamine).

Materials:

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. An inert atmosphere is critical to prevent the highly reactive carbonochloridate from hydrolyzing with atmospheric moisture.

  • Dissolution: Dissolve 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is done to control the initial exothermic reaction rate and prevent potential side reactions.

  • Base and Nucleophile Addition: In a separate flask, dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred, cooled solution of the carbonochloridate over 15-20 minutes.

    • Causality: Triethylamine is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Removing HCl drives the equilibrium towards the product side, ensuring a high yield.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching & Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining HCl), and finally with brine. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification & Validation: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The purity of the collected fractions should be validated by TLC, and the final product structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Safety, Handling, and Storage

This compound is classified as hazardous and must be handled with appropriate precautions in a controlled laboratory environment.

Hazard CategoryDescription & Precautionary MeasuresCitation
Acute Toxicity Danger: Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331).[3]
Handling: Always use in a certified chemical fume hood. Avoid all direct contact and inhalation of dust or vapors. Wear nitrile gloves, a lab coat, and chemical safety goggles.[7][8]
Corrosivity Danger: Causes severe skin burns and eye damage (H314). Causes serious eye damage (H318).[3]
Handling: Wear appropriate personal protective equipment (PPE). In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[2][6]
The compound is moisture-sensitive; store under an inert gas like argon or nitrogen.[2][7]
Disposal Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Conclusion

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a high-value synthetic intermediate whose reactivity is precisely tailored for applications in pharmaceutical and chemical research. Its ability to efficiently form stable carbamate and carbonate linkages makes it a powerful tool for modifying bioactive molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for its safe and effective utilization in the laboratory.

References

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate | C10H8ClNO6 | CID 4590861. PubChem, National Center for Biotechnology Information. [Link]

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  • Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][3][6]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. National Center for Biotechnology Information. [Link]

  • Functionalization of 6-Nitrobenzo[3][6]dioxole with Carbonyl Compounds via TDAE Methodology. National Center for Biotechnology Information. [Link]

  • Ethyl chloroformate. Wikipedia. [Link]

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Potential research applications of nitrobenzodioxole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of Nitrobenzodioxole Compounds

This guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of nitrobenzodioxole compounds. It is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this versatile chemical scaffold.

Part 1: Foundational Chemistry and Synthesis

Introduction to the Nitrobenzodioxole Scaffold

The 1,3-benzodioxole moiety is a bicyclic heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The incorporation of a nitro group onto this scaffold results in a unique pharmacophore with distinct electronic and chemical properties. The nitro group, being a potent electron-withdrawing group, significantly alters the reactivity of the aromatic ring, rendering it more susceptible to nucleophilic attack and modifying the molecule's overall polarity and electronic characteristics.[2][3] This can facilitate enhanced interactions with biological targets.[4] The synergistic combination of the benzodioxole core and the nitro group has given rise to a class of compounds with promising applications in the field of medicinal chemistry.[5]

Synthetic Strategies

The synthesis of nitrobenzodioxole derivatives is primarily achieved through two main strategies: the direct nitration of a substituted 1,3-benzodioxole or the chemical modification of a pre-existing nitrobenzodioxole core.[2]

The introduction of a nitro group onto the benzodioxole ring is typically accomplished via an electrophilic aromatic substitution reaction. The methylenedioxy group (-O-CH₂-O-) acts as an ortho, para-directing activator, with the C5 position being the most electronically favored site for substitution.[2]

Protocol 1: General Procedure for Electrophilic Nitration

Materials:

  • 1,3-benzodioxole derivative

  • Nitrating agent (e.g., fuming nitric acid, acetyl nitrate)

  • Solvent (e.g., acetic anhydride, dichloromethane)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 1,3-benzodioxole derivative in the selected solvent and cool the mixture in an ice bath.

  • Slowly add the nitrating agent to the cooled solution, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture at a low temperature for the designated time (usually 1-4 hours).

  • Carefully quench the reaction by pouring it over crushed ice.

  • Extract the product using a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, and subsequently dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The nitrobenzodioxole scaffold is a versatile intermediate for the synthesis of a diverse library of compounds.

  • Suzuki-Miyaura Coupling Reactions: This robust cross-coupling reaction enables the introduction of a wide array of aryl and heteroaryl substituents at a halogenated position on the nitrobenzodioxole ring.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Bromo-nitrobenzodioxole derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene, DMF)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a reaction flask, combine the bromo-nitrobenzodioxole derivative, the boronic acid, the palladium catalyst, the ligand, and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required duration (usually 4-24 hours).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Henry (Nitroaldol) Reaction: This reaction is particularly valuable for synthesizing nitropropenyl benzodioxole derivatives, which have demonstrated significant antimicrobial activity.[2] It involves the condensation of a nitroalkane with an aldehyde.[2]

Protocol 3: Synthesis of Nitropropenyl Benzodioxole Derivatives via the Henry Reaction

Materials:

  • 6-Nitro-1,3-benzodioxole-5-carbaldehyde

  • Nitroalkane (e.g., nitroethane)

  • Base (e.g., organic amine or inorganic base)

  • Solvent (e.g., ethanol)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 6-nitro-1,3-benzodioxole-5-carbaldehyde and the nitroalkane in the chosen solvent.

  • Add the base to the solution. The base deprotonates the nitroalkane, forming a nucleophilic nitronate anion.[2]

  • Stir the reaction mixture at room temperature or with gentle heating. The nitronate anion then attacks the carbonyl carbon of the aldehyde, forming a β-nitro alkoxide intermediate.[2]

  • After the reaction is complete, protonation of the intermediate yields a β-nitro alcohol.[2]

  • The β-nitro alcohol can subsequently be dehydrated to the desired nitropropenyl benzodioxole derivative, often by heating or with the use of a dehydrating agent.[2]

  • Purify the product by recrystallization or column chromatography.

The synthesized nitrobenzodioxole derivatives should be rigorously characterized to confirm their structure and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and atomic connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitro group.

Part 2: Key Research Applications and Mechanisms of Action

Antimicrobial and Antifungal Agents

Nitrobenzodioxole derivatives have been identified as a promising class of antimicrobial and antifungal agents.[2][6]

The antimicrobial activity of certain nitrobenzodioxole compounds, such as nitropropenyl benzodioxole (NPBD), is linked to their ability to function as tyrosine mimetics and competitively inhibit bacterial and fungal protein tyrosine phosphatases (PTPs).[2] PTPs are essential for various cellular processes in pathogenic microorganisms, including virulence and survival.[2] By inhibiting these enzymes, NPBD can disrupt these vital functions.[2] Furthermore, the nitro group can undergo reduction within the microbial cell to generate reactive nitrogen species, which can induce cellular damage and contribute to the antimicrobial effect.[3][4]

Antimicrobial_Mechanism Nitrobenzodioxole Nitrobenzodioxole Derivative (e.g., NPBD) PTP Protein Tyrosine Phosphatase (PTP) Nitrobenzodioxole->PTP Competitive Inhibition Reduction Nitro Group Reduction Nitrobenzodioxole->Reduction Virulence Virulence Factors (e.g., endospore formation, motility) PTP->Virulence Regulates Microbial_Cell Microbial Cell Death Virulence->Microbial_Cell Cellular_Damage Cellular Damage Cellular_Damage->Microbial_Cell Reactive_Species Reactive Nitrogen Species Reactive_Species->Cellular_Damage Induces Reduction->Reactive_Species Generates

Caption: Proposed antimicrobial mechanism of nitrobenzodioxole derivatives.

The antimicrobial efficacy of nitrobenzodioxole compounds is commonly evaluated using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol 4: Determination of MIC and MBC/MFC

Materials:

  • Nitrobenzodioxole compounds

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the nitrobenzodioxole compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the compound in the growth medium within the 96-well plates.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plates under suitable conditions (temperature, time).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • To determine the MBC/MFC, aliquot a small volume from the wells exhibiting no visible growth onto agar plates.

  • Incubate the agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Structure-activity relationship (SAR) studies are essential for optimizing the antimicrobial potency of nitrobenzodioxole derivatives. These studies involve the synthesis and evaluation of a series of related compounds to identify the key structural features necessary for efficacy. For instance, research has indicated that nitropropenyl benzenes generally exhibit greater antibacterial and antifungal activity than their nitroethenyl counterparts.[6]

Table 1: Antimicrobial Activity of Representative Nitrobenzodioxole Derivatives

CompoundOrganismMIC (µg/mL)Reference
Nitropropenyl benzodioxole (NPBD)Candida albicans1.56[6]
Nitropropenyl benzodioxole (NPBD)Aspergillus fumigatus3.12[6]
5cBotrytis cinerea0.44[7]
5cAlternaria solani0.07[7]
Anticancer Therapeutics

Several 1,3-benzodioxole derivatives have shown promising anti-tumor properties, and the presence of a nitro group can further augment this activity.[5][8]

The anticancer mechanisms of nitrobenzodioxole compounds are diverse and may include:

  • Enzyme inhibition: Certain derivatives can inhibit enzymes that are crucial for the survival and proliferation of cancer cells.[5]

  • Induction of oxidative stress and apoptosis: The nitro group can be bioreduced in the hypoxic environment characteristic of tumors, leading to the formation of cytotoxic reactive species that trigger apoptosis.[5][9][10]

  • Inhibition of the thioredoxin system: Some compounds have been observed to inhibit the thioredoxin system, resulting in increased oxidative stress within cancer cells.[5]

Anticancer_Mechanism Nitrobenzodioxole Nitrobenzodioxole Derivative Tumor_Microenvironment Hypoxic Tumor Microenvironment Nitrobenzodioxole->Tumor_Microenvironment Bioreduction Bioreduction of Nitro Group Tumor_Microenvironment->Bioreduction Reactive_Species Reactive Oxygen/ Nitrogen Species Bioreduction->Reactive_Species Oxidative_Stress Increased Oxidative Stress Reactive_Species->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Hypoxia-activated anticancer mechanism of nitrobenzodioxole derivatives.

The cytotoxic effects of nitrobenzodioxole compounds on cancer cell lines are frequently assessed using colorimetric assays such as the MTT or SRB assay.

Protocol 5: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines

  • Nitrobenzodioxole compounds

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nitrobenzodioxole compounds for a designated period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).

Several nitrobenzodioxole derivatives have been synthesized and evaluated for their antitumor activity. For example, a series of 1,3-benzodioxoles were synthesized and demonstrated significant growth inhibitory activity against various human tumor cell lines.[8]

Table 2: Cytotoxic Activity of Selected Nitrobenzodioxole Derivatives

CompoundCell LineIC50 (µM)Reference
Methyl ester 852 human tumor cell linesSignificant activity at 10⁻⁷ - 10⁻⁵ M[8]
N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-phenoxyacetohydrazide Not specifiedNot specified[11]
Other Emerging Applications

The versatile nature of the nitrobenzodioxole scaffold has prompted its investigation in other therapeutic domains.

  • Anti-hyperlipidemic Agents: Certain 1,3-benzodioxole derivatives have shown potential in reducing plasma lipids, including triglycerides and total cholesterol.[5]

  • High-Energy-Density Materials: Polynitrated benzodioxane derivatives, such as 5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), have been explored as promising high-energy-density materials exhibiting good chemical stability.[12]

  • Fluorescent Probes for Hypoxia Imaging: The bioreductive activation of nitroaromatic compounds in hypoxic environments makes them suitable candidates for the development of fluorescent probes for tumor imaging.[9]

Part 3: Experimental Protocols and Data Interpretation

This section provides more detailed, standalone protocols for key synthetic and biological evaluation methods.

General Laboratory Procedures

When handling nitroaromatic compounds, it is imperative to adhere to standard laboratory safety protocols. These compounds may be toxic, and appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Detailed Synthetic Protocol: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole

This protocol outlines the bromination of 6-nitro-1,3-benzodioxole.[2]

Materials:

  • 6-nitro-1,3-benzodioxole

  • Bromine

  • Solvent (e.g., acetic acid)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 6-nitro-1,3-benzodioxole in the selected solvent.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

  • Stir the mixture for the specified duration, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Collect the resulting precipitate by filtration and wash it with water.

  • Recrystallize the crude product from a suitable solvent to obtain pure 5-bromo-6-nitro-1,3-benzodioxole.

Detailed Biological Assay Protocol: Antifungal Susceptibility Testing

This protocol provides a detailed method for determining the antifungal activity of nitrobenzodioxole compounds against filamentous fungi.

Materials:

  • Nitrobenzodioxole compounds

  • Filamentous fungal strains

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the compounds in DMSO.

  • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well plates.

  • Prepare a fungal inoculum suspension and adjust its concentration using a spectrophotometer.

  • Add the fungal inoculum to each well.

  • Incubate the plates at 35 °C for 48-72 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the control.

Data Analysis and Interpretation
  • MIC/MBC/MFC: The results of these assays provide a quantitative measure of the antimicrobial potency of the compounds. Lower values are indicative of higher activity.

  • IC50: The IC50 value obtained from cytotoxicity assays represents the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC50 value signifies greater cytotoxic potential.

  • SAR: By comparing the activity of a series of related compounds, researchers can identify the structural features that are crucial for biological activity. This information can then guide the design of more potent and selective compounds.

Part 4: Future Directions and Conclusion

Overcoming Challenges

A significant hurdle in the development of nitroaromatic compounds as therapeutic agents is their potential toxicity.[10] The nitro group can be reduced in mammalian cells, which can lead to the formation of toxic metabolites.[4] Therefore, it is of paramount importance to design compounds with a favorable therapeutic index, meaning they exhibit high activity against the target pathogen or cancer cell while demonstrating low toxicity to host cells.

Future Research Perspectives

Future research in this field should concentrate on:

  • Design and synthesis of novel nitrobenzodioxole derivatives: The exploration of new synthetic methodologies and the introduction of diverse functional groups could lead to the discovery of compounds with enhanced activity and selectivity.

  • Elucidation of mechanisms of action: A more profound understanding of how these compounds exert their biological effects will facilitate the rational design of more effective drugs.

  • In vivo studies: Promising compounds identified through in vitro studies should be evaluated in animal models to assess their efficacy and safety in a living organism.

  • Combination therapies: Investigating the synergistic effects of nitrobenzodioxole compounds with existing drugs could pave the way for more effective treatment strategies.

Conclusion

Nitrobenzodioxole compounds represent a versatile and promising scaffold for the development of novel therapeutic agents. Their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects, makes them compelling candidates for further investigation. While challenges associated with toxicity must be addressed, the continued exploration of this chemical class holds significant potential for the discovery of new drugs to combat a range of diseases.

References

  • MDPI. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. Available from: [Link]

  • MDPI. Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. Available from: [Link]

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023-09-20). Available from: [Link]

  • ResearchGate. Some bioactive compounds containing a 1,3‐benzodioxole moiety. Available from: [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). Available from: [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

  • PubMed. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). Available from: [Link]

  • World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024-07-25). Available from: [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2025-08-06). Available from: [Link]

  • ResearchGate. (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019-05-16). Available from: [Link]

  • Google Patents. EP0500205A1 - Benzodioxole derivatives.
  • PubMed. Nitro-Group-Containing Drugs. (2019-03-28). Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Photolabile Protection

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling precise chemical transformations. Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) offer a distinct advantage: they can be removed under mild and neutral conditions using light, providing a high degree of orthogonality and spatiotemporal control.[1][2]

This guide details the application of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate , a reagent designed for the introduction of a photolabile protecting group for primary and secondary amines. This compound, which we will refer to by its common acronym MENPOC-Cl , is a derivative of the o-nitrobenzyl family of PPGs. The core of its functionality lies in the 6-nitrobenzodioxole moiety, a chromophore that undergoes efficient cleavage upon exposure to UV irradiation, liberating the protected amine with high fidelity. The reactive chloroformate group facilitates its attachment to amines, forming a stable carbamate linkage.[3]

This document provides a comprehensive overview of the MENPOC protecting group, including detailed protocols for the protection of amines and the subsequent photolytic deprotection. We will delve into the mechanistic underpinnings of these reactions to provide a deeper understanding of the experimental choices and conclude with essential safety and handling information.

Chemical Properties and Handling

Before proceeding with any experimental work, it is crucial to be aware of the properties and hazards associated with 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₆
Molecular Weight 273.62 g/mol
CAS Number 156876-26-5
Appearance Not specified, likely a solid
Storage 2-8°C, Sealed, Dry, Light-proof, Inert Gas

Safety and Hazards: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Part 1: Protection of Amines with MENPOC-Cl

The reaction of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate with a primary or secondary amine yields the corresponding MENPOC-carbamate. This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group. The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Reaction Mechanism: Amine Protection

Amine Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack MENPOC_Cl MENPOC-Cl MENPOC_Cl->Tetrahedral_Intermediate MENPOC_Carbamate MENPOC-Carbamate Tetrahedral_Intermediate->MENPOC_Carbamate Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl

Caption: Nucleophilic attack of the amine on MENPOC-Cl forms a tetrahedral intermediate, which then collapses to the stable carbamate.

Experimental Protocol: General Procedure for MENPOC Protection of an Amine

This protocol provides a general guideline for the protection of a primary or secondary amine with MENPOC-Cl. The specific conditions may require optimization based on the reactivity and solubility of the amine substrate.

Materials:

  • Amine substrate (1.0 equiv)

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (MENPOC-Cl) (1.1 equiv)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Pyridine, N,N-Diisopropylethylamine (DIPEA)) (1.2 equiv)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate in the chosen anhydrous solvent.

  • Base Addition: Add the non-nucleophilic base to the solution and stir for 5-10 minutes at room temperature.

  • Reagent Addition: Dissolve MENPOC-Cl in the anhydrous solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure MENPOC-protected amine.

Part 2: Photolytic Deprotection of MENPOC-Carbamates

The MENPOC protecting group is cleaved by UV irradiation, taking advantage of the photochemistry of the o-nitrobenzyl moiety. The underlying mechanism is a Norrish Type II reaction.[4] Upon absorption of a photon, the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected amine as a carbamic acid, which subsequently decarboxylates to the free amine and carbon dioxide. The protecting group is released as a nitroso-ketone byproduct.

Mechanism of Photodeprotection

Photodeprotection Mechanism MENPOC_Carbamate MENPOC-Carbamate Excited_State Excited State (Diradical) MENPOC_Carbamate->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Release Rearrangement & Release Aci_Nitro->Release Carbamic_Acid R-NHCOOH (Carbamic Acid) Release->Carbamic_Acid Byproduct Nitroso-ketone Byproduct Release->Byproduct Free_Amine R-NH₂ (Free Amine) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: The photodeprotection of a MENPOC-carbamate proceeds via a light-induced intramolecular rearrangement.

Experimental Protocol: General Procedure for Photolytic Deprotection

The following protocol outlines a general procedure for the removal of the MENPOC protecting group. The optimal wavelength and irradiation time may vary depending on the specific substrate and experimental setup. It is recommended to perform small-scale pilot experiments to determine the ideal conditions.

Materials:

  • MENPOC-protected amine

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile, or a mixture with water)

  • UV photoreactor equipped with a lamp emitting in the near-UV range (e.g., 350-365 nm)

  • Quartz or Pyrex reaction vessel (as Pyrex absorbs shorter wavelength UV light)

Procedure:

  • Solution Preparation: Dissolve the MENPOC-protected amine in the chosen solvent in the photoreactor vessel. The concentration should be low enough to allow for efficient light penetration.

  • Irradiation: Irradiate the solution with a suitable UV lamp. The reaction should be monitored by TLC or HPLC to determine the optimal irradiation time. Over-irradiation should be avoided as it can lead to the formation of byproducts.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The residue can be dissolved in a suitable solvent and washed with a dilute acid solution to remove the free amine.

    • Alternatively, the crude product can be purified directly by column chromatography to isolate the deprotected amine.

Key Considerations for Photodeprotection:

  • Wavelength: The choice of wavelength is crucial for efficient cleavage while minimizing damage to the substrate. The typical range for o-nitrobenzyl groups is 350-365 nm.[5][6]

  • Solvent: The solvent should be transparent at the irradiation wavelength and inert to the reactive species generated during photolysis.

  • Oxygen: It is generally advisable to degas the solution before irradiation to prevent side reactions involving oxygen.

  • Byproduct Removal: The nitroso-ketone byproduct can sometimes interfere with subsequent reactions or purification. Appropriate work-up and purification steps are necessary for its removal.

Conclusion

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (MENPOC-Cl) is a valuable reagent for the introduction of a photolabile protecting group for amines. The MENPOC group offers the advantage of mild, traceless removal with UV light, making it an excellent choice for the synthesis of sensitive and complex molecules. The protocols provided in this guide offer a starting point for the successful application of this protecting group strategy. As with any synthetic method, optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

  • Wikipedia. Photolabile protecting group. Link

  • MySkinRecipes. 1-(6-Nitrobenzo[d][1][4]dioxol-5-yl)ethyl Carbonochloridate. Link

  • BOC Sciences. Protected Peptides: Essential Building Blocks for Research.

  • Biosynth. Protecting Groups in Peptide Synthesis. Link

  • Master Organic Chemistry. Amine Protection and Deprotection. Link

  • ResearchGate. Wavelength-Selective Cleavage of Photolabile Protecting Groups. Link

  • Master Organic Chemistry. Introduction to Peptide Synthesis. Link

  • The Royal Society of Chemistry. Experimental Procedure. Link

  • AltaBioscience. Fmoc Amino Acids for SPPS. Link

  • van der Wenden, E. M., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3358-3377. Link

  • Klán, P., et al. (2013). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 42(1), 352-367. Link

Sources

Application of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate in Medicinal Chemistry: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, commonly known as Menpoc-Cl. As a highly efficient photolabile protecting group (PPG), Menpoc-Cl offers precise spatiotemporal control over the bioactivity of therapeutic agents, making it an invaluable tool in modern medicinal chemistry. This guide covers the core principles, comparative advantages, detailed experimental protocols for amine protection and photolytic deprotection, and key applications in the synthesis of "caged" compounds.

Introduction: The Role of Photolabile Protecting Groups in Medicinal Chemistry

In drug discovery and chemical biology, the ability to control the activity of a bioactive molecule in a specific location and at a precise time is paramount. Photolabile protecting groups, or "caging" groups, are chemical moieties that temporarily mask a key functional group of a molecule, rendering it biologically inert.[1] The activity is restored upon irradiation with light of a specific wavelength, triggering a clean and rapid cleavage of the protecting group.[2] This optochemical control allows for unprecedented precision in studying dynamic biological processes and developing targeted therapeutic strategies.[3]

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (Menpoc-Cl) is a member of the well-established o-nitrobenzyl family of PPGs.[4] These groups are renowned for their reliable photocleavage mechanism and versatility in protecting a wide range of functional groups, including amines, alcohols, and carboxylates.[2] Menpoc-Cl is specifically designed for the protection of primary and secondary amines, forming a stable carbamate linkage that can be cleaved with high efficiency by near-UV light.

Chemical Structure and Properties of Menpoc-Cl:

PropertyValueSource
IUPAC Name 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridateInternal Data
Synonym Menpoc chloride (Menpoc-Cl)[4]
CAS Number 156876-26-5Internal Data
Molecular Formula C₁₀H₈ClNO₆Internal Data
Molecular Weight 273.62 g/mol Internal Data
Appearance Solid (Typical)Internal Data
Storage 2-8°C, Sealed, Dry, Light-proof, Inert GasInternal Data

Core Principles and Mechanistic Rationale

The utility of Menpoc-Cl is rooted in the photochemistry of the o-nitrobenzyl moiety. The key structural features contributing to its function are:

  • The Nitro Group: Acts as the internal photosensitizer. Upon absorption of a photon (typically in the 350-365 nm range), the nitro group is excited.

  • The Benzylic Hydrogen: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon (the ethyl group).

  • The Carbonochloridate: A highly reactive group that facilitates the efficient coupling of the Menpoc moiety to nucleophilic amines.

Mechanism of Photocleavage (Uncaging)

The deprotection of a Menpoc-caged amine follows a well-characterized intramolecular redox reaction, often referred to as a Norrish Type II-like mechanism.[2]

G cluster_0 Photocleavage Mechanism A 1. Photon Absorption (hν) Menpoc-Carbamate B 2. Excited State (n,π*) A->B hν (~365 nm) C 3. Intramolecular H-Abstraction B->C Fast D 4. Aci-nitro Intermediate C->D Forms aci-nitro species E 5. Rearrangement & Cleavage D->E Electron rearrangement F 6. Unstable Carbamic Acid + Nitroso Ketone Byproduct E->F Release G 7. Decarboxylation F->G Spontaneous H 8. Free Amine (Active Drug) + CO₂ G->H Final Products

Caption: Photocleavage workflow of a Menpoc-protected amine.

Upon irradiation, the molecule undergoes a rearrangement to an aci-nitro intermediate, which is unstable and rapidly rearranges to release the caged amine as an unstable carbamic acid. This carbamic acid spontaneously decarboxylates to yield the free, biologically active amine, carbon dioxide, and the 2-acetyl-3,4-methylenedioxy-nitrosobenzene byproduct.[4] The formation of gaseous CO₂ helps to drive the reaction to completion.

Key Advantages of the Menpoc Protecting Group

The Menpoc group possesses several features that make it a superior choice for many applications compared to other nitrobenzyl-based PPGs like the widely used 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) group.

  • Enhanced Photolysis Rate: The presence of the α-methyl group on the benzylic carbon significantly accelerates the rate of photocleavage. The Menpoc group is photoremoved from amino acids approximately four times faster than the Nvoc group under similar conditions.[4] This allows for shorter irradiation times, reducing the risk of photodamage to sensitive biological samples.

  • Improved Byproduct Profile: The α-methyl substitution results in the formation of a ketone byproduct rather than an aldehyde (as is the case with Nvoc). Aldehydes are generally more reactive and can potentially engage in unwanted side reactions with the newly liberated amine or other biological nucleophiles.[4]

  • High Cleavage Yields: Under optimal conditions, the photorelease of the caged molecule can proceed with yields greater than 95%.[2]

Experimental Protocols

Protocol for Protection of a Primary/Secondary Amine with Menpoc-Cl

This protocol describes a general method for the formation of a Menpoc-carbamate from a substrate containing a primary or secondary amine. This reaction is analogous to a standard Schotten-Baumann reaction.

Materials:

  • Amine-containing substrate

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (Menpoc-Cl)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous base (e.g., Diisopropylethylamine (DIPEA) or Pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM or THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the anhydrous base (e.g., DIPEA, 1.5 eq) dropwise while stirring.

  • Menpoc-Cl Addition: Dissolve Menpoc-Cl (1.1 - 1.2 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching & Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), 1 M HCl (1x, if base is present), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Menpoc-protected compound.

Causality and Self-Validation:

  • Anhydrous Conditions: The carbonochloridate is highly susceptible to hydrolysis. Using anhydrous solvents and an inert atmosphere prevents premature degradation of the reagent.

  • Excess Base: A slight excess of base ensures that the amine substrate remains deprotonated and nucleophilic, and also neutralizes the HCl generated during the reaction.

  • 0 °C Start: The reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize potential side reactions.

  • Aqueous Work-up: The washing steps are critical for removing the excess base, HCl salts, and any water-soluble impurities, ensuring a cleaner crude product for purification.

Protocol for Photolytic Deprotection (Uncaging) of a Menpoc-Carbamate

This protocol provides a general procedure for the light-induced cleavage of the Menpoc group to release the free amine.

Materials:

  • Menpoc-protected compound

  • Appropriate solvent (e.g., aqueous buffer, methanol, acetonitrile)

  • UV light source with a primary emission wavelength around 365 nm (e.g., mercury arc lamp with appropriate filters, or a 365 nm LED array)

  • Radiometer (for measuring light intensity)

  • Quartz or borosilicate glass reaction vessel (standard borosilicate cuts off most light below ~320 nm, which is suitable)

  • HPLC system for monitoring deprotection and analyzing product purity

Procedure:

  • Sample Preparation: Prepare a solution of the Menpoc-caged compound in the desired solvent. The concentration should be optimized to ensure sufficient light penetration while providing a detectable amount of product. For biological experiments, this will typically be in a physiological buffer.

  • Irradiation Setup: Place the solution in a suitable reaction vessel. Position the UV lamp to provide uniform illumination of the sample. If quantitative data is required, measure the light intensity at the sample position using a radiometer (e.g., in mW/cm²).

  • Photolysis: Irradiate the sample with ~365 nm light. For a typical setup using a mercury lamp delivering ~25-30 mW/cm² of 365 nm light, the half-life (t₁/₂) for Menpoc cleavage is approximately 10-15 seconds.[5] Complete deprotection may require several half-lives (e.g., 2-5 minutes).

  • Monitoring: The progress of the deprotection can be monitored by periodically taking aliquots and analyzing them by HPLC. A decrease in the peak corresponding to the starting material and the appearance of a peak for the free amine product will be observed.

  • Post-Photolysis: Once the reaction is complete, the resulting solution containing the deprotected amine can be used directly for biological assays or worked up to isolate the product if required. The nitroso-ketone byproduct is generally soluble in organic solvents and can be removed by extraction if necessary.

Causality and Self-Validation:

  • Wavelength Selection (~365 nm): This wavelength is chosen as it is efficiently absorbed by the nitrobenzyl chromophore while minimizing damage to many biological systems that can occur with shorter wavelength UV light (<320 nm).[6][7]

  • Light Intensity: The rate of photolysis is directly proportional to the light intensity.[5] Measuring and reporting the intensity is crucial for reproducibility.

  • Solvent Choice: While photolysis proceeds in most common solvents, the rate can be moderately dependent on polarity.[5] For biological applications, ensuring the stability and solubility of all components in the chosen aqueous buffer is critical.

  • Reaction Vessel: Using a UV-transparent material like quartz is ideal, but standard borosilicate is often sufficient and practical for 365 nm light.

G cluster_1 General Workflow for Caged Compound Application A 1. Amine-Containing Bioactive Molecule B 2. Protection Reaction (Protocol 3.1) A->B React with Menpoc-Cl C 3. Menpoc-Caged Compound (Stable, Inactive) B->C D 4. Purification & Characterization (HPLC, NMR, MS) C->D Quality Control E 5. Introduction into Biological System D->E Application F 6. Spatiotemporal Irradiation (Protocol 3.2, ~365 nm Light) E->F Targeted Light Delivery G 7. In Situ Uncaging F->G H 8. Bioactivity Restored (Target Engagement) G->H Release of Active Molecule

Caption: Workflow for the synthesis and application of a Menpoc-caged compound.

Summary and Outlook

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (Menpoc-Cl) is a state-of-the-art reagent for the photolabile protection of amines. Its significantly faster cleavage rate compared to traditional PPGs like Nvoc makes it particularly suitable for applications where rapid release kinetics and minimal light exposure are critical. The protocols outlined in this guide provide a robust framework for the successful implementation of Menpoc-Cl in medicinal chemistry projects, from the synthesis of caged drug candidates to their precise activation in complex biological environments. As the demand for tools that offer greater control over biological systems continues to grow, the application of advanced PPGs like Menpoc will undoubtedly play an increasingly important role in the future of drug discovery and chemical biology.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. Thieme.
  • Fodor, S. P. A., Read, J. L., Pirrung, M. C., Stryer, L., Lu, A. T., & Solas, D. (1991). Light-directed, spatially addressable parallel chemical synthesis. Science, 251(4995), 767–773.
  • Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Andrade, R.,... & Pfleiderer, W. (1997).
  • Google Patents. (1998). Photocleavable protecting groups and methods for their use.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical Reviews, 113(1), 119-191.
  • Lerch, M. M., Hansen, M. J., van der Vlag, R., Velema, W. A., & Szymanski, W. (2016). The past, present, and future of photopharmacology.
  • Deiters, A. (2010). Principles and applications of the photochemical control of biological processes. ChemBioChem, 11(1), 47-54.
  • Wikipedia contributors. (2023). Photolabile protecting group. In Wikipedia, The Free Encyclopedia.
  • Shigeri, Y., Tatsu, Y., & Yumoto, N. (2001). Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics, 91(2), 85-92.
  • Bochet, C. G. (2002). Wavelength-selective cleavage of photolabile protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-142.

Sources

Application Notes and Protocols for Coupling Reactions with 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (Menpoc-Cl)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Photolability for Advanced Chemical Synthesis

In the landscape of modern organic synthesis and drug development, the precise control over reactive functional groups is paramount. Photolabile protecting groups (PPGs) have emerged as indispensable tools, offering spatial and temporal control over the unmasking of functional groups through the application of light.[1][2] This application note provides a detailed guide to the use of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, commonly known as Menpoc-Cl. This reagent is instrumental in the introduction of the photolabile 1-(6-nitrobenzo[d]dioxol-5-yl)ethoxycarbonyl (Menpoc) protecting group for amines and alcohols.[2]

The Menpoc group is a derivative of the well-established 6-nitroveratryloxycarbonyl (NVOC) group, renowned for its clean photochemical cleavage. The presence of the nitrobenzo[d]dioxole chromophore allows for the removal of the protecting group under specific UV irradiation, typically around 350-365 nm, regenerating the parent amine or alcohol with high fidelity. This "traceless" deprotection strategy avoids the use of harsh chemical reagents, making it compatible with sensitive substrates and complex molecular architectures, a significant advantage in multistep synthesis and for biological applications.[3]

This document will provide a comprehensive overview of the coupling reaction of Menpoc-Cl with primary and secondary amines to form stable carbamates, followed by a detailed protocol for the subsequent photolytic deprotection.

Chemical Properties and Handling

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (Menpoc-Cl)

PropertyValue
CAS Number 156876-26-5
Molecular Formula C₁₀H₈ClNO₆
Molecular Weight 273.62 g/mol
Appearance Pale yellow to brown crystalline solid
Storage 2-8°C, under inert gas, protected from light and moisture

Safety Precautions: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a reactive and potentially hazardous compound. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Reaction Mechanism: Carbamate Formation

The coupling of Menpoc-Cl with a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of a chloride ion, resulting in the formation of a stable carbamate linkage. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G cluster_0 Reaction Mechanism Menpoc-Cl Menpoc-O(C=O)Cl Carbamate Menpoc-O(C=O)NH-R Menpoc-Cl->Carbamate + R-NH₂ Amine R-NH₂ Amine->Carbamate HCl HCl Base Base Salt Base·HCl Base->Salt + HCl

Caption: Nucleophilic acyl substitution for carbamate formation.

Experimental Workflow

The overall experimental process involves two key stages: the coupling of the substrate with Menpoc-Cl to introduce the protecting group, and the subsequent photolytic deprotection to release the free amine.

G cluster_coupling Part 1: Coupling Reaction cluster_deprotection Part 2: Photolytic Deprotection start_coupling Dissolve Amine Substrate and Base in Anhydrous Solvent add_menpoc Add Menpoc-Cl Solution (Dropwise at 0°C) start_coupling->add_menpoc react_couple Stir at Room Temperature (Monitor by TLC/LC-MS) add_menpoc->react_couple workup_couple Aqueous Work-up and Extraction react_couple->workup_couple purify_couple Purification (e.g., Column Chromatography) workup_couple->purify_couple end_couple Menpoc-Protected Product purify_couple->end_couple start_deprotect Dissolve Menpoc-Protected Product in Solvent irradiate Irradiate with UV Light (e.g., 365 nm) start_deprotect->irradiate monitor_deprotect Monitor Deprotection (TLC/LC-MS) irradiate->monitor_deprotect workup_deprotect Solvent Evaporation and Work-up monitor_deprotect->workup_deprotect purify_deprotect Purification workup_deprotect->purify_deprotect end_deprotect Deprotected Amine purify_deprotect->end_deprotect

Caption: General experimental workflow for Menpoc protection and deprotection.

Detailed Experimental Protocols

Part 1: Synthesis of Menpoc-Protected Amino Acid (Example: Menpoc-Glycine)

This protocol describes the coupling of Menpoc-Cl with glycine. The procedure can be adapted for other primary and secondary amines.

Materials and Reagents:

  • Glycine

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (Menpoc-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve glycine (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a mixture of water and dioxane (e.g., 1:1 v/v). Stir the mixture until all solids are dissolved.

  • Addition of Menpoc-Cl: Cool the reaction mixture to 0°C in an ice bath. Separately, dissolve Menpoc-Cl (1.1 eq.) in a minimal amount of dioxane. Add the Menpoc-Cl solution dropwise to the stirring amino acid solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Menpoc-Cl and byproducts.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. Extract the product into ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Menpoc-glycine.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure Menpoc-glycine.

Part 2: Photolytic Deprotection of Menpoc-Carbamate

This protocol outlines the general procedure for the removal of the Menpoc protecting group.

Materials and Reagents:

  • Menpoc-protected amine (e.g., Menpoc-glycine)

  • Solvent (e.g., Dioxane, Methanol, or a mixture with water)

  • UV photoreactor equipped with a lamp emitting at ~365 nm (e.g., medium-pressure mercury lamp with a Pyrex filter)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Solution Preparation: Dissolve the Menpoc-protected compound in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.

  • Degassing: Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the chromophore.

  • Irradiation: While maintaining a gentle stream of inert gas, irradiate the solution with a UV lamp (e.g., 365 nm). The reaction vessel should be cooled, for instance, with a water bath, to prevent overheating.

  • Monitoring: Monitor the progress of the deprotection by TLC or LC-MS. The reaction time can vary from 30 minutes to several hours depending on the substrate and the intensity of the light source.

  • Work-up: Once the deprotection is complete, remove the solvent under reduced pressure. The resulting residue will contain the deprotected amine and the photolytic byproduct (a nitroso-aldehyde or ketone derivative).

  • Purification: The deprotected amine can be purified from the byproduct by extraction or chromatography. An acidic wash can often remove the basic amine product from the neutral byproduct, or vice versa.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in coupling reaction Incomplete reactionExtend reaction time; ensure adequate stirring.
Hydrolysis of Menpoc-ClUse anhydrous solvents; add Menpoc-Cl slowly at low temperature.
Inefficient extractionAdjust the pH carefully during work-up; use a larger volume of extraction solvent.
Incomplete photodeprotection Insufficient irradiation time or intensityIncrease irradiation time; use a more powerful lamp or a more focused beam.
Solution is too concentratedDilute the reaction mixture.
Quenching by oxygenEnsure the solution is thoroughly degassed and maintained under an inert atmosphere.
Formation of byproducts in deprotection Secondary photoreactionsUse a filter to narrow the wavelength of irradiation; add a scavenger (e.g., semicarbazide) to trap the aldehyde byproduct.

Conclusion

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a versatile reagent for the introduction of the photolabile Menpoc protecting group. The straightforward coupling reaction and the mild, traceless photolytic deprotection make it an excellent choice for the protection of amines in complex syntheses, particularly in the fields of peptide chemistry, medicinal chemistry, and the development of light-responsive materials. By following the detailed protocols and considering the troubleshooting guidelines provided in this application note, researchers can effectively utilize this powerful tool to advance their scientific endeavors.

References

  • Givens, R. S., & Kros, A. (2009). Photoremovable Protecting Groups. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition. CRC Press.
  • Pillai, V. N. R. (1980). Photoremovable Protecting Groups in Organic Synthesis. Synthesis, 1980(01), 1-26.
  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196.
  • MySkinRecipes. (n.d.). 1-(6-Nitrobenzo[d][1][3]dioxol-5-yl)ethyl Carbonochloridate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate - GHS Classification. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Carbamates Using 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Photolability in Carbamate Synthesis

In the landscape of modern organic synthesis and drug development, the precise control over molecular functionality is paramount. Carbamates, valued for their stability and ability to act as bioisosteres for amide bonds, are crucial motifs in a plethora of pharmaceuticals and bioactive molecules.[1] The strategic installation and subsequent removal of protecting groups on amine functionalities are central to the synthesis of complex molecules. This guide focuses on the application of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, a specialized reagent for the introduction of a photolabile protecting group.

The 6-nitrobenzo[d]dioxole moiety is a derivative of the well-known o-nitrobenzyl class of photoremovable protecting groups.[2][3] These groups offer a distinct advantage over traditional protecting groups by enabling deprotection under neutral conditions using light, thereby avoiding the often harsh acidic or basic conditions that can compromise sensitive functional groups within a molecule.[4] This "caging" and "uncaging" strategy provides exceptional spatiotemporal control, a feature highly sought after in fields such as targeted drug delivery, enzyme activation, and materials science.[2][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of carbamates using 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the rationale behind the procedural steps to ensure both scientific integrity and practical success.

Reagent Overview and Properties

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate is a highly reactive chloroformate that serves as a precursor for the corresponding photolabile carbamate.

PropertyValueSource
Chemical Formula C₁₀H₈ClNO₆[5]
Molecular Weight 273.62 g/mol [5][6]
Appearance Typically a solid
Storage 2-8°C, under inert gas, protected from light and moisture[6]

Safety Precautions: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[5] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Reaction Mechanism: Carbamate Formation and Photocleavage

The utility of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate lies in a two-stage process: the initial formation of a stable carbamate and its subsequent light-induced cleavage.

Part 1: Carbamate Synthesis - Nucleophilic Acyl Substitution

The synthesis of the carbamate proceeds through a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7]

G reagents R₂NH (Amine) + ClCO₂R' (Chloroformate) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product R₂NCO₂R' (Carbamate) + HCl intermediate->product Elimination of Cl⁻ G start Protected Amine (Carbamate) excited Excited State start->excited UV Light (hν) intermediate Aci-nitro Intermediate excited->intermediate Intramolecular H-abstraction cleavage Bond Cleavage intermediate->cleavage products Free Amine + CO₂ + Nitroso Byproduct cleavage->products

Caption: Simplified photocleavage mechanism.

The choice of this photolabile group is deliberate. The nitro group is a key chromophore, and its position ortho to the benzylic carbon is crucial for the intramolecular hydrogen transfer that initiates the cleavage. The dimethoxy substituents on the aromatic ring, as seen in the related 6-nitroveratryl (NV) group, help to red-shift the absorption maximum to longer, less damaging wavelengths and can increase the quantum yield of photolysis. [3]

Experimental Protocols

The following protocols provide a general framework for the synthesis of carbamates using 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of a Photolabile Carbamate

This protocol is designed for the reaction of a primary or secondary amine with 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

Materials:

  • Amine (1.0 equivalent)

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the tertiary amine base (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.1 equivalents) in a minimal amount of the anhydrous solvent.

  • Add the chloroformate solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired carbamate.

Protocol 2: Photocleavage of the Carbamate Protecting Group

This protocol describes the deprotection of the photolabile carbamate.

Materials:

  • Photolabile carbamate

  • Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Quartz reaction vessel (if using a short-wavelength UV source)

Procedure:

  • Dissolve the photolabile carbamate in the chosen solvent in a suitable reaction vessel. The concentration should be optimized based on the substrate and the path length of the light.

  • Irradiate the solution with the UV lamp at room temperature. The irradiation time will depend on the quantum yield of the specific carbamate, the intensity of the light source, and the scale of the reaction. It can range from minutes to several hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product containing the deprotected amine and the photolytic byproduct can be purified by an appropriate method, such as extraction or chromatography, to isolate the desired free amine.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the synthesis of carbamates from various amines. Note that these are generalized conditions and may require optimization.

Amine SubstrateSolventBaseTemperature (°C)Time (h)Typical Yield (%)
BenzylamineDCMTriethylamine0 to RT485-95
AnilineTHFPyridine0 to RT670-85
PiperidineDCMDIEA0 to RT290-98
N-Boc-ethylenediamineTHFTriethylamine0 to RT580-90

Experimental Workflow Visualization

G cluster_synthesis Carbamate Synthesis cluster_photocleavage Photocleavage s1 Dissolve Amine and Base in Anhydrous Solvent s2 Cool to 0 °C s1->s2 s3 Add Chloroformate Solution Dropwise s2->s3 s4 Stir at Room Temperature s3->s4 s5 Work-up and Purification s4->s5 s6 Protected Carbamate s5->s6 p1 Dissolve Carbamate in Solvent s6->p1 To Deprotection p2 Irradiate with UV Light p1->p2 p3 Purification p2->p3 p4 Free Amine p3->p4

Caption: Workflow for carbamate synthesis and photocleavage.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Kohl-Landgraf, J., Buhr, F., Lefrancois, D., Mewes, J. M., Schwalbe, H., Dreuw, A., & Wachtveitl, J. (2014). Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group. Journal of the American Chemical Society, 136(9), 3430-3438. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940.
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: a convenient tool for chemists and biologists. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • PubChem. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(6-Nitrobenzo[d]d[1][2]ioxol-5-yl)ethyl Carbonochloridate. Retrieved from [Link]

  • Lawrence, N. J., Patterson, R. P., O'Malley, C., O'Neill, P. M., & Storr, R. C. (2006). Synthesis of chalcones and their evaluation as potential antimalarial and anticancer agents. Bioorganic & medicinal chemistry letters, 16(21), 5671-5674.

Sources

Application Notes and Protocols for Prodrug Development Using 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bioreductive Prodrugs in Targeted Therapy

The quest for therapeutic agents with high efficacy and minimal side effects is a central theme in modern drug development. Prodrugs, biologically inert derivatives of active pharmaceutical ingredients (APIs), represent a powerful strategy to overcome limitations in drug delivery, such as poor solubility, instability, or lack of target specificity. A particularly promising approach, especially in oncology, is the design of bioreductive prodrugs that are selectively activated within the unique microenvironment of tumors.[1]

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[1] This hypoxic state is a result of rapid cell proliferation outstripping the local blood supply. Hypoxic cells are notoriously resistant to conventional therapies like radiation and chemotherapy. However, this unique physiological feature can be exploited for targeted drug delivery.[1] Bioreductive prodrugs are designed to be stable and inactive in normoxic (normal oxygen) tissues but undergo enzymatic reduction in hypoxic conditions to release a potent cytotoxic agent.[1][2]

The 6-nitrobenzo[d]dioxole moiety is an excellent "trigger" for such hypoxia-activated prodrugs. The electron-withdrawing nitro group renders the parent molecule relatively inert.[3] However, upon entering a hypoxic environment, endogenous nitroreductase enzymes, which are often overexpressed in tumor cells, catalyze the reduction of the nitro group.[3][4][5][6] This enzymatic transformation initiates an electronic cascade, leading to the fragmentation of the molecule and the release of the active drug.[7][8] This mechanism ensures that the cytotoxic payload is delivered preferentially to the tumor site, thereby increasing the therapeutic index and reducing systemic toxicity.[2]

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a key reagent for synthesizing these advanced prodrugs.[9] Its reactive carbonochloridate group allows for the straightforward linkage of the 6-nitrobenzo[d]dioxole trigger to amine or alcohol functionalities present on a parent drug molecule, forming stable carbamate or carbonate bonds, respectively.[9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this crucial reagent and its application in the development of bioreductive prodrugs.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
6-NitropiperonalC8H5NO5195.13Starting material for the synthesis of the precursor alcohol. A yellow crystalline powder.[6][10][11]
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanolC9H9NO5211.17The immediate precursor to the carbonochloridate reagent.
1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridateC10H8ClNO6273.62The key reagent for prodrug synthesis. Highly reactive and moisture-sensitive.[9]

Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

The synthesis of the title reagent is a two-step process, starting from the commercially available 6-nitropiperonal. The first step involves the formation of the precursor alcohol, followed by its conversion to the carbonochloridate.

Logical Workflow for Synthesis

Synthesis_Workflow A 6-Nitropiperonal B Grignard Reaction (Methylmagnesium Bromide) A->B Step 1 C 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol B->C D Reaction with Triphosgene C->D Step 2 E 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate D->E

Caption: Synthetic workflow for the preparation of the title reagent.

Part 1: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol

This protocol details the synthesis of the precursor alcohol via a Grignard reaction with 6-nitropiperonal. An alternative, milder method using sodium borohydride for the reduction of the corresponding ketone is also presented.

Method A: Grignard Reaction

Materials:

  • 6-Nitropiperonal[1][6][10][11]

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine.

  • Add a solution of methyl iodide (1.1 eq.) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

  • Reaction with 6-Nitropiperonal: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 6-nitropiperonal (1.0 eq.) in anhydrous THF and add this solution dropwise to the stirred Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol as a solid.

Method B: Reduction of the Ketone Precursor

This method requires the synthesis of the corresponding ketone, 1-(6-nitrobenzo[d]dioxol-5-yl)ethanone, which is then reduced to the desired alcohol.

Materials:

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanone

  • Sodium borohydride (NaBH4)[12][13][14][15]

  • Methanol

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate

Protocol:

  • Reaction Setup: Dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethanone (1.0 eq.) in a mixture of methanol and dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution over 15-20 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.[16]

  • Work-up and Purification: Quench the reaction by the slow addition of deionized water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.

  • Purify the product by flash column chromatography as described in Method A.

Part 2: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

This protocol describes the conversion of the precursor alcohol to the target carbonochloridate using triphosgene, a safer alternative to phosgene gas.[17]

Materials:

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Pyridine or triethylamine

  • Anhydrous dichloromethane or toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous and acid-sensitive reactions

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve triphosgene (0.4 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Alcohol and Base: In a separate flask, dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

  • Add this solution dropwise to the stirred triphosgene solution at 0 °C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. The formation of a precipitate (pyridinium hydrochloride) will be observed. Monitor the reaction by TLC (note: the product is reactive and may streak on the TLC plate; derivatization with an amine may be necessary for accurate monitoring).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the pyridinium salts.

  • Wash the filtrate with cold 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature (<30 °C) to avoid decomposition of the product.

  • The resulting crude 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is often used immediately in the next step due to its reactivity. If purification is necessary, it can be attempted by careful flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/dichloromethane), ensuring all materials are scrupulously dry.[3]

Application in Prodrug Synthesis

The synthesized 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate can be readily coupled with amine or alcohol functionalities on a parent drug molecule to form carbamate or carbonate-linked prodrugs, respectively.

Logical Workflow for Prodrug Synthesis

Prodrug_Synthesis_Workflow cluster_reagent Reagent cluster_drug Parent Drug (API) cluster_prodrug Prodrug Reagent 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate Drug_Amine Drug with Amine (e.g., Doxorubicin) Reagent->Drug_Amine Coupling Reaction (Base, Anhydrous Solvent) Drug_Alcohol Drug with Alcohol (e.g., Paclitaxel) Reagent->Drug_Alcohol Coupling Reaction (Base, Anhydrous Solvent) Prodrug_Carbamate Carbamate-linked Prodrug Drug_Amine->Prodrug_Carbamate Prodrug_Carbonate Carbonate-linked Prodrug Drug_Alcohol->Prodrug_Carbonate

Caption: General workflow for synthesizing carbamate and carbonate prodrugs.

Protocol 1: Synthesis of a Carbamate-Linked Prodrug (General Procedure)

This protocol describes the coupling of the carbonochloridate with a primary or secondary amine-containing drug.

Materials:

  • Amine-containing parent drug (e.g., an anticancer agent with a free amine group)

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

  • Anhydrous dichloromethane or THF

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Standard laboratory glassware for anhydrous reactions

Protocol:

  • Reaction Setup: Dissolve the amine-containing drug (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Coupling: Dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.1 eq.) in anhydrous dichloromethane and add it dropwise to the stirred solution of the drug.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure carbamate-linked prodrug.

Protocol 2: Synthesis of a Carbonate-Linked Prodrug (General Procedure)

This protocol outlines the coupling with an alcohol-containing drug.

Materials:

  • Alcohol-containing parent drug (e.g., a natural product with a free hydroxyl group)

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

  • Anhydrous dichloromethane or pyridine (as solvent and base)

  • Standard laboratory glassware for anhydrous reactions

Protocol:

  • Reaction Setup: Dissolve the alcohol-containing drug (1.0 eq.) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Coupling: Dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.2 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred solution of the drug.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Purification: Remove the pyridine under high vacuum.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the pure carbonate-linked prodrug.

Characterization of the Prodrug

Thorough characterization of the synthesized prodrug is essential to confirm its identity, purity, and stability.

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of the carbamate/carbonate linkage.Appearance of signals corresponding to the 6-nitrobenzo[d]dioxole moiety and the parent drug. A characteristic shift in the signals of the atoms adjacent to the newly formed carbamate or carbonate bond.
Mass Spectrometry (LC-MS, HRMS) Determination of the molecular weight and confirmation of the molecular formula.The observed molecular ion peak should correspond to the calculated mass of the prodrug. Fragmentation patterns can provide further structural information.
HPLC Assessment of purity and stability.A single major peak in the chromatogram indicates high purity. The method can be used to monitor the stability of the prodrug under various conditions (pH, temperature).
FT-IR Spectroscopy Confirmation of functional groups.Appearance of a characteristic stretching vibration for the carbamate or carbonate carbonyl group (typically in the range of 1680-1750 cm⁻¹).
Example HPLC Method for Purity Analysis

A gradient HPLC method is generally suitable for the analysis of nitroaromatic compounds.[5][8][18]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where both the nitroaromatic trigger and the parent drug have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

Mechanism of Bioreductive Activation

The therapeutic efficacy of these prodrugs relies on their selective activation in hypoxic tumor cells.

Activation_Mechanism Prodrug Inactive Prodrug (Nitroaromatic) Nitroreductase Nitroreductase Enzymes (Hypoxic Tumor Cells) Prodrug->Nitroreductase Enzymatic Reduction Reduced_Intermediate Reduced Intermediate (Hydroxylamine/Amine) Nitroreductase->Reduced_Intermediate Fragmentation Spontaneous Fragmentation Reduced_Intermediate->Fragmentation Electronic Cascade Active_Drug Active Cytotoxic Drug Fragmentation->Active_Drug Byproducts Inactive Byproducts Fragmentation->Byproducts

Caption: Bioreductive activation pathway of a 6-nitrobenzo[d]dioxole-based prodrug.

In the presence of low oxygen levels, nitroreductase enzymes utilize cofactors like NADH or NADPH to reduce the nitro group of the prodrug to a hydroxylamine or amine.[3] This transformation dramatically increases the electron-donating ability of the substituent, triggering a self-immolative electronic cascade that leads to the cleavage of the carbamate or carbonate linker and the release of the active drug.[7][8]

Conclusion and Future Perspectives

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a valuable and versatile reagent for the synthesis of hypoxia-activated prodrugs. The protocols outlined in this guide provide a framework for the synthesis of this key intermediate and its application in conjugating a bioreductive trigger to various parent drug molecules. The selective activation of these prodrugs in the tumor microenvironment holds immense promise for the development of more effective and less toxic cancer therapies.

Future research in this area will likely focus on fine-tuning the electronic properties of the nitroaromatic trigger to optimize the rate of enzymatic reduction and subsequent drug release. Furthermore, the exploration of different linker chemistries and the conjugation of this trigger to a wider range of therapeutic agents will continue to be an active area of investigation in the pursuit of next-generation targeted cancer treatments.

References

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  • Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. Radcliffe Department of Medicine. Available at: [Link]

  • Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics... ResearchGate. Available at: [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PMC - NIH. Available at: [Link]

  • Bacterial Nitroreductase Enzymes. Ackerley Lab. Available at: [Link]

  • ENGINEERING BACTERIAL NITROREDUCTASES FOR ANTICANCER GENE THERAPY AND TARGETED CELL ABLATION. Victoria University of Wellington. Available at: [Link]

  • Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. PMC. Available at: [Link]

  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Chemistry. Available at: [Link]

  • Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. ResearchGate. Available at: [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Available at: [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Sodium borohydride reduction. YouTube. Available at: [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Chad's Prep. Available at: [Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate. Available at: [Link]

  • (PDF) Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. Available at: [Link]

  • Phosgenation reactions. ResearchGate. Available at: [Link]

  • US6919471B2 - Process for preparing alkyl/aryl chloroformates. Google Patents.
  • Acid Chloride/ chloroformate purification? ResearchGate. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. ResearchGate. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Prodrug design and principle. Forming a carbamate with the amine group... ResearchGate. Available at: [Link]

  • DE19802198A1 - Production of carbonate esters from alcohol and chloroformate, used as perfumes and aroma agents. Google Patents.
  • New process for the preparation of methyl carbonates. PubMed. Available at: [Link]

  • Full article: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available at: [Link]

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Available at: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Separation of Benzyl chloroformate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • 1-(6-Nitrobenzo[d][2][7]dioxol-5-yl)ethyl Carbonochloridate. MySkinRecipes. Available at: [Link]

  • Synthesis and evaluation of nitroheterocyclic carbamate prodrugs for use with nitroreductase-mediated gene-directed enzyme prodrug therapy. PubMed. Available at: [Link]

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Application Notes and Protocols for the Utilization of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate as an Intermediate for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate as a pivotal intermediate in the synthesis of novel enzyme inhibitors. The inherent reactivity of the carbonochloridate functional group offers a strategic advantage for coupling with various nucleophiles, primarily amines and alcohols, to form stable carbamate and carbonate linkages, respectively. This approach is instrumental in the development of therapeutic agents, particularly in the design of prodrugs and targeted enzyme inhibitors.[1][2] These application notes will detail the synthesis of the intermediate, its subsequent conversion into carbamate-based inhibitors, and the protocols for evaluating their efficacy against relevant enzyme targets.

Introduction: The Strategic Importance of the Nitrobenzodioxole Scaffold

The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and enzyme-inhibitory properties. The introduction of a nitro group to this scaffold can further enhance its biological activity and provide a handle for further chemical modification. Specifically, 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate serves as a versatile building block for the synthesis of a diverse library of compounds with potential therapeutic applications. The highly reactive chloroformate group is the key to its utility, enabling the facile formation of carbamate or carbonate bonds with target molecules.[1][2]

Carbamate-containing compounds are of significant interest in medicinal chemistry as they can act as "pseudo-irreversible" inhibitors of serine hydrolases, such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH). The carbamate moiety can carbamoylate the active site serine residue of these enzymes, leading to a prolonged but ultimately reversible inhibition. This mechanism offers a desirable therapeutic window compared to truly irreversible inhibitors.

Physicochemical Properties and Safety Data

PropertyValue
Molecular Formula C₁₀H₈ClNO₆
Molecular Weight 273.62 g/mol [2]
CAS Number 156876-26-5[2]
Appearance (Expected) Crystalline solid
Storage 2-8°C, Sealed, Dry, Light-proof, Inert Gas[2]

Safety Precautions: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.

Synthetic Protocols

The synthesis of carbamate-based enzyme inhibitors using 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a two-step process:

  • Synthesis of the Intermediate: Preparation of 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate from its corresponding alcohol precursor.

  • Synthesis of the Carbamate Inhibitor: Reaction of the carbonochloridate intermediate with a selected amine.

Protocol 1: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

This protocol describes the conversion of 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol to the target carbonochloridate using triphosgene as a phosgene equivalent. Triphosgene is a safer alternative to phosgene gas but must still be handled with extreme caution.

Materials:

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Argon or Nitrogen gas

  • Magnetic stirrer and stirring bar

  • Round-bottom flask with septum

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) dropwise to the stirred solution.

  • Addition of Phosgene Equivalent: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Slowly add this solution to the alcohol/pyridine mixture at 0 °C via a syringe. A white precipitate of pyridinium hydrochloride may form.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of cold water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a Carbamate-Based Enzyme Inhibitor

This protocol details the reaction of the synthesized carbonochloridate with a primary or secondary amine to form the corresponding carbamate. The choice of amine will determine the final properties and biological target of the inhibitor.

Materials:

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

  • Amine of choice (e.g., piperidine, morpholine, or a more complex amine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stirring bar

  • Round-bottom flask with septum

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Carbonochloridate: Dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.0 eq) in anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting carbonochloridate is consumed, as monitored by TLC (typically 1-3 hours).

  • Work-up: Quench the reaction with water and transfer to a separatory funnel. Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carbamate by flash column chromatography or recrystallization to obtain the final inhibitor.

Application in Enzyme Inhibition Assays

The synthesized carbamate inhibitors can be screened against a panel of enzymes to determine their inhibitory activity and selectivity. Based on the structural motifs of the nitrobenzodioxole core and the appended amine, likely targets include serine hydrolases such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH).

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Synthesized carbamate inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the carbamate inhibitor in DMSO. Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add:

    • Phosphate buffer

    • AChE solution

    • Various concentrations of the carbamate inhibitor (or DMSO for control)

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the DTNB solution followed by the ATCh solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Principle: FAAH hydrolyzes a specific fluorogenic substrate, releasing a fluorescent product. The increase in fluorescence over time is proportional to the enzyme activity.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)

  • Synthesized carbamate inhibitor

  • 96-well black, flat-bottomed plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the inhibitor in DMSO. Prepare working solutions of FAAH and the substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • FAAH assay buffer

    • Various concentrations of the carbamate inhibitor (or DMSO for control)

    • FAAH enzyme solution

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add the FAAH substrate solution to all wells.

  • Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 360/465 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition and the IC₅₀ value as described for the AChE assay.

Workflow and Pathway Visualization

The following diagrams illustrate the synthetic workflow and the mechanism of enzyme inhibition.

Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_inhibitor_synthesis Inhibitor Synthesis Alcohol 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol Phosgenation Reaction with Triphosgene/Pyridine Alcohol->Phosgenation Intermediate 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate Phosgenation->Intermediate Carbamoylation Reaction with Intermediate & Base Intermediate->Carbamoylation Amine Primary or Secondary Amine Amine->Carbamoylation Inhibitor Carbamate Enzyme Inhibitor Carbamoylation->Inhibitor

Caption: Synthetic workflow for the preparation of carbamate enzyme inhibitors.

Inhibition_Mechanism Enzyme Serine Hydrolase (e.g., AChE, FAAH) Active Site with Serine-OH EI_Complex Enzyme-Inhibitor Complex Non-covalent Binding Enzyme->EI_Complex Binding Inhibitor Carbamate Inhibitor R¹R²N-C(=O)O-R³ Inhibitor->EI_Complex Carbamoylated_Enzyme Carbamoylated Enzyme (Inactive) Serine-O-C(=O)N-R¹R² EI_Complex->Carbamoylated_Enzyme Carbamoylation Leaving_Group Leaving Group (R³-OH) Carbamoylated_Enzyme->Leaving_Group Hydrolysis Slow Hydrolysis Carbamoylated_Enzyme->Hydrolysis Regenerated_Enzyme Regenerated Enzyme (Active) Serine-OH Hydrolysis->Regenerated_Enzyme

Caption: Mechanism of "pseudo-irreversible" inhibition of serine hydrolases by carbamates.

Conclusion

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a valuable and highly reactive intermediate for the synthesis of carbamate-based enzyme inhibitors. The protocols outlined in this document provide a framework for its preparation and subsequent use in the development of novel therapeutic candidates. The straightforward nature of the carbamate formation allows for the creation of diverse chemical libraries for screening against various enzyme targets. The provided enzyme inhibition assay protocols for AChE and FAAH serve as a starting point for the biological evaluation of these newly synthesized compounds, paving the way for further lead optimization and drug discovery efforts.

References

  • MySkinRecipes. 1-(6-Nitrobenzo[d][2][3]dioxol-5-yl)ethyl Carbonochloridate. Available from: [Link]

  • MySkinRecipes. 1-(6-Nitrobenzo[d][2][3]dioxol-5-yl)ethyl Carbonochloridate. Available from: [Link]

  • PubChem. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. Available from: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Nitrobenzodioxole-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its nitro-functionalized derivatives, particularly 5-nitro-1,3-benzodioxole, are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and research chemicals, including the substituted methylenedioxyphenethylamine (MDxx) class of compounds.[1][2] These compounds, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), have garnered significant clinical interest for their potential therapeutic applications in treating conditions like post-traumatic stress disorder (PTSD).[1][3]

This document provides a detailed guide for researchers on the step-by-step synthesis of 5-nitro-1,3-benzodioxole. It explains the underlying chemical principles, offers detailed experimental protocols, and emphasizes the critical safety measures required for handling the potent reagents involved. The protocols described herein are designed to be self-validating, providing clear causality behind experimental choices to ensure both reproducibility and safety.

Part 1: The Chemistry of Benzodioxole Nitration

The introduction of a nitro group (–NO₂) onto the benzodioxole ring is achieved through an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental in aromatic chemistry and proceeds via a well-established three-step mechanism.[4][5]

Mechanism of Electrophilic Aromatic Substitution
  • Generation of the Electrophile: The reaction is initiated by the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺). This is typically generated by the protonation of nitric acid by a stronger acid, such as sulfuric acid, or through self-protonation in the presence of a suitable solvent like glacial acetic acid.[4][6][7]

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the 1,3-benzodioxole acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][8] The formation of this intermediate is almost always the rate-determining step of the reaction.[8]

  • Rearomatization: A weak base in the reaction mixture (e.g., water or the conjugate base of the acid) abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final nitrobenzodioxole product.[4][6]

Electrophilic Nitration Mechanism cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Rearomatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4- HSO₄⁻ Benzodioxole 1,3-Benzodioxole Ring NO2+->Benzodioxole SigmaComplex Sigma Complex (Resonance Stabilized) Benzodioxole->SigmaComplex + NO₂⁺ Product 5-Nitro-1,3-benzodioxole SigmaComplex->Product + Base H_Base H-Base⁺

Caption: Mechanism of Electrophilic Nitration of 1,3-Benzodioxole.

Regioselectivity: Why the 5-Position?

The methylenedioxy group (–O–CH₂–O–) of the benzodioxole ring is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. It is an ortho, para-director. In the case of 1,3-benzodioxole, the positions ortho to the ether oxygens are the 4- and 5-positions. The nitration occurs with high regioselectivity at the 5-position (which is para to one oxygen and ortho to the other), as this position is electronically favored and less sterically hindered compared to the 4-position.[4][9]

Part 2: Experimental Protocols for the Synthesis of 5-Nitro-1,3-benzodioxole

Two common and effective methods for the laboratory-scale synthesis of 5-nitro-1,3-benzodioxole are presented below.

CRITICAL SAFETY NOTICE: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[10] Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[11][12][13] These procedures must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield, must be worn at all times.[11][14] Emergency eyewash and shower stations must be readily accessible.[13]

Protocol A: Nitration in Glacial Acetic Acid

This method uses a mixture of nitric acid in glacial acetic acid and is effective for producing high yields of the desired product.[15]

Materials & Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard glassware for workup and recrystallization

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
1,3-Benzodioxole122.1212.2 g0.101.0
Glacial Acetic Acid60.0575 mL + 30 mL-Solvent
Nitric Acid (conc., d=1.4)63.019.0 mL~0.20~2.0

Procedure:

  • Setup: Assemble the three-neck flask with the magnetic stirrer, thermometer, and dropping funnel in a chemical fume hood. Place the flask in an ice bath.

  • Dissolution: Add 1,3-benzodioxole (12.2 g) and 75 mL of glacial acetic acid to the flask. Stir until the starting material is fully dissolved.[15]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Allow this mixture to cool to room temperature.

  • Nitration: Slowly add the nitric acid/acetic acid mixture dropwise from the dropping funnel to the stirred benzodioxole solution. Critically maintain the internal reaction temperature between 15-25 °C using the ice bath.[15] The addition should take approximately 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A crystalline precipitate should form.[15]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize the crude product from ethanol or methanol to yield pure 5-nitro-1,3-benzodioxole as a solid.[15][16] A second crop of crystals can often be obtained from the mother liquor.

  • Characterization: The final product should have a melting point of 149-150 °C. The expected yield is approximately 90%.[15]

Protocol B: Nitration in Aqueous Nitric Acid

This alternative method avoids the use of a co-solvent and relies on careful temperature control during the addition of the substrate to aqueous nitric acid.[17]

Materials & Equipment:

  • Reaction flask with overhead stirrer (preferred for better mixing)

  • Thermometer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Ice for workup

  • Büchner funnel and filter flask

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
1,3-Benzodioxole122.1210.0 g0.0821.0
Nitric Acid (conc., 65-68%)63.0118.0 g~0.20~2.4
Water (H₂O)18.0239.0 g-Solvent

Procedure:

  • Setup: In a chemical fume hood, prepare a solution of concentrated nitric acid (18 g) in water (39 g) in the reaction flask.

  • Initial Heating: Heat the aqueous nitric acid solution to 60-65 °C.

  • Substrate Addition: Add the 1,3-benzodioxole (10.0 g) dropwise to the heated acid solution with vigorous stirring. Maintain the temperature at 60-65 °C during the addition.[17]

  • Reaction: After the addition is complete, increase the temperature to 90 °C and stir the mixture for 2 hours.[17]

  • Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing a large amount of ice and water. A yellow solid will precipitate.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization if necessary. The reported yield for this method is approximately 87%.[17]

Part 3: Downstream Synthetic Applications

5-Nitro-1,3-benzodioxole is not typically the final drug product but rather a crucial building block for more complex molecules.[18] The nitro group and the aromatic ring can be further functionalized to build the desired pharmacophore.

Synthetic Workflow start 1,3-Benzodioxole nitro 5-Nitro-1,3-benzodioxole start->nitro Nitration (HNO₃, H₂SO₄ or Acetic Acid) amino 5-Amino-1,3-benzodioxole nitro->amino Reduction (e.g., Fe/HCl) drug_class Substituted Phenethylamine Drugs (e.g., MDMA, MDA) amino->drug_class Multi-step Elaboration (e.g., Reductive Amination Pathways)

Sources

Application Notes & Protocols: Strategic Modification of Drug Candidates Using 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Prodrug Design and Drug Candidate Optimization

In the landscape of contemporary drug development, the strategic modification of lead compounds is a cornerstone of achieving desirable pharmacokinetic and pharmacodynamic profiles. The reagent 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate emerges as a sophisticated tool for medicinal chemists, designed to conjugate a unique nitroaromatic moiety to drug candidates.[1] This process is not merely for derivatization; it is a deliberate strategy to create prodrugs, enhance metabolic stability, or modulate the binding affinity of the parent molecule.[1]

The core utility of this reagent lies in its bifunctional nature. The highly reactive carbonochloridate (chloroformate) group serves as an efficient chemical handle for coupling to nucleophilic functional groups commonly found in drug candidates, such as amines and alcohols, to form stable carbamate or carbonate linkages, respectively.[2][3] Simultaneously, the 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl moiety introduces a photolabile and bioreducible trigger. The nitro group is a well-established pharmacophore known for its role in hypoxia-activated prodrugs, where it can be reduced in oxygen-deficient environments (like solid tumors) to release the active drug.[4][5][6] This targeted release mechanism is a pivotal strategy for minimizing off-target toxicity.[7][8]

These application notes provide a comprehensive guide to the use of 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, detailing the underlying chemical principles, step-by-step protocols for conjugation, and the strategic rationale for its application in modern drug discovery.

Core Principles & Reagent Characteristics

Reagent Specifications
PropertyValueSource
Chemical Name 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate[9]
CAS Number 156876-26-5[1][9]
Molecular Formula C₁₀H₈ClNO₆[1][9]
Molecular Weight 273.62 g/mol [1][9]
Appearance Typically a solid-
Primary Function Intermediate for synthesis of carbonate or carbamate linkages[1]
Storage 2-8°C, Sealed, Dry, Light-proof, Inert Gas[1]
Mechanism of Action: The Chemistry of Conjugation

The fundamental reaction involves the nucleophilic acyl substitution at the electrophilic carbonyl carbon of the chloroformate. The presence of the electronegative chlorine and oxygen atoms renders this carbon highly susceptible to attack by nucleophiles like primary/secondary amines or hydroxyl groups present on the drug candidate (designated as Drug-NuH).

The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride ion (Cl⁻) and forming a stable carbamate (Drug-Nu-C(O)O-R) or carbonate (Drug-O-C(O)O-R) linkage. The released hydrochloric acid (HCl) is typically scavenged by a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to drive the reaction to completion and prevent unwanted side reactions.

Reaction_Mechanism cluster_process Reaction Pathway cluster_products Products reagent 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (R-O-C(O)Cl) intermediate Tetrahedral Intermediate reagent->intermediate + Drug-NuH (Nucleophilic Attack) drug Drug Candidate (Drug-NuH) drug->intermediate prodrug Modified Drug Candidate (Prodrug) intermediate->prodrug - Cl⁻ base Base (e.g., TEA) salt Base·HCl Salt base->salt Scavenges HCl hcl HCl hcl->salt

Caption: General mechanism for modifying a drug candidate with the chloroformate reagent.

Experimental Protocols

Protocol 1: Modification of a Primary Amine-Containing Drug Candidate

This protocol details the formation of a carbamate linkage with a model drug candidate containing a primary amine.

1. Materials & Reagents:

  • Drug Candidate (with a primary amine, e.g., an aniline or aliphatic amine)

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

2. Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine-containing drug candidate (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add TEA (1.2 equivalents) to the solution and stir for 5 minutes at room temperature. The base acts as an HCl scavenger.[2]

  • Reagent Addition: In a separate flask, dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.1 equivalents) in anhydrous DCM.

  • Reaction: Cool the drug candidate solution to 0 °C using an ice bath. Add the chloroformate solution dropwise over 15-30 minutes. The slow addition is crucial to control any exotherm and minimize side reactions.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and the triethylammonium hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carbamate-linked prodrug.

Protocol 2: Modification of a Hydroxyl-Containing Drug Candidate

This protocol outlines the formation of a carbonate linkage with a drug candidate bearing a hydroxyl or phenolic group.

1. Materials & Reagents:

  • Drug Candidate (with a hydroxyl group)

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

  • Anhydrous Pyridine or a mixture of DCM and TEA

  • Nitrogen or Argon gas supply

2. Procedure:

  • Preparation: Dissolve the hydroxyl-containing drug candidate (1.0 equivalent) in anhydrous pyridine (which acts as both solvent and base) or anhydrous DCM under an inert atmosphere. If using DCM, add TEA (1.2 equivalents).

  • Reagent Addition: Dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.1 equivalents) in a minimal amount of the reaction solvent.

  • Reaction: Cool the solution to 0 °C and add the chloroformate solution dropwise. Phenols are generally less nucleophilic than amines, so the reaction may require longer times or warming to room temperature.

  • Monitoring & Workup: Follow steps 5 and 6 from Protocol 1. The workup may require an initial wash with dilute aqueous HCl (e.g., 1M) to remove pyridine before the bicarbonate wash.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1 to obtain the pure carbonate-linked derivative.

Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_final Final Product prep 1. Dissolve Drug-NuH & Base in Anhydrous Solvent cool 2. Cool to 0 °C prep->cool add 3. Add Chloroformate Solution Dropwise cool->add react 4. Stir at RT (2-16h) add->react monitor 5. Monitor by TLC/LC-MS react->monitor quench 6. Quench with NaHCO₃(aq) monitor->quench Reaction Complete extract 7. Extract with Organic Solvent quench->extract purify 8. Purify via Column Chromatography extract->purify final_product Pure Modified Drug purify->final_product

Caption: Step-by-step workflow for drug candidate modification.

Strategic Applications & Considerations

The decision to use 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate should be driven by a clear therapeutic hypothesis.

  • Hypoxia-Activated Prodrugs: The nitroaromatic group is a key feature for creating prodrugs that target hypoxic environments, such as those found in solid tumors.[4][6] In such environments, endogenous nitroreductase enzymes can reduce the nitro group, initiating a cascade that leads to the cleavage of the carbamate/carbonate linker and release of the active drug.[5]

  • Modulating Physicochemical Properties: The addition of the benzodioxole moiety can alter the lipophilicity, solubility, and metabolic stability of the parent drug.[10][11] This can be leveraged to improve oral bioavailability or prolong the drug's half-life.

  • Toxicity and Metabolism: While nitroaromatic compounds are effective as bioreductive prodrugs, their potential for toxicity and mutagenicity must be carefully evaluated.[7] The metabolic fate of the linker itself, once cleaved, should also be characterized to ensure it does not produce toxic byproducts.

References

  • Nitro Group Containing Drugs. Pharmaceuticals.[Link]

  • Bitar, L., & Jaber, A. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.[Link]

  • Lee, Y., et al. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy. PubMed.[Link]

  • Jadia, R., et al. Prodrugs Containing Novel Bio-Cleavable Linkers. ResearchGate.[Link]

  • Lee, Y., et al. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy. ResearchGate.[Link]

  • Keston, A. A., et al. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central.[Link]

  • Juárez-Cortés, G., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central.[Link]

  • Bitar, L., & Jaber, A. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate.[Link]

  • Chloroformate. Wikipedia.[Link]

  • Sharma, P., et al. Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors. PubMed Central.[Link]

  • Tsolis, C. S., et al. Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs. ResearchGate.[Link]

  • Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. ResearchGate.[Link]

  • Process for preparing alkyl/aryl chloroformates.
  • Liang, F., et al. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Chemistry Portal.[Link]

  • Hussek, P., & Simek, P. Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate.[Link]

  • 1-(6-Nitrobenzo[d][4][12]dioxol-5-yl)ethyl Carbonochloridate. MySkinRecipes.[Link]

  • Shi, X., et al. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed Central.[Link]

  • Application of Nitroazoles. ResearchGate.[Link]

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. PubChem.[Link]

  • Sali, S., et al. Functionalization of 6-Nitrobenzo[4][12]dioxole with Carbonyl Compounds via TDAE Methodology. PubMed Central.[Link]

  • Olender, D., et al. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.[Link]

  • Achyuta, N., et al. Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][4][12]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. PubMed Central.[Link]

  • Radhakrishnan, R., et al. Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][4][12]dioxole-5-carbaldehyde oxime. PubMed Central.[Link]

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Laboratory-Scale Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the laboratory-scale synthesis of 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. This compound serves as a valuable intermediate in medicinal chemistry and drug development, particularly in the creation of nitrobenzodioxole-based therapeutic agents.[1] Its reactive carbonochloridate group facilitates covalent linkages with alcohols or amines, enabling the synthesis of various carbamate and carbonate derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven methodologies.

Introduction

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a key synthetic building block. The presence of the nitro group on the benzodioxole ring can be strategic for subsequent chemical modifications or for its influence on the biological activity of the final molecule. The ethyl carbonochloridate moiety is a highly reactive functional group, making it an excellent electrophile for reactions with nucleophiles such as amines and alcohols to form stable carbamate and carbonate linkages, respectively. This reactivity is harnessed in the development of prodrugs and enzyme inhibitors.[1]

This document outlines a reliable two-step synthetic pathway commencing from the commercially available 6-nitropiperonal. The synthesis involves a Grignard reaction to introduce the ethyl group and form the corresponding secondary alcohol, followed by the conversion of this alcohol to the target carbonochloridate using triphosgene.

Synthetic Strategy Overview

The synthesis of 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is accomplished via a two-step sequence starting from 6-nitropiperonal.

Step 1: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol via Grignard Reaction. The first step involves the nucleophilic addition of a methylmagnesium halide (Grignard reagent) to the aldehyde functionality of 6-nitropiperonal. This reaction constructs the ethyl alcohol moiety and yields the key intermediate, 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol.

Step 2: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. The secondary alcohol obtained in the first step is then converted to the target carbonochloridate. This transformation is efficiently achieved by reacting the alcohol with triphosgene in the presence of a suitable base, such as pyridine, which also acts as a catalyst.

Synthetic_Pathway 6-Nitropiperonal 6-Nitropiperonal Intermediate_Alcohol 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol 6-Nitropiperonal->Intermediate_Alcohol 1. CH3MgBr, THF 2. H3O+ workup Target_Product 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate Intermediate_Alcohol->Target_Product Triphosgene, Pyridine DCM

Figure 1: Overall synthetic workflow for the preparation of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

PART 1: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol

This protocol details the synthesis of the intermediate alcohol, 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol, from 6-nitropiperonal using a Grignard reagent. Grignard reagents are highly reactive and moisture-sensitive; therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
6-NitropiperonalC₈H₅NO₅195.1310.0 g (51.2 mmol)Starting material
Magnesium turningsMg24.311.50 g (61.7 mmol)For Grignard reagent preparation
Iodomethane (Methyl Iodide)CH₃I141.948.70 g (3.82 mL, 61.3 mmol)Anhydrous
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mLSolvent
Saturated aq. NH₄ClNH₄Cl53.49~100 mLFor quenching
Diethyl ether(C₂H₅)₂O74.12As neededFor extraction
Anhydrous MgSO₄ or Na₂SO₄--As neededFor drying
Experimental Protocol

Grignard_Reaction_Workflow cluster_0 Grignard Reagent Preparation cluster_1 Reaction with Aldehyde cluster_2 Work-up and Purification A Dry glassware and add Mg turnings B Add anhydrous THF A->B C Add a small crystal of iodine (optional) B->C D Slowly add iodomethane in THF C->D E Maintain gentle reflux until Mg is consumed D->E H Slowly add the prepared Grignard reagent E->H F Dissolve 6-nitropiperonal in anhydrous THF G Cool aldehyde solution to 0 °C F->G G->H I Stir at 0 °C, then warm to room temperature H->I J Quench reaction with sat. aq. NH4Cl I->J K Extract with diethyl ether J->K L Wash organic layer with brine K->L M Dry over anhydrous MgSO4 L->M N Concentrate under reduced pressure M->N O Purify by column chromatography N->O

Figure 2: Step-by-step workflow for the synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol.

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add 20 mL of anhydrous THF to the flask.

    • Prepare a solution of iodomethane in 30 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the iodomethane solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction starts (indicated by bubbling and a grayish color), add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed.

  • Reaction with 6-Nitropiperonal:

    • In a separate flame-dried flask, dissolve 6-nitropiperonal in 100 mL of anhydrous THF.

    • Cool the solution of the aldehyde to 0 °C in an ice bath.

    • Slowly add the prepared methylmagnesium iodide solution to the aldehyde solution via a cannula or dropping funnel.

    • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol as a solid.[2][3]

PART 2: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

This protocol describes the conversion of the synthesized secondary alcohol to the target carbonochloridate using triphosgene. Triphosgene is a safer alternative to phosgene gas but must be handled with extreme caution in a well-ventilated fume hood as it can decompose to phosgene.[4][5]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
1-(6-Nitrobenzo[d]dioxol-5-yl)ethanolC₉H₉NO₅211.175.0 g (23.7 mmol)From Part 1
Triphosgene (bis(trichloromethyl) carbonate)C₃Cl₆O₃296.752.81 g (9.48 mmol, 0.4 eq)EXTREMELY TOXIC - Handle with care
PyridineC₅H₅N79.103.75 g (3.83 mL, 47.4 mmol, 2.0 eq)Anhydrous
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93100 mLSolvent
1 M Hydrochloric acid (HCl)HCl36.46As neededFor work-up
Saturated aq. NaHCO₃NaHCO₃84.01As neededFor washing
Anhydrous MgSO₄ or Na₂SO₄--As neededFor drying
Experimental Protocol

Chloroformate_Synthesis_Workflow A Dissolve alcohol in anhydrous DCM B Cool solution to 0 °C A->B C Add pyridine B->C D Slowly add a solution of triphosgene in DCM C->D E Stir at 0 °C, then warm to room temperature D->E F Monitor reaction by TLC E->F G Quench with cold 1 M HCl F->G H Separate organic layer G->H I Wash with sat. aq. NaHCO3 and brine H->I J Dry over anhydrous MgSO4 I->J K Concentrate under reduced pressure J->K

Figure 3: Step-by-step workflow for the synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol in 80 mL of anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine to the cooled solution.

  • Addition of Triphosgene:

    • In a separate dry flask, dissolve triphosgene in 20 mL of anhydrous dichloromethane.

    • Slowly add the triphosgene solution to the stirred alcohol-pyridine mixture at 0 °C via the dropping funnel over a period of 30 minutes. The reaction is exothermic.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of cold 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to avoid decomposition of the product. The resulting product, 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, should be used immediately in subsequent reactions due to its potential instability.

Safety and Handling

  • Triphosgene: Triphosgene is a white crystalline solid that can release toxic phosgene gas upon heating or contact with nucleophiles. It is highly toxic and corrosive. All manipulations involving triphosgene must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves. A phosgene detector should be available. In case of exposure, seek immediate medical attention.

  • Grignard Reagents: Grignard reagents are highly flammable and react violently with water and protic solvents. They should be handled under an inert atmosphere (nitrogen or argon).

  • Iodomethane: Iodomethane is a toxic and carcinogenic substance. Handle with appropriate PPE in a fume hood.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Dichloromethane: Dichloromethane is a volatile chlorinated solvent and a suspected carcinogen.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol:

    • ¹H NMR: Expected signals include a doublet for the methyl group, a quartet for the methine proton, signals for the aromatic protons, and a singlet for the methylene protons of the dioxole ring.

    • ¹³C NMR: Will show characteristic peaks for the aliphatic and aromatic carbons.

    • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

    • Mass Spectrometry: The molecular ion peak corresponding to its molecular weight.

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate:

    • ¹H NMR: The spectrum will be similar to the alcohol precursor, but the chemical shift of the methine proton will be shifted downfield.

    • ¹³C NMR: The most significant change will be the appearance of a new signal for the carbonyl carbon of the chloroformate group.

    • IR Spectroscopy: The disappearance of the broad O-H stretch and the appearance of a strong carbonyl (C=O) stretching band for the chloroformate group around 1775 cm⁻¹.

    • Mass Spectrometry: Analysis of the fragmentation pattern can confirm the structure.

Conclusion

The protocols detailed in this guide provide a robust and reproducible method for the laboratory-scale synthesis of 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. The two-step synthesis, involving a Grignard reaction followed by reaction with triphosgene, is an efficient route to this valuable synthetic intermediate. Adherence to the described safety precautions is paramount, especially when handling hazardous reagents such as triphosgene and Grignard reagents. The successful synthesis and purification of this compound will enable further exploration of its utility in the development of novel pharmaceutical agents.

References

  • Villalpando, A., Ayala, C. E., Watson, C. B., & Kartika, R. (2013). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 78(8), 3989–3996. [Link]

  • Villalpando, A., Ayala, C., Nguyen, A. L., McCandless, G. T., & Kartika, R. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14(14), 3676–3679. [Link]

  • Villalpando, A., & Kartika, R. (2015). Triphosgene-pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols. Chemical Communications, 51(3), 546-549. [Link]

  • MySkinRecipes. (n.d.). 1-(6-Nitrobenzo[d][4][5]dioxol-5-yl)ethyl Carbonochloridate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in reactions with 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this highly reactive intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you improve reaction yields and ensure procedural success.

Introduction to the Reagent

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a valuable reagent in medicinal chemistry and organic synthesis. Its primary utility lies in its reactive chloroformate group, which readily couples with nucleophiles like amines or alcohols to form stable carbamate or carbonate linkages, respectively.[1][2] This makes it an essential tool for creating prodrugs, modifying drug candidates to enhance metabolic stability, or introducing protecting groups.[1]

However, like most chloroformates, this reagent's high reactivity is a double-edged sword. It is highly susceptible to degradation and can participate in numerous side reactions if conditions are not meticulously controlled. This guide addresses the most common challenges encountered when using this compound and provides robust, evidence-based solutions.

Table 1: Physicochemical Properties of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₆[3]
Molecular Weight 273.62 g/mol [3]
CAS Number 156876-26-5[3]
Appearance Typically a solid or oilN/A
Storage Conditions 2-8°C, Sealed, Dry, Light-proof, Inert Gas[1]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues that can lead to suboptimal reaction outcomes.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields are rarely due to a single factor but rather a combination of small, cumulative losses and inefficiencies. Before diving into specific chemical parameters, it's crucial to review your general laboratory practice.[4] A systematic approach is key to diagnosing the problem.

Diagram 1: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing the root cause of low reaction yields.

Troubleshooting_Yield start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_moisture 2. Scrutinize Moisture Control (Glassware, Solvents, Atmosphere) moisture_ok Anhydrous? check_moisture->moisture_ok check_conditions 3. Optimize Reaction Conditions (Base, Temperature, Time) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup 4. Evaluate Workup & Purification workup_ok Workup Efficient? check_workup->workup_ok reagent_ok->check_moisture Yes fix_reagents Solution: - Use fresh chloroformate - Purify nucleophile - Verify calculations reagent_ok->fix_reagents No moisture_ok->check_conditions Yes fix_moisture Solution: - Flame-dry glassware - Use anhydrous solvents - Run under inert gas (N2/Ar) moisture_ok->fix_moisture No conditions_ok->check_workup Yes fix_conditions Solution: - Screen different bases - Lower reaction temperature - Monitor via TLC/LC-MS conditions_ok->fix_conditions No fix_workup Solution: - Check aqueous layer for product - Use gentle quench - Optimize chromatography workup_ok->fix_workup No success Yield Improved workup_ok->success Yes fix_reagents->check_reagents fix_moisture->check_moisture fix_conditions->check_conditions fix_workup->check_workup

Caption: A step-by-step decision tree for troubleshooting low yields.

Q2: I'm observing multiple spots on my TLC, including unreacted starting material. How do I improve conversion and selectivity?

This is the most common and complex issue. It points to a competition between your desired reaction and one or more side reactions. The key is to favor the kinetics of product formation while suppressing degradation pathways.

The Causality Behind Experimental Choices

The reaction of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate with a nucleophile (amine or alcohol) is a nucleophilic acyl substitution.[2] The reaction rate and outcome are highly dependent on several interconnected factors.

Diagram 2: Competing Reaction Pathways

Reactions reagent 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate product Desired Product (Carbamate or Carbonate) reagent->product + Nucleophile + Base, Low Temp (Desired Pathway) hydrolysis Hydrolysis Product (Alcohol) reagent->hydrolysis + H₂O (Undesired) decomposition Decomposition Product (Alkyl Chloride + CO₂) reagent->decomposition Δ or prolonged time (Undesired) nucleophile Nucleophile (R-NH₂ or R-OH) water H₂O (Moisture) heat Heat (Δ)

Caption: Desired reaction pathway versus common side reactions.

1. The Critical Role of the Base

A base is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[2][5] Unneutralized HCl can protonate your amine nucleophile, rendering it non-nucleophilic, or catalyze degradation pathways. The choice of base is critical.

Table 2: Comparison of Common Bases

BasepKa of Conjugate AcidTypical UseProsCons
Pyridine 5.2Acylation catalyst and baseCatalytic effect; good for hindered alcoholsCan be nucleophilic, forming N-acylpyridinium salts; toxic
Triethylamine (TEA) 10.7General purpose HCl scavengerStrong enough for most applications; inexpensiveCan contain water; can be difficult to remove
DIPEA (Hünig's Base) 11.0For sensitive substratesSterically hindered, non-nucleophilicMore expensive; can be difficult to remove
Sodium Bicarbonate (NaHCO₃) 6.4 (for H₂CO₃)Schotten-Baumann conditions (biphasic)Inexpensive; easy to remove via aqueous washWeak base; only suitable for fast reactions with unhindered amines
  • Expert Insight: For most applications involving primary or secondary amines, DIPEA is an excellent first choice due to its non-nucleophilic nature. For alcohol-based reactions, pyridine is often preferred as it can also act as a catalyst.[6] Start with 1.1 to 1.5 equivalents of the base.

2. Temperature Control is Paramount

These reactions are typically exothermic. Running the reaction at elevated temperatures can accelerate decomposition of the chloroformate into the corresponding alkyl chloride and CO₂.[5]

  • Protocol: Always start your reaction at 0°C (ice-water bath) . Add the chloroformate solution dropwise to a stirred solution of your nucleophile and base.[4] If the reaction is sluggish or the nucleophile is hindered, allow the mixture to slowly warm to room temperature while monitoring progress.

3. Solvent and Moisture Control

Chloroformates react readily with water (hydrolysis) to revert to the parent alcohol, which is a common source of yield loss.[7]

  • Self-Validating Protocol:

    • Glassware: Oven-dry or flame-dry all glassware (reaction flask, dropping funnel, stir bar) and cool under a stream of inert gas (Nitrogen or Argon).[4]

    • Solvents: Use anhydrous solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. If not purchased as anhydrous, they must be freshly distilled from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).

    • Atmosphere: Maintain a positive pressure of inert gas throughout the setup and reaction.

Q3: My reaction seems to work, but I lose a significant amount of product during workup and purification. What's going wrong?

Product loss during isolation is a frequent and frustrating issue.[8] The product's stability and solubility profile must be considered.

Protocol: Robust Workup and Purification
  • Quenching: Once the reaction is complete by TLC/LC-MS, cool the mixture back to 0°C. Quench slowly by adding a saturated aqueous solution of NH₄Cl or cold water. Avoid strong acids or bases, which could degrade your product.[8]

  • Extraction:

    • Transfer the mixture to a separatory funnel. If your product is in an organic solvent like DCM or Ethyl Acetate, wash the aqueous layer 2-3 times with fresh solvent to recover any dissolved product.

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with:

      • 5% HCl solution (to remove amine-based bases like pyridine or TEA). Skip if your product is acid-sensitive.

      • Saturated NaHCO₃ solution (to remove any acidic byproducts).

      • Brine (saturated NaCl solution) to break up emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. Caution: If your product is volatile, use low pressure and temperature.[4]

  • Purification:

    • The crude product can usually be purified by flash column chromatography on silica gel.

    • A common eluent system is a gradient of Ethyl Acetate in Hexanes. The polarity can be tuned based on your product's Rf on TLC.

    • Expert Insight: Sometimes, the nitro-containing product can be sensitive to silica gel. If you observe streaking or decomposition on the column, try deactivating the silica gel with 1% triethylamine in your eluent system or use an alternative stationary phase like alumina.

References

  • Chloroformate - Wikipedia. Wikipedia. [Link]

  • 1-(6-Nitrobenzo[d][2][5]dioxol-5-yl)ethyl Carbonochloridate. MySkinRecipes. [Link]

  • Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. PMC. [Link]

  • Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. ACS Publications. [Link]

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. PubChem. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? ResearchGate. [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. PubMed. [Link]

  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]

Sources

Technical Support Center: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and effective use of this reagent. Here, you will find troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments.

Introduction to 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a key intermediate in pharmaceutical synthesis, valued for its reactive chloroformate group that facilitates the formation of carbonate and carbamate linkages.[1] Its structure, featuring a nitrobenzodioxole core, makes it a versatile building block in medicinal chemistry for applications such as prodrug development and the modification of bioactive molecules to enhance metabolic stability or binding affinity.[1] However, the inherent reactivity of the chloroformate moiety and the presence of a nitro group necessitate careful handling and storage to ensure the integrity of the reagent and the success of your reactions.

This guide is structured to address potential issues proactively, providing you with the rationale behind best practices and offering clear, actionable solutions to common problems.

Table of Contents

  • Chemical and Physical Properties

  • Recommended Storage and Handling

  • Troubleshooting Guide

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols

  • References

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is fundamental to its proper handling and application.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₆[1][2][3]
Molecular Weight 273.62 g/mol [1][2]
CAS Number 156876-26-5[1]
Appearance Not explicitly stated, but likely a solidInferred from storage recommendations
Purity ≥95%[1]
Primary Hazards Corrosive, Acutely Toxic (Oral, Dermal, Inhalation)[2]

Recommended Storage and Handling

The stability of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is critically dependent on the storage conditions. The chloroformate group is highly susceptible to hydrolysis.

ConditionRecommendationRationale
Temperature 2-8°CTo minimize thermal decomposition.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To prevent hydrolysis from atmospheric moisture.[4]
Container Tightly sealed, in a dry, well-ventilated place. Avoid metal containers.To protect from moisture and air.[4][5] Chloroformates can be corrosive.[6]
Light Protect from lightTo prevent light-induced degradation.[1]

Handling Precautions:

  • Always handle this reagent in a well-ventilated fume hood.[4][5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][7] This compound is a lachrymator.[5]

  • Keep away from heat, sparks, and open flames.[4][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

Diagram: Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, No Reaction) check_reagent 1. Verify Reagent Quality - Check storage conditions - Perform a quick quality test start->check_reagent check_conditions 2. Review Reaction Conditions - Anhydrous solvent and reagents? - Inert atmosphere? - Correct temperature? check_reagent->check_conditions Reagent is OK sol_reagent - Purchase new reagent - Purify existing stock check_reagent->sol_reagent Reagent degraded check_workup 3. Analyze Work-up Procedure - pH of aqueous wash? - Emulsion formation? check_conditions->check_workup Conditions are correct sol_conditions - Dry solvent and reagents - Use Schlenk line techniques - Optimize temperature check_conditions->sol_conditions Conditions suboptimal solution Solution Implemented check_workup->solution Work-up is optimized sol_workup - Use buffered or neutral wash - Employ techniques to break emulsion check_workup->sol_workup Work-up issues

Caption: A logical workflow for troubleshooting common experimental issues.

Problem 1: Low or No Product Yield

  • Potential Cause A: Reagent Degradation due to Improper Storage. The most common cause of failure for reactions involving chloroformates is the degradation of the reagent, primarily through hydrolysis.

    • How to Diagnose:

      • Check Storage Records: Confirm that the reagent has been stored at 2-8°C under an inert atmosphere and protected from light and moisture.[1][4]

      • FT-IR Analysis: A quick FT-IR spectrum of the reagent can be informative. The characteristic carbonyl stretch of a chloroformate is typically around 1775 cm⁻¹. A broad peak in the hydroxyl region (~3300 cm⁻¹) may indicate hydrolysis to the corresponding alcohol.

      • Test Reaction: Perform a small-scale test reaction with a simple, highly reactive amine (e.g., benzylamine) under strictly anhydrous conditions. If this reaction fails, the reagent is likely compromised.

    • Solution:

      • Discard the degraded reagent and purchase a fresh batch.

      • Ensure stringent adherence to storage protocols for the new reagent.

  • Potential Cause B: Presence of Moisture in the Reaction. Chloroformates react readily with water, which will consume the reagent and prevent it from reacting with your intended nucleophile.[1][5]

    • How to Diagnose:

      • Review your experimental setup. Were all glassware flame-dried or oven-dried? Was the reaction performed under an inert atmosphere (argon or nitrogen)?

      • Were your solvents and other reagents anhydrous? Solvents from freshly opened bottles or those dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system) are crucial.

    • Solution:

      • Rigorously dry all glassware and reagents before use.

      • Employ Schlenk line or glove box techniques to maintain an inert and anhydrous environment throughout the reaction.

  • Potential Cause C: Inappropriate Reaction Temperature. While the reaction of a chloroformate with a nucleophile is often exothermic, some reactions may require specific temperature control to proceed optimally.

    • How to Diagnose:

      • Consult literature for similar reactions to determine the typical temperature range.

      • If the reaction is sluggish, a slight increase in temperature may be necessary. Conversely, if side products are observed, cooling the reaction may be beneficial.

    • Solution:

      • Perform small-scale experiments at different temperatures to find the optimal conditions for your specific substrate.

Problem 2: Formation of Unexpected Byproducts

  • Potential Cause A: Reaction with Solvent. Nucleophilic solvents (e.g., alcohols) will react with the chloroformate.[2]

    • How to Diagnose:

      • Analyze the reaction mixture by LC-MS or GC-MS to identify the byproducts. The mass of the byproduct may correspond to the addition of the solvent molecule to the electrophilic carbonyl carbon of the chloroformate.

    • Solution:

      • Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is anhydrous.

  • Potential Cause B: Reduction of the Nitro Group. While the nitro group is generally stable, certain reaction conditions (e.g., presence of reducing agents, catalytic hydrogenation) can lead to its reduction to an amine or other intermediates.[8]

    • How to Diagnose:

      • The presence of an amino group in the product or byproducts can be detected by NMR or mass spectrometry. A significant change in the aromatic region of the NMR spectrum may also be indicative of this transformation.

    • Solution:

      • Avoid reagents and conditions that are known to reduce nitro groups. If a reduction is unavoidable, consider a different synthetic route where the nitro group is introduced at a later stage.

Diagram: Degradation Pathway of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

degradation_pathway Primary Degradation Pathway: Hydrolysis reagent 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate alcohol 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol reagent->alcohol + H₂O water H₂O (Moisture) water->reagent co2 CO₂ alcohol->co2 releases hcl HCl alcohol->hcl releases

Caption: The hydrolysis of the chloroformate is the primary degradation pathway.

Frequently Asked Questions (FAQs)

Q1: My reaction with an amine is sluggish. Should I add a base?

A1: Yes, adding a non-nucleophilic base is standard practice for reactions of chloroformates with amines or alcohols. The reaction generates hydrochloric acid (HCl), which can protonate the nucleophile, rendering it unreactive. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used as an acid scavenger. Use at least one equivalent of the base.

Q2: I am trying to react the chloroformate with a primary alcohol, but the yield is low. Why?

A2: Primary alcohols are less nucleophilic than primary amines. To facilitate the reaction, you may need to deprotonate the alcohol to form the more nucleophilic alkoxide. A common method is to use a base like pyridine, which can also act as a nucleophilic catalyst, or a stronger, non-nucleophilic base if pyridine is not suitable for your substrate.

Q3: During the aqueous workup of my reaction, I am observing an emulsion that is difficult to break. What can I do?

A3: Emulsions can form due to the presence of fine particulates or amphiphilic molecules.[9] Here are some techniques to break an emulsion:

  • "Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, often forcing the separation of layers.[9]

  • Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can remove solid particles that are stabilizing the emulsion.[9]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[9]

Q4: Can I purify 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate if I suspect it has partially degraded?

A4: Purification of this highly reactive compound is challenging and generally not recommended in a standard laboratory setting. It is susceptible to degradation on silica gel and may decompose upon heating during distillation. It is more practical and safer to purchase a fresh batch of high-purity reagent.

Q5: What are the key safety considerations when working with this compound?

A5: The primary hazards are its corrosivity and acute toxicity upon ingestion, skin contact, or inhalation.[2] Always work in a fume hood, wear appropriate PPE, and have an emergency eyewash and shower readily available.[9] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[9]

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Carbamate

This protocol provides a general method for the reaction of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate with a primary or secondary amine.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum. Allow it to cool to room temperature under an inert atmosphere (argon or nitrogen).

    • Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction:

    • In a separate flask, dissolve 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.05 equivalents) in anhydrous DCM under an inert atmosphere.

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add the solution of the chloroformate to the stirred amine solution dropwise over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a dilute aqueous solution of HCl (to remove excess amine and base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • MySkinRecipes. 1-(6-Nitrobenzo[d][1][4]dioxol-5-yl)ethyl Carbonochloridate. [Link]

  • PubChem. 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. [Link]

  • Crunden, E. W., & Hudson, R. F. (1961). The mechanism of hydrolysis of acid chlorides. Part VII. Alkyl chloroformates. Journal of the Chemical Society (Resumed), 728.
  • Wikipedia. Chloroformate. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • PubChem. Ethyl chloroformate. [Link]

  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • Kevill, D. N., & D'Souza, M. J. (2008). Nucleophilic Substitution Reactions of p-Nitrobenzyl Chloroformate. Journal of the Korean Chemical Society, 52(4), 361-366.

Sources

Common side reactions with 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Introduction: This guide is intended for researchers, scientists, and drug development professionals utilizing 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate in their synthetic workflows. This reagent, often used as an intermediate for creating carbonate or carbamate linkages in pharmacologically active molecules, possesses a highly reactive chloroformate group.[1] Its reactivity, while essential for its intended purpose, can also lead to specific side reactions and experimental challenges. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in the fundamental principles of organic chemistry.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reagent Stability and Handling

Question 1: I observe a decrease in the purity of my 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate reagent over time, even when stored at the recommended 2-8°C. What is causing this degradation?

Answer: The primary cause of degradation for this reagent is hydrolysis. Chloroformates are highly susceptible to reaction with water, even atmospheric moisture.[2][3] The electrophilic carbonyl carbon is readily attacked by water, leading to the formation of an unstable carbonic acid intermediate, which then decomposes to release the corresponding alcohol, carbon dioxide, and hydrochloric acid.

  • Mechanism Insight: The hydrolysis of chloroformates can proceed through various mechanisms, including bimolecular (SN2-like) and unimolecular (SN1-like) pathways, depending on the solvent and the structure of the alkyl group.[2][4][5][6] Given the secondary benzylic nature of the ethyl group in your reagent, both pathways are plausible. The electron-withdrawing nitro group on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, making it highly reactive.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Always handle the reagent under an inert atmosphere (e.g., argon or nitrogen). Use dry glassware and anhydrous solvents.

    • Proper Storage: Store the reagent in a desiccator at the recommended 2-8°C.[1] Ensure the container is tightly sealed. For long-term storage, consider flushing the vial with an inert gas before sealing.

    • Aliquoting: If you need to use the reagent frequently, consider aliquoting it into smaller, single-use vials to minimize exposure of the entire stock to atmospheric moisture.

Question 2: My reaction solution is turning yellow/brown upon addition of the chloroformate, and I'm seeing a complex mixture of byproducts in my TLC/LC-MS analysis. What could be the issue?

Answer: A color change and the formation of multiple byproducts often point to either thermal decomposition or reactions involving the nitroaromatic system.

  • Thermal Instability: While the stability of chloroformates varies, secondary alkyl chloroformates are generally less stable than primary or aryl chloroformates.[3] Localized heating during the reaction setup or an exothermic reaction with the substrate could be causing decomposition.

  • Nitro Group Reactivity: Nitroaromatic compounds can be sensitive and may participate in undesired side reactions, especially under basic conditions or in the presence of nucleophiles.[7] The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this is less common under typical acylation conditions.

  • Troubleshooting Steps:

    • Temperature Control: Add the chloroformate reagent to your reaction mixture at a low temperature (e.g., 0°C or -78°C) to control any initial exotherm.

    • pH Control: If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, diisopropylethylamine) instead of primary or secondary amines which could act as competing nucleophiles. Add the base slowly to avoid a rapid increase in temperature and pH.

    • Solvent Choice: Ensure your solvent is pure and free of contaminants that could react with the chloroformate or the nitroaromatic ring.

Category 2: Reaction-Specific Issues

Question 3: My acylation reaction with an amine/alcohol is incomplete, even after extended reaction times and using excess chloroformate. What factors could be limiting the conversion?

Answer: Incomplete conversion in acylation reactions with this reagent can stem from several factors, including nucleophile quality, steric hindrance, and in-situ reagent degradation.

  • Nucleophile Potency: The nucleophilicity of your amine or alcohol is critical. Sterically hindered substrates will react more slowly. Additionally, if the pKa of the conjugate acid of your amine is low, it may not be a sufficiently strong nucleophile.

  • Reagent Degradation: As discussed in Question 1, the chloroformate can be consumed by side reactions with moisture. If there are trace amounts of water in your reaction, the effective concentration of the reagent will decrease over time, leading to incomplete conversion.

  • Formation of Unreactive Salts: If you are acylating an amine without an adequate scavenger base, the HCl generated as a byproduct will protonate the starting amine, forming an unreactive ammonium salt.

  • Troubleshooting Protocol:

    • Assess Nucleophile: Ensure your amine or alcohol substrate is pure and dry.

    • Optimize Base: Use at least one equivalent of a non-nucleophilic base to scavenge the HCl byproduct. For sluggish reactions, a slight excess of the base may be beneficial.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a second addition of the chloroformate reagent may be necessary.

    • Temperature Adjustment: While starting at a low temperature is recommended, a gradual warming to room temperature may be required to drive the reaction to completion, especially with less reactive nucleophiles.

Question 4: Besides my desired carbamate/carbonate, I am isolating a significant amount of a byproduct corresponding to the mass of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol. Why is this happening?

Answer: The formation of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol is a direct consequence of the hydrolysis of the chloroformate reagent (as explained in Question 1). This indicates that water is present in your reaction system.

  • Workflow for Minimizing Hydrolysis:

    • Solvent and Reagent Drying: Dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Ensure your amine or alcohol substrate is anhydrous.

    • Inert Atmosphere: As emphasized before, maintain a strictly inert atmosphere throughout the reaction setup and duration.

    • Order of Addition: Add the chloroformate to the mixture of your substrate and base in a dry solvent. Avoid pre-mixing the chloroformate in a solvent and letting it stand for an extended period before use.

Section 2: Key Experimental Protocols & Visualizations

Protocol 1: General Procedure for Acylation of an Amine
  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the amine substrate and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 equivalents).

  • Dissolution: Dissolve the solids in a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.1 equivalents) in a minimal amount of anhydrous solvent and add it dropwise to the cooled, stirring reaction mixture over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Side Reactions

The following diagrams illustrate the key structures and the primary side reaction pathway.

reagent 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate desired_product Desired Product (Carbamate/Carbonate) reagent->desired_product + Nucleophile (Desired Reaction) side_product Side Product (1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol) reagent->side_product + Water (Hydrolysis - Side Reaction) nucleophile Amine/Alcohol (R-NH2 / R-OH) water Water (H2O) (Contaminant) G cluster_main Hydrolysis Mechanism chloroformate 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate C₁₀H₈ClNO₆ intermediate Unstable Carbonic Acid Intermediate chloroformate->intermediate + H₂O water H₂O alcohol 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol intermediate->alcohol byproducts CO₂ + HCl intermediate->byproducts

Caption: Primary Hydrolysis Side Reaction Pathway.

Section 3: Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazard
1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate156876-26-5C₁₀H₈ClNO₆273.62Toxic if swallowed, in contact with skin, or inhaled; Causes severe skin burns and eye damage. [8]
Ethyl Chloroformate (Related Compound)541-41-3C₃H₅ClO₂108.52Very toxic by inhalation; Corrosive. [9]

References

  • Bentley, T. W. (2011). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. National Institutes of Health.
  • Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate.
  • Queen, A., & McKay, A. F. (1970). Kinetics of the hydrolysis of thiochloroformate esters in pure water. Canadian Journal of Chemistry, 48(3), 522-527. Available at: [Link]

  • Bentley, T. W. (2011). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. MDPI. Available at: [Link]

  • Pliego, J. R. (2018). “Marriage” of Inorganic to Organic Chemistry as Motivation for a Theoretical Study of Chloroform Hydrolysis Mechanisms. National Institutes of Health. Available at: [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-(6-Nitrobenzo[d]d[4][5]ioxol-5-yl)ethyl Carbonochloridate. MySkinRecipes. Available at: [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Chloroformates Acute Exposure Guideline Levels. National Academies Press (US). Available at: [Link]

  • D'Souza, M. J., Shuman, K. E., Carter, S. E., & Kevill, D. N. (2008). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. ResearchGate. Available at: [Link]

  • D'Souza, M. J., Shuman, K. E., Carter, S. E., & Kevill, D. N. (2008). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. MDPI. Available at: [Link]

  • Médebielle, M., et al. (2005). Functionalization of 6-Nitrobenzod[4][5]ioxole with Carbonyl Compounds via TDAE Methodology. National Institutes of Health. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). Ethyl chloroformate. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimizing reaction conditions for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

A Senior Application Scientist's Guide to Synthesis Optimization and Troubleshooting

Welcome to the technical support center for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. As a highly reactive molecule, its successful synthesis and application hinge on meticulous control of reaction parameters. This document provides in-depth, field-tested insights into optimizing its preparation, troubleshooting common issues, and ensuring the highest standards of safety and reproducibility.

Part 1: Foundational Knowledge & Safety (FAQs)

This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate and related chloroformates.

Q1: What is 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate and what are its primary applications?

A1: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a chemical intermediate primarily used in pharmaceutical and medicinal chemistry.[1] Its key feature is the highly reactive carbonochloridate (or chloroformate) functional group. This group allows for efficient coupling reactions with nucleophiles like amines or alcohols to form stable carbamate or carbonate linkages, respectively.[1][2] This makes it a valuable reagent for modifying drug candidates to improve properties such as metabolic stability, binding affinity, or to create prodrugs.[1]

Q2: What are the primary hazards associated with this compound and chloroformates in general?

A2: Chloroformates are classified as hazardous, corrosive, and toxic substances.[3][4]

  • Corrosivity: They react readily with moisture (hydrolysis) to produce hydrochloric acid (HCl), making them corrosive to skin, eyes, and respiratory tissues.[5][6]

  • Toxicity: Inhalation is a primary concern. Vapors can cause severe irritation to the respiratory tract, and higher exposures may lead to serious conditions like pulmonary edema.[7][8] The title compound is listed as toxic if swallowed, in contact with skin, or if inhaled.[4]

  • Reactivity: They are water-reactive and incompatible with alcohols, amines, and strong bases (unless intended for a controlled reaction).[6]

Q3: What are the correct storage and handling procedures for this reagent?

A3: Proper storage and handling are critical to maintain the reagent's purity and ensure lab safety.

  • Storage: The compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1] The storage area should be cool, dry, and well-ventilated.[9][10]

  • Handling: All manipulations should be performed in a certified chemical fume hood.[3] Personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., butyl rubber), is mandatory.[10] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[9]

Part 2: Synthesis Optimization Guide (FAQs)

Optimizing the synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate involves the reaction of its parent alcohol, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol, with a phosgenating agent.

Q4: What is the general reaction scheme for synthesizing this chloroformate?

A4: The synthesis involves the reaction of the precursor alcohol with a phosgene equivalent in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[8][11] While highly toxic phosgene gas can be used, safer alternatives like solid triphosgene (bis(trichloromethyl) carbonate) are strongly recommended for laboratory-scale synthesis.[12][13]

cluster_main General Synthesis Pathway Alcohol 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol Chloroformate Target Chloroformate Alcohol->Chloroformate Anhydrous Solvent (e.g., DCM, THF) Low Temperature (0°C) Byproduct Base-HCl Salt Alcohol->Byproduct Anhydrous Solvent (e.g., DCM, THF) Low Temperature (0°C) PhosgenatingAgent Phosgene Equivalent (e.g., Triphosgene) PhosgenatingAgent->Chloroformate Anhydrous Solvent (e.g., DCM, THF) Low Temperature (0°C) PhosgenatingAgent->Byproduct Anhydrous Solvent (e.g., DCM, THF) Low Temperature (0°C) Base Base (e.g., Pyridine) Base->Chloroformate Anhydrous Solvent (e.g., DCM, THF) Low Temperature (0°C) Base->Byproduct Anhydrous Solvent (e.g., DCM, THF) Low Temperature (0°C)

Caption: General reaction for chloroformate synthesis.

Q5: How do I choose the right solvent, base, and reaction temperature?

A5: These parameters are interdependent and crucial for maximizing yield and minimizing side reactions.

ParameterRecommendationRationale & Causality
Solvent Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene).Prevents hydrolysis of the phosgenating agent and the product chloroformate.[3] These solvents are inert to the reaction conditions and effectively dissolve the reactants.
Phosgenating Agent Triphosgene (0.35-0.40 equivalents).A safer, solid phosgene surrogate that generates phosgene in situ.[12] Using a slight excess ensures complete conversion of the alcohol.
Base Non-nucleophilic tertiary amines (e.g., Pyridine, Triethylamine). 1.0-1.2 equivalents.Scavenges the HCl generated during the reaction, preventing acid-catalyzed decomposition of the product and driving the equilibrium towards completion.[2][14] Pyridine is often preferred as it can also catalyze the decomposition of triphosgene to phosgene.
Temperature 0°C to room temperature. Addition of reagents should always be done at low temperatures (0°C).The reaction is exothermic. Low-temperature addition controls the reaction rate, minimizes side-product formation, and prevents the decomposition of the thermally sensitive chloroformate product.[9] Chloroformates with secondary benzylic carbons are known to be thermolabile.[9]

Q6: How can I monitor the reaction progress effectively?

A6: Thin-Layer Chromatography (TLC) is the most common method. Use a non-polar solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The chloroformate product will be significantly less polar (higher Rf) than the starting alcohol. The reaction is complete when the spot corresponding to the starting alcohol is no longer visible. For more quantitative analysis, GC-MS can be used after quenching a small aliquot of the reaction mixture.[2]

Part 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis and handling of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

G start Problem: Low or No Yield q_reagents Are reagents & solvents pure and anhydrous? start->q_reagents q_temp Was temperature controlled during addition? q_reagents->q_temp Yes sol_reagents_no Solution: Dry solvents (e.g., over molecular sieves). Use freshly opened/purified reagents. q_reagents->sol_reagents_no No q_stoich Was stoichiometry of base/phosgenating agent correct? q_temp->q_stoich Yes sol_temp_no Solution: Maintain 0°C during reagent addition. Slower addition rate may be needed. q_temp->sol_temp_no No sol_stoich_no Solution: Recalculate and verify molar equivalents. Ensure accurate weighing/measuring. q_stoich->sol_stoich_no No sol_stoich_yes Consider workup issues. q_stoich->sol_stoich_yes Yes sol_reagents_yes Proceed to next check. sol_temp_yes Proceed to next check.

Caption: Decision tree for troubleshooting low reaction yield.

Problem EncounteredPotential CauseRecommended Solution & Verification
Reaction fails to start or proceeds very slowly (TLC shows only starting material). 1. Moisture: Water in the solvent or on glassware is hydrolyzing the triphosgene.[3] 2. Inactive Reagents: The triphosgene may have degraded, or the base may be of poor quality.1. Verify Anhydrous Conditions: Use freshly dried solvents and flame-dry all glassware under vacuum/inert gas. Verify solvent water content with a Karl Fischer titrator if available. 2. Use Fresh Reagents: Use a newly opened bottle of triphosgene and a freshly distilled base.
Product decomposes during workup or purification. 1. Residual Acid: Trace amounts of HCl from the reaction can cause decomposition.[9] 2. Thermal Instability: Overheating during solvent removal or purification. Secondary benzylic chloroformates are known to be thermally labile.[9] 3. Hydrolysis: Exposure to water during aqueous workup.1. Neutralize: Include a mild bicarbonate wash in the workup, but perform it quickly and at low temperatures. Ensure the organic layer is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent removal. 2. Low-Temperature Processing: Concentrate the product in vacuo using a rotary evaporator with a low-temperature water bath (<30°C). 3. Minimize Water Contact: Use a non-aqueous workup if possible (filter off the base-HCl salt and use the filtrate directly). If an aqueous wash is necessary, use ice-cold brine to minimize solubility and hydrolysis.
Multiple unknown spots on TLC plate. 1. Overheating: Thermal decomposition leading to various byproducts. 2. Incorrect Stoichiometry: Excess alcohol could react with the product to form a carbonate dimer. Excess base can sometimes promote side reactions.1. Strict Temperature Control: Ensure the internal reaction temperature does not rise significantly above 0°C during the addition phase. 2. Precise Stoichiometry: Carefully add the alcohol solution dropwise to the solution of triphosgene and base to avoid local excesses of any one reagent.
Product is an oil or fails to crystallize. Impurities: The presence of solvent, starting material, or side products is preventing crystallization.Purification: Attempt purification via flash column chromatography on silica gel using a non-polar eluent system. Note: Silica can be slightly acidic; consider neutralizing it with 1% triethylamine in the eluent to prevent on-column decomposition.

Part 4: Experimental Protocol

Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate using Triphosgene

Disclaimer: This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before proceeding. All operations must be performed in a certified chemical fume hood by trained personnel.

Materials & Reagents:

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol (1.0 eq)

  • Triphosgene (Bis(trichloromethyl) carbonate) (0.4 eq)

  • Anhydrous Pyridine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add triphosgene (0.4 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the triphosgene in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the alcohol/pyridine solution dropwise to the stirred triphosgene solution over 30-60 minutes. It is critical to maintain the internal reaction temperature at or below 5°C throughout the addition.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours. Monitor the reaction's completion by TLC (disappearance of the starting alcohol spot).

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ice-cold water or a 1:1 mixture of ice and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with ice-cold 1M HCl (to remove excess pyridine), ice-cold saturated NaHCO₃ solution, and finally with ice-cold brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent. Remove the solvent under reduced pressure at a low temperature (<30°C). The resulting crude product can be used directly or further purified if necessary.

References

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

  • New Jersey Department of Health. (2000). Hazard Summary: Ethyl Chloroformate.

  • Wikipedia. (n.d.). Chloroformate.

  • National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels.

  • MySkinRecipes. (n.d.). 1-(6-Nitrobenzo[d][2][9]dioxol-5-yl)ethyl Carbonochloridate.

  • Georganics. (n.d.). Chloroformates.

  • Grokipedia. (n.d.). Chloroformate.

  • CAMEO Chemicals, NOAA. (n.d.). Acyl Halides, Sulfonyl Halides, and Chloroformates.

  • BenchChem. (2025). Phosgene-Free Synthesis of tert-Butyl Chloroformate: An In-Depth Technical Guide.

  • Sciencemadness Wiki. (2024). Acetyl chloride.

  • PubChem, National Center for Biotechnology Information. (n.d.). 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate.

  • Jasinski, J. P., et al. (2014). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][2][9]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Acta Crystallographica Section E, 70(Pt 12), o1298–o1299.

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.

  • Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3472–3476.

  • Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide.

  • Alfa Chemistry. (n.d.). CAS 156876-26-5 Carbonochloridic acid,1-(6-nitro-1,3-benzodioxol-5-yl)ethyl ester.

  • Bobbitt, J. M., & Dutta, C. P. (1969). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 14(1), 134.

  • Kurita, K., et al. (1978). Propanoyl chloride, 3-isocyanato-. Organic Syntheses, 58, 132.

  • Bergmann, M., & Zervas, L. (1932). Formic acid, chloro-, benzyl ester. Organic Syntheses, 12, 8.

  • Google Patents. (2005). ES2240377T3 - SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES.

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Handling and safety precautions for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals. The compound 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (CAS No. 156876-26-5) is a research chemical with limited publicly available safety data. The guidance provided here is synthesized from the known hazards of its primary functional groups: chloroformates and nitroaromatic compounds . All procedures must be conducted after a thorough, site-specific risk assessment by qualified personnel.

Overview and Hazard Summary

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a complex organic molecule that combines the high reactivity of a chloroformate with the energetic and toxicological properties of a nitroaromatic compound. Due to this dual nature, it must be treated as a highly hazardous substance.

Primary Hazards:

  • Acute Toxicity & Corrosivity (from Chloroformate group): The carbonochloridate moiety makes the compound highly reactive and corrosive. It is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and serious eye damage. Chloroformates are lachrymatory (tear-inducing) and can cause severe, delayed-onset pulmonary edema if inhaled.

  • Thermal Instability (from Nitroaromatic group): Organic nitro compounds are energetic and can decompose exothermically, sometimes violently or explosively, when heated. Impurities can significantly lower the decomposition temperature.

  • Moisture Sensitivity: Like all chloroformates, this compound will react vigorously with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas and the corresponding alcohol.

GHS Hazard Classification:

Based on data for the compound and its functional groups, the following GHS classifications are assigned:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Cat. 3💀 (Skull and Crossbones)Danger H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
Skin Corrosion/IrritationCat. 1Bcorrosive (Corrosion)Danger H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCat. 1corrosive (Corrosion)Danger H318: Causes serious eye damage.

Frequently Asked Questions (FAQs)

Q1: What is the minimum Personal Protective Equipment (PPE) required to handle this compound?

A1: A comprehensive PPE ensemble is mandatory to prevent all routes of exposure.

PPE CategorySpecificationRationale
Hand Protection Elbow-length, chemical-resistant gloves (e.g., Butyl rubber or a laminate like Silver Shield/4H). A double-gloving approach (e.g., nitrile inner, neoprene/butyl outer) is highly recommended.The compound is toxic and corrosive upon skin contact. Chloroformates can penetrate standard laboratory gloves. Elbow-length gloves protect forearms during manipulations.
Eye/Face Protection Chemical splash goggles used in combination with a full-face shield .Protects against splashes of the corrosive liquid and shields the face and eyes from the lachrymatory and corrosive vapors.
Body Protection A flame-resistant (FR) lab coat worn over a chemical-resistant apron or a full chemical-resistant suit .Provides a barrier against accidental spills and splashes. FR properties are crucial due to the potential thermal hazards of the nitroaromatic group.
Respiratory Protection A NIOSH-approved respirator is required. For weighing and transfers, a full-face respirator with an organic vapor/acid gas cartridge is the minimum. For potential spills or emergencies, a pressure-demand, self-contained breathing apparatus (SCBA) must be available.Protects against inhalation of highly toxic and corrosive vapors. The odor of chloroformates provides insufficient warning of hazardous concentrations.
Footwear Closed-toe, chemical-resistant safety shoes or boots.Protects feet from spills.
Q2: How should I store this compound?

A2: Storage conditions must address both moisture sensitivity and thermal instability.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis from ambient moisture.

  • Temperature: Store in a cool, dark, and well-ventilated location, ideally in a refrigerator rated for chemical storage (2-8°C). Do not freeze , as this can cause moisture condensation upon removal.

  • Container: Keep in the original, tightly sealed container. Ensure the container cap has a proper, non-reactive liner.

  • Segregation: Store away from incompatible materials, especially water, alcohols, amines, bases, and strong oxidizing agents.

Q3: What happens if the compound is exposed to air/moisture?

A3: Exposure to moisture will cause rapid decomposition (hydrolysis). The chloroformate group reacts with water to produce the corresponding alcohol, carbon dioxide (CO2), and corrosive hydrogen chloride (HCl) gas. This reaction is often vigorous and exothermic. The buildup of HCl and CO2 gas can pressurize a closed container, creating a risk of rupture.

Hydrolysis Compound 1-(6-Nitrobenzo...) ethyl carbonochloridate Alcohol 1-(6-Nitrobenzo...) ethanol Compound->Alcohol Reacts with H2O H₂O (Moisture) H2O->Alcohol HCl Hydrogen Chloride (HCl) Corrosive Gas CO2 Carbon Dioxide (CO₂)

Caption: Hydrolysis of the chloroformate yields the parent alcohol and corrosive byproducts.

Troubleshooting Guide

Problem: My reaction is not proceeding, or the yield is very low.
  • Possible Cause 1: Reagent Decomposition. The chloroformate may have hydrolyzed due to improper storage or handling. A pungent, acidic smell of HCl is a strong indicator of decomposition.

    • Solution: Use a fresh bottle of the reagent. When handling, work quickly and keep the container sealed as much as possible. Purge the reaction vessel and solvent with an inert gas (Argon or Nitrogen) before adding the chloroformate.

  • Possible Cause 2: Incompatible Solvent or Reagents. The chloroformate is highly electrophilic and will react with any nucleophilic functional groups or solvents.

    • Solution: Ensure your solvent is anhydrous and free of nucleophiles (e.g., alcohols). Common solvents like dichloromethane or toluene should be dried over molecular sieves. Ensure other reagents in the mixture do not contain unprotected amines, alcohols, or water.

Problem: The reaction mixture turned dark brown/black and is producing gas.
  • Possible Cause: Thermal Decomposition. This is a critical safety event. The dark color and gas evolution suggest the nitroaromatic portion of the molecule is decomposing, which can be a runaway exothermic reaction.

    • Solution: IMMEDIATE ACTION REQUIRED.

      • If it is safe to do so, remove the heat source immediately.

      • Provide cooling to the reaction vessel (e.g., with an ice bath).

      • Alert all personnel in the lab and prepare for emergency evacuation.

      • Do NOT tightly cap or confine the reaction, as pressure buildup could cause an explosion.

      • Consult your institution's emergency procedures.

Emergency Procedures

Spill Response:
  • Evacuate: Immediately evacuate the area and alert others. Ensure the area is well-ventilated (fume hood sash should be kept low).

  • PPE: Do not attempt to clean up the spill without wearing the full PPE ensemble described in FAQ 1, including an appropriate respirator (SCBA if necessary).

  • Containment: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. DO NOT USE WATER OR COMBUSTIBLE MATERIALS like paper towels.

  • Neutralization: Cautiously and slowly add a neutralizing agent (e.g., sodium bicarbonate or a commercial spill kit for acid chlorides) to the absorbent material. Be prepared for gas evolution (CO2 and HCl).

  • Collection: Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

First Aid:
  • Inhalation: Move the victim to fresh air immediately. Call for emergency medical help. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Medical observation for at least 24-48 hours is recommended to monitor for delayed pulmonary edema.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Experimental Workflow & Logic

The primary use of a chloroformate is to react with nucleophiles, such as amines or alcohols, to form carbamates or carbonates, respectively. This is a standard procedure for installing protecting groups or forming linkages in drug development.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Prep_Vessel 1. Dry Reaction Vessel (Flame-dry or oven-dry) Purge 2. Purge with N₂/Ar Prep_Vessel->Purge Add_Solvent 3. Add Anhydrous Solvent & Nucleophile (e.g., Amine) Purge->Add_Solvent Cool 4. Cool to 0 °C Add_Solvent->Cool Add_Chloroformate 5. Add Chloroformate (Slowly, via syringe) Cool->Add_Chloroformate Stir 6. Stir at 0 °C to RT Quench 7. Quench Reaction (e.g., with aq. NH₄Cl) Stir->Quench Extract 8. Extract with Organic Solvent Purify 9. Purify (e.g., Chromatography)

Caption: General workflow for using the chloroformate reagent with a nucleophile.

Causality Behind Key Steps:

  • Inert Atmosphere (Steps 1-2): Essential to prevent hydrolysis of the highly moisture-sensitive chloroformate.

  • Anhydrous Solvent (Step 3): Water is a competing nucleophile that would consume the reagent.

  • Cooling to 0 °C (Step 4): The reaction is highly exothermic. Cooling helps control the reaction rate, prevents side reactions, and mitigates the risk of thermal decomposition of the nitroaromatic group.

  • Slow Addition (Step 5): Adding the reagent dropwise prevents a dangerous temperature spike and allows for better control of the reaction.

References

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Bentley, T. W. (2020). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. National Institutes of Health. Retrieved from [Link]

  • Empresa Matco. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. Retrieved from [Link]

  • Bentley, T. W. (2020). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. MDPI. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ResearchGate. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • Drougas, E., & Kosmas, A. M. (2014). “Marriage” of Inorganic to Organic Chemistry as Motivation for a Theoretical Study of Chloroform Hydrolysis Mechanisms. National Institutes of Health. Retrieved from [Link]

  • Queen, A., & McKay, A. F. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Science Publishing. Retrieved from [Link]

  • National Institute for Public Health and the Environment (RIVM). (n.d.). Chloroformates (R-OCOCl) Information and recommendations for first responders. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals. Retrieved from [Link]

  • ResearchGate. (2017, June 14). Are there any safety issues in using alkyl chloroformates? Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Chloroformate. Retrieved from [Link]

  • Carl ROTH. (n.d.).

Overcoming solubility issues with 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (CAS 156876-26-5). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common challenges, with a primary focus on solubility issues encountered during its use as a reactive intermediate in pharmaceutical synthesis.[1] We understand that working with highly reactive and sparingly soluble compounds requires a nuanced approach. This resource synthesizes in-depth chemical principles with practical, field-proven techniques to ensure the success of your experiments.

I. Understanding the Challenge: The Physicochemical Profile

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a molecule that presents a dual challenge: its limited solubility and its high reactivity. The presence of the nitroaromatic and benzodioxole moieties contributes to a rigid, crystalline structure that is often difficult to dissolve. Aromatic nitro compounds are characteristically insoluble or only slightly soluble in water, though they do show solubility in organic solvents.[2]

Simultaneously, the ethyl carbonochloridate functional group is highly reactive and susceptible to degradation, particularly in the presence of nucleophiles such as water or alcohols.[3][4] This reactivity is, of course, the very reason it is a valuable synthetic intermediate, enabling the formation of carbonate or carbamate linkages.[1] However, it also dictates that the choice of solvent is critical not only for dissolution but also for preserving the integrity of the molecule until it is consumed in the desired reaction.

II. Troubleshooting Guide: Addressing Solubility Issues in Real-Time

This section is structured to provide immediate, actionable solutions to problems you might encounter at the bench.

Scenario 1: The Compound Fails to Dissolve at Room Temperature.
  • Question: I've added my calculated amount of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate to the reaction solvent, but it remains a suspension even with vigorous stirring. What should I do?

  • Answer: This is a common observation. Here is a systematic approach to address it:

    • Initial Solvent Selection: The choice of an appropriate solvent is paramount. Given the compound's structure, polar aprotic solvents are generally the best starting point. These solvents can solvate the polar nitro group without reacting with the chloroformate moiety.

    • Gentle Warming: Carefully warm the mixture to 30-40°C. A slight increase in temperature can significantly improve the rate of dissolution and the overall solubility. Caution: Do not overheat, as this can lead to the degradation of the chloroformate. Monitor the reaction for any color change that might indicate decomposition.

    • Sonication: If warming is insufficient or undesirable, sonication is an excellent alternative. The high-frequency sound waves can help to break down aggregates and increase the surface area of the solid, facilitating dissolution.

    • Solvent System Re-evaluation: If the compound remains insoluble, you may need to reconsider your solvent system. Refer to the solvent selection table below (Table 1) and the solvent selection workflow (Figure 1) for guidance on choosing an alternative. A co-solvent system, where a small amount of a more effective solubilizing agent is added, can also be beneficial.[5]

Scenario 2: The Compound Dissolves Initially but Then Precipitates Out.
  • Question: My compound dissolved after warming, but as the reaction mixture cooled to room temperature, a precipitate formed. How can I prevent this?

  • Answer: This indicates that you have created a supersaturated solution. The solubility of the compound is likely highly temperature-dependent in your chosen solvent.

    • Maintain a Constant Temperature: If your reaction can be safely conducted at a slightly elevated temperature, maintaining the temperature at which the compound is fully soluble throughout the reaction is the simplest solution.

    • Introduce a Co-solvent: Adding a co-solvent can increase the overall solvating power of your solvent system and may prevent precipitation upon cooling.[6] For example, if you are using dichloromethane (DCM), adding a small percentage of a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could maintain solubility. Important: Ensure the co-solvent is compatible with your reaction chemistry.

    • Increase the Solvent Volume: While not always ideal, increasing the total volume of the solvent will lower the concentration and may keep the compound in solution. This is a trade-off, as it may slow down your reaction rate.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the best initial solvents to try for dissolving 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate?

    A1: Based on the chemical structure, we recommend starting with anhydrous polar aprotic solvents. Good candidates include:

    • Dichloromethane (DCM)

    • Chloroform

    • Tetrahydrofuran (THF)

    • Ethyl Acetate (EtOAc)

    • Acetonitrile (ACN)

    Always use anhydrous solvents to prevent hydrolysis of the chloroformate group.

  • Q2: Can I use protic solvents like ethanol or methanol?

    A2: It is strongly discouraged to use protic solvents as the primary solvent. Alcohols will react with the chloroformate to form a carbonate, consuming your starting material.[3] If a protic reactant is being used (e.g., an alcohol or amine), the chloroformate should be dissolved in an inert aprotic solvent first, and the protic reactant should be added subsequently, often slowly and at a reduced temperature.

  • Q3: Is it possible that my compound has degraded?

    A3: Yes, degradation is a possibility, especially if the compound has been stored improperly or exposed to moisture. The chloroformate group is moisture-sensitive.[3] If you suspect degradation, you can check the purity of your material using techniques like TLC or NMR spectroscopy before proceeding with your reaction.

  • Q4: How does particle size affect solubility?

    A4: Particle size can have a significant impact on the rate of dissolution.[7] Smaller particles have a larger surface area, which allows for more rapid interaction with the solvent. If you are experiencing very slow dissolution, techniques like micronization (grinding the solid into a fine powder) can be helpful.

IV. Data and Workflow for Solvent Selection

Table 1: Properties of Recommended Solvents
SolventDielectric Constant (Polarity)Boiling Point (°C)Aprotic/ProticComments
Dichloromethane (DCM)9.139.6AproticExcellent starting point; good general solvent.
Chloroform4.861.2AproticSimilar to DCM; higher boiling point.
Tetrahydrofuran (THF)7.666AproticGood solvating power; may contain peroxides.
Ethyl Acetate (EtOAc)6.077.1AproticLess polar than other options; useful for less polar reaction systems.
Acetonitrile (ACN)37.581.6AproticHighly polar; good for a wide range of compounds.
N,N-Dimethylformamide (DMF)36.7153AproticVery strong solvent; use sparingly as a co-solvent due to high boiling point.
Dimethyl Sulfoxide (DMSO)46.7189AproticExcellent solvent, but high boiling point can make removal difficult.
Figure 1: Workflow for Solvent Selection

SolventSelection Start Start: Undissolved Compound SolventChoice Select an anhydrous polar aprotic solvent (e.g., DCM, THF, ACN) Start->SolventChoice Stir Stir vigorously at Room Temperature SolventChoice->Stir CheckDissolution1 Is the compound fully dissolved? Stir->CheckDissolution1 Warm Gently warm to 30-40°C or use sonication CheckDissolution1->Warm No Proceed Proceed with the reaction CheckDissolution1->Proceed Yes CheckDissolution2 Is the compound fully dissolved? Warm->CheckDissolution2 CoSolvent Consider a co-solvent system (e.g., DCM with a small amount of DMF) CheckDissolution2->CoSolvent No CheckDissolution2->Proceed Yes CheckDissolution3 Is the compound fully dissolved? CoSolvent->CheckDissolution3 Reevaluate Re-evaluate solvent choice. Try a stronger polar aprotic solvent (e.g., pure DMF or DMSO) CheckDissolution3->Reevaluate No CheckDissolution3->Proceed Yes End Consult further technical support Reevaluate->End

Caption: A decision-making workflow for systematic solvent selection.

V. Experimental Protocol: A General Procedure for Dissolution and Reaction

This protocol provides a standardized starting point for using 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate in a typical coupling reaction with an amine.

  • Preparation:

    • Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous.

  • Dissolution:

    • To a round-bottom flask under an inert atmosphere, add the desired amount of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

    • Add the selected anhydrous aprotic solvent (e.g., DCM) via syringe.

    • Stir the mixture at room temperature. If solubility is an issue, follow the troubleshooting steps outlined above (gentle warming, sonication).

  • Reaction:

    • Once the chloroformate is fully dissolved, cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve the amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same anhydrous solvent.

    • Slowly add the amine/base solution to the stirred chloroformate solution via a dropping funnel or syringe pump over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by an appropriate method (e.g., column chromatography).

This guide is intended to provide a strong foundation for your work with 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. Should you encounter challenges not addressed here, please do not hesitate to contact our technical support team for further assistance.

References

  • CK-12 Foundation. (n.d.). Physical Properties of Nitro Compounds. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 4(3), 1-6. [Link]

  • Jadhav, N., Mehra, M., & Pawar, A. (2021). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

  • MySkinRecipes. (n.d.). 1-(6-Nitrobenzo[d][2][8]dioxol-5-yl)ethyl Carbonochloridate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Wikipedia. (2023, December 2). Chloroformate. [Link]

  • Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]

Sources

Preventing degradation of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable and highly reactive intermediate during its use in chemical synthesis. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the success and reproducibility of your experiments.

Introduction to the Molecule and its Challenges

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a key reagent for introducing the nitrobenzodioxole ethyl moiety, often used in the synthesis of prodrugs, enzyme inhibitors, and other pharmaceutical compounds.[1] Its utility stems from the highly reactive carbonochloridate (chloroformate) group, which readily couples with nucleophiles like amines and alcohols to form stable carbamate and carbonate linkages, respectively.

However, this high reactivity is also the source of its instability. The molecule is susceptible to several degradation pathways that can significantly lower reaction yields and complicate purification. Understanding these pathways is the first step toward effective prevention.

Core Degradation Pathways

The primary modes of degradation for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate are nucleophilic attack and thermal decomposition. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the benzylic position and the chloroformate group.

A 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate B Nucleophilic Attack (e.g., H2O, alcohols, amines) A->B C Thermal Decomposition A->C D Hydrolysis (forms alcohol, HCl, CO2) B->D E Unwanted Side Products (e.g., reaction with solvent or basic catalyst) B->E F Formation of Benzyl Chloride Derivative and CO2 C->F

Caption: Primary degradation pathways for the title compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. What are the likely causes?

Low yields are most commonly due to the degradation of the chloroformate before it can react with the intended nucleophile. The primary culprits are:

  • Moisture: Chloroformates are highly sensitive to water. Even trace amounts of moisture in your solvent, glassware, or reagents can lead to rapid hydrolysis, converting the starting material into the corresponding alcohol, hydrochloric acid, and carbon dioxide.[2]

  • Nucleophilic Solvents or Bases: Solvents like alcohols can compete with your desired nucleophile, leading to the formation of unwanted carbonate byproducts. Similarly, nucleophilic bases (e.g., primary or secondary amines) can react directly with the chloroformate.

  • Elevated Temperatures: While some reactions require heat, prolonged exposure to elevated temperatures can cause thermal decomposition of the chloroformate, often leading to the formation of a benzyl chloride derivative and carbon dioxide.[3][4]

Q2: How should I properly store and handle this reagent?

Proper storage and handling are critical to preserving the integrity of the reagent.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of thermal decomposition.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass bottleProtects from light and moisture ingress.
Handling Use dry solvents and glasswareMinimizes hydrolysis. Work under an inert atmosphere.

Data synthesized from multiple sources.[1]

Q3: What are the best practices for setting up a reaction to minimize degradation?

To ensure the chloroformate reacts as intended, meticulous reaction setup is key.

Experimental Workflow for Minimizing Degradation

cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Execution cluster_workup Post-Reaction A Dry Glassware (Oven or flame-dried) B Use Anhydrous Solvents A->B C Inert Atmosphere (N2 or Ar) B->C D Dissolve Nucleophile and Base C->D E Cool Reaction Mixture (e.g., 0 °C) D->E F Slow, Dropwise Addition of Chloroformate Solution E->F G Maintain Low Temperature F->G H Quench Reaction (e.g., with water or buffer) G->H I Aqueous Workup H->I

Caption: Recommended workflow for reactions with the title compound.

Detailed Protocol for a General Reaction with an Amine (Carbamate Synthesis):

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq) to a flame-dried flask containing a stir bar and anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (1.0-1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor by TLC or LC-MS. If necessary, the reaction can be allowed to slowly warm to room temperature.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Proceed with standard aqueous workup and purification.

This protocol is adapted from general procedures for carbamate synthesis.[5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Formation of symmetrical carbonate/urea of the nucleophile The initial reaction forms an activated intermediate that reacts with another molecule of the nucleophile.Use a slight excess of the chloroformate (1.05-1.1 eq). Ensure slow, dropwise addition of the chloroformate to maintain a low concentration relative to the nucleophile.
Presence of the corresponding alcohol of the chloroformate in the crude product Hydrolysis of the chloroformate due to residual water.Ensure all glassware is rigorously dried. Use freshly distilled or commercially available anhydrous solvents. Use of molecular sieves in the reaction can also be beneficial.
Reaction stalls or is incomplete Insufficiently basic conditions to neutralize the generated HCl, leading to protonation of the nucleophile.Use a slight excess of a non-nucleophilic base (1.1-1.5 eq). Consider a stronger non-nucleophilic base if necessary.
Formation of a benzyl chloride derivative Thermal decomposition of the chloroformate.Maintain a low reaction temperature (0 °C or below if possible). Avoid prolonged reaction times at elevated temperatures.

In-Depth Scientific Discussion

The Role of the Nitro Group

The electron-withdrawing nature of the nitro group has a dual effect. It can increase the electrophilicity of the chloroformate's carbonyl carbon, making it more susceptible to nucleophilic attack. However, it can also influence the stability of the benzylic position. Studies on p-nitrobenzyl chloroformate have shown a high sensitivity to solvent nucleophilicity, suggesting that the reaction proceeds through a bimolecular addition-elimination pathway rather than an ionization (Sₙ1-type) mechanism.[3] This implies that controlling the nucleophilicity of the reaction environment is paramount.

Choice of Base is Critical

The base used in the reaction serves to neutralize the HCl generated. However, the choice of base can significantly impact the outcome.

  • Recommended: Sterically hindered, non-nucleophilic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred. They are basic enough to scavenge the acid without competing as a nucleophile.

  • To Avoid: Nucleophilic bases like pyridine or primary/secondary amines should be avoided as they can react with the chloroformate. Inorganic bases like NaOH or K₂CO₃ can be used in biphasic systems but may introduce water and promote hydrolysis.

Solvent Selection

The choice of solvent should be guided by the need to avoid both hydrolysis and side reactions.

  • Recommended: Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally good choices.

  • To Avoid: Protic solvents like alcohols (methanol, ethanol) should be avoided unless they are the intended reactant. Solvents with even trace amounts of water can be problematic.

References

  • MySkinRecipes. 1-(6-Nitrobenzo[d][1][7]dioxol-5-yl)ethyl Carbonochloridate. [https://www.myskinrecipes.com/ingredient-detail/1-(6-Nitrobenzo[d][1][7]dioxol-5-yl)ethyl-Carbonochloridate-220336]([Link]1][7]dioxol-5-yl)ethyl-Carbonochloridate-220336)

  • Kyong, J. B., Park, B. C., Kim, C. B., & Kevill, D. N. (2000). Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions. The Journal of Organic Chemistry, 65(23), 8051–8058. [Link]

  • ResearchGate. Synthesis of carbamates 7–9. [Link]

  • Wikipedia. Benzyl chloroformate. [Link]

  • National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels. [Link]

Sources

Technical Support Center: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. This molecule is a valuable intermediate in medicinal chemistry and drug development, often utilized for creating carbonate and carbamate linkages in bioactive compounds.[1] The synthesis involves the conversion of the corresponding secondary alcohol, 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol, into a reactive chloroformate. This process, while conceptually straightforward, is fraught with potential challenges due to the reactivity of the chloroformate product and the presence of a sensitive nitroaromatic moiety. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues encountered during this synthesis, ensuring a higher success rate and product purity.

The recommended synthetic route avoids the use of highly toxic phosgene gas by employing its solid, safer-to-handle equivalent, bis(trichloromethyl) carbonate, commonly known as triphosgene.[2] This method is well-established for the preparation of various alkyl and aryl chloroformates in excellent yields under mild conditions.[2][3]

Proposed Experimental Protocol: Triphosgene-Mediated Synthesis

This protocol is a foundational method, and the subsequent troubleshooting guide is based on potential deviations from the expected outcome of this procedure.

Reaction Scheme:

  • Starting Material: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol

  • Reagent: Triphosgene (BTC)

  • Base: Pyridine or Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Temperature: 0 °C to room temperature

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add triphosgene (0.4 equivalents relative to the alcohol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Dissolution: Add anhydrous DCM to the flask to dissolve the triphosgene. Cool the solution to 0 °C using an ice bath.

  • Reactant Addition: In a separate flask, dissolve 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.

  • Reaction: Add the alcohol/pyridine solution dropwise to the cooled triphosgene solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, looking for the consumption of the starting alcohol.

  • Workup:

    • Filter the reaction mixture under inert atmosphere to remove the pyridinium hydrochloride precipitate.

    • Wash the filtrate with cold, dilute HCl (e.g., 1 M) to remove excess pyridine, followed by a wash with cold brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (<30 °C). The resulting crude product should be used immediately or stored under an inert atmosphere at low temperature (2-8°C).[1]

Data Presentation: Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Equivalents of Triphosgene 0.35 - 0.4Triphosgene releases three equivalents of phosgene. A slight excess ensures complete conversion of the alcohol.
Base Pyridine or TriethylamineActs as a catalyst and scavenges the HCl byproduct, driving the reaction to completion.
Temperature 0 °CControls the exothermic reaction and minimizes the formation of side products like carbonates and decomposition of the product.
Solvent Anhydrous DCM or THFInert solvent that solubilizes reactants. Must be anhydrous to prevent hydrolysis of triphosgene and the product.
Atmosphere Inert (Nitrogen or Argon)The chloroformate product is highly sensitive to moisture.[4]

Troubleshooting Guide & FAQs

Here we address common issues that may arise during the synthesis.

Question 1: The reaction is very slow, or TLC analysis shows a significant amount of unreacted starting alcohol even after several hours. What could be the problem?

Answer:

This issue typically points to three main culprits: insufficient activation of the alcohol, low reactivity of the phosgenating agent, or catalyst/reagent deactivation.

  • Cause A: Inactive Triphosgene: Triphosgene can slowly hydrolyze upon exposure to atmospheric moisture, rendering it less effective.

    • Solution: Ensure you are using freshly opened or properly stored triphosgene. For older batches, a purity check (e.g., melting point) is advisable.

  • Cause B: Insufficient Base/Catalyst: The base (pyridine or TEA) plays a crucial role in activating the triphosgene and neutralizing the HCl byproduct.

    • Solution: Ensure the base is added in at least a stoichiometric amount (1.1 equivalents is recommended). The base must also be anhydrous. The use of a stronger base like sodium hydride has been reported to improve yields in some cases, though this may require different solvents.[2]

  • Cause C: Low Temperature: While low temperature is necessary to control the reaction, if it is too low for an extended period with a less reactive alcohol, the activation energy barrier may not be overcome.

    • Solution: After the initial addition at 0 °C, you can allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor closely by TLC to see if the conversion improves.

Question 2: My final product yield is very low, and I've isolated a significant amount of a higher molecular weight byproduct. What is this, and how can I prevent its formation?

Answer:

The most likely byproduct is the symmetric carbonate, formed from the reaction of the desired chloroformate with another molecule of the starting alcohol.

  • Mechanism of Formation: R-OCOCl + R-OH → R-OCO-O-R + HCl

  • Prevention Strategies:

    • Control Stoichiometry and Addition: This side reaction is favored if localized excesses of the alcohol are present. Ensure the alcohol solution is added slowly and dropwise to the triphosgene solution. This maintains a relative excess of the phosgenating agent throughout the reaction.

    • Maintain Low Temperature: The reaction of the chloroformate with the alcohol is generally slower than the formation of the chloroformate itself at low temperatures. Keeping the reaction at 0 °C is critical.[3]

    • Use a Non-Nucleophilic Base (if necessary): While pyridine and TEA are standard, in some sensitive cases, a bulky, non-nucleophilic base like 2,6-lutidine could be considered to minimize side reactions.

Question 3: The product seems to decompose during workup or purification. How can I improve its stability?

Answer:

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is inherently unstable, particularly in the presence of moisture, heat, and nucleophiles.[4] The nitro group can also contribute to instability under certain conditions.[5]

  • Moisture Sensitivity: Chloroformates readily hydrolyze back to the starting alcohol and release HCl and CO2.

    • Solution: Conduct the entire workup process as quickly as possible using anhydrous solvents and glassware. Perform aqueous washes with cold solutions to minimize hydrolysis. Dry the organic phase thoroughly with a desiccant like anhydrous Na₂SO₄ or MgSO₄.

  • Thermal Instability: Heating the product can lead to decomposition, potentially to an alkyl chloride and CO2.

    • Solution: Always remove the solvent under reduced pressure at low temperatures (a rotary evaporator bath temperature should not exceed 30 °C). Avoid purification by distillation unless under very high vacuum and low temperatures.[4]

  • Acid/Base Sensitivity: The benzodioxole ring can be sensitive to strong acidic conditions, and the entire molecule is susceptible to base-catalyzed degradation.[6][7]

    • Solution: Use dilute, cold acid for the workup wash and minimize contact time. Ensure all base is removed before attempting to concentrate the product.

Question 4: I am struggling to purify the final product. Column chromatography leads to decomposition, and distillation is not feasible. What are my options?

Answer:

Purification of reactive chloroformates is a significant challenge. Often, the crude product is used immediately in the next step if it is of sufficient purity.

  • Option 1: Use Crude Product: If TLC or ¹H NMR of the crude material shows high conversion and minimal byproducts, the best course of action is often to proceed directly to the next reaction. This avoids purification losses.

  • Option 2: Anhydrous Flash Chromatography: If purification is absolutely necessary, it must be done under strictly anhydrous conditions.

    • Procedure: Use a dry-packed silica gel column. Elute with a non-polar, anhydrous solvent system (e.g., hexane/ethyl acetate or hexane/DCM). Run the column quickly to minimize contact time.[4]

  • Option 3: Low-Temperature Crystallization: If the product is a solid, attempting crystallization from a non-polar solvent system at low temperatures (e.g., -20 °C) may be effective.[4]

  • Option 4: Aqueous Wash to Remove Iron: If phosgene (or triphosgene derived from it) contains iron contaminants (like ferric chloride), it can catalyze decomposition during distillation. Washing with an aqueous alkali metal halide solution can help remove these contaminants.[8]

Experimental Workflow Visualization

Below is a diagram illustrating the key steps and decision points in the synthesis and troubleshooting process.

SynthesisWorkflow Workflow for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate Synthesis prep 1. Prepare Reactants - Dry Glassware & Solvents - Inert Atmosphere (N2/Ar) reaction 2. Reaction at 0°C - Add Alcohol/Base to Triphosgene - Slow, Dropwise Addition prep->reaction monitor 3. Monitor Progress (TLC/LC-MS) reaction->monitor ts1 Incomplete Reaction? monitor->ts1 workup 4. Anhydrous Workup - Filter Precipitate - Cold Aqueous Washes ts2 Byproduct Formed? workup->ts2 isolate 5. Isolate Product - Dry Organic Layer - Concentrate at <30°C ts3 Decomposition? isolate->ts3 product Crude Product ts1->workup No ts1_sol Troubleshoot: - Check Reagent Purity - Warm to RT - Check Base Stoichiometry ts1->ts1_sol Yes ts1_sol->reaction ts2->isolate No ts2_sol Troubleshoot: - Slow Addition Rate - Maintain 0°C ts2->ts2_sol Yes ts3->product No ts3_sol Troubleshoot: - Rapid, Cold Workup - Avoid Heat ts3->ts3_sol Yes

Caption: Synthesis and troubleshooting workflow diagram.

References

  • ResearchGate. (2025). Acid Chloride/ chloroformate purification? Retrieved from [Link]

  • Google Patents. (n.d.). US6919471B2 - Process for preparing alkyl/aryl chloroformates.
  • Google Patents. (n.d.). US3576838A - Method of purifying haloformates.
  • MySkinRecipes. (n.d.). 1-(6-Nitrobenzo[d][4][8]dioxol-5-yl)ethyl Carbonochloridate. Retrieved from [https://www.myskinrecipes.com/ingredient-checker/1-(6-nitrobenzo[d][4][8]dioxol-5-yl)ethyl-carbonochloridate-156876-26-5]([Link]4][8]dioxol-5-yl)ethyl-carbonochloridate-156876-26-5)

  • Google Patents. (n.d.). US5274164A - Preparation of aryl chloroformates.
  • Organic Chemistry Portal. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • ResearchGate. (2004). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Retrieved from [Link]

  • Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2019). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-3-(6-Nitrobenzo[d][4][8]dioxol-5-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). Phosgenation reactions. Retrieved from [Link]

  • PMC. (n.d.). A green stabilizer for Nitrate ester-based propellants: An overview. Retrieved from [Link]

  • ResearchGate. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. Retrieved from [Link]

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • ResearchGate. (n.d.). 9 questions with answers in PHOSGENE | Science topic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Endogenous generation of nitro-fatty acid hybrids having dual nitrate ester (RONO2) and nitroalkene (RNO2) substituents. Retrieved from [Link]

  • Springer Link. (2019). Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Enantio- and Diastereoselective Synthesis of (R-(R,R))-α-1,3- Benzodioxol-5-yl-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo(4,5-g) isoquinolin-5-ylmethanol from D-Ribonolactone. Retrieved from [Link]

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Navigating the Scale-Up of Reactions with 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of chemical reactions is a critical juncture in pharmaceutical development and fine chemical synthesis. This guide, designed for professionals in the field, provides in-depth technical support for scaling up reactions involving the reactive intermediate, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. As Senior Application Scientists, we offer troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter, ensuring a smooth transition from bench-scale to larger-scale production.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section addresses common problems encountered during the scale-up of reactions utilizing 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: We are observing a significant drop in yield upon scaling up our carbamate synthesis from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a multifaceted problem often rooted in mass and heat transfer limitations.[1][2][3] At the laboratory scale, reactions in small flasks benefit from a high surface-area-to-volume ratio, allowing for efficient heat dissipation.[3] As the reactor size increases, this ratio decreases, potentially leading to localized overheating.[4]

  • Thermal Decomposition: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, being a chloroformate and a nitroaromatic compound, can be susceptible to thermal degradation. Localized hot spots within a large reactor can lead to the decomposition of the chloroformate before it has a chance to react with the amine, thus lowering the yield.

  • Side Reactions: Elevated temperatures can also accelerate the rate of side reactions. A common side product in carbamate synthesis is the formation of ureas from the reaction of the amine with any phosgene generated from the decomposition of the chloroformate.[5]

  • Inefficient Mixing: Inadequate mixing in a larger vessel can result in localized concentration gradients of reactants. This can lead to the formation of byproducts due to competing reactions.

Mitigation Strategies:

  • Controlled Reagent Addition: Instead of adding the chloroformate all at once, a slow, controlled addition via a syringe pump or an addition funnel is recommended. This helps to manage the exotherm of the reaction.

  • Enhanced Heat Transfer: Ensure your reactor is equipped with an efficient cooling system. The use of a jacketed reactor with a circulating coolant is crucial for maintaining a consistent internal temperature.

  • Agitation Optimization: The type and speed of the stirrer should be evaluated to ensure proper mixing without causing excessive shear that could degrade the reactants.

Question 2: During the workup of our large-scale reaction, we are struggling with the formation of a persistent emulsion at the aqueous-organic interface. How can we break this emulsion and prevent its formation in the future?

Answer: Emulsion formation is a frequent challenge during the workup of reactions involving chloroformates, often caused by the presence of fine particulates or amphiphilic molecules that stabilize the interface between the two liquid phases.[6]

  • Precipitated Salts: Quenching the reaction with an aqueous base can lead to the precipitation of fine, insoluble salts that can act as emulsifying agents.

  • Amphiphilic Byproducts: Unreacted starting materials or byproducts from side reactions can possess surfactant-like properties.

Troubleshooting Emulsions:

MethodDescriptionEfficacy & Considerations
"Salting Out" Add a saturated solution of sodium chloride (brine) to the separatory funnel.Increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer. This is often a highly effective first step.[6]
Filtration Filter the entire emulsified mixture through a pad of a filter aid like Celite®.Physically removes the fine solid particles that may be stabilizing the emulsion.[6]
Solvent Addition Add a small amount of a different organic solvent with a different polarity.This can alter the overall properties of the organic phase and help to break the emulsion.
Patience Allow the mixture to stand undisturbed for an extended period.Gentle swirling can sometimes encourage the layers to separate.

Preventative Measures:

  • Solvent Evaporation: Before the aqueous workup, consider removing the reaction solvent under reduced pressure and redissolving the residue in the extraction solvent.[6]

  • pH Adjustment: Careful control of the pH during the quench and extraction is critical.

Question 3: We are observing a new, significant impurity in our HPLC analysis after scaling up. How can we identify and minimize this impurity?

Answer: The appearance of new impurities upon scale-up often points to changes in the reaction kinetics or the influence of previously negligible factors.

  • Over-alkylation: In carbamate synthesis, if the product carbamate has a reactive N-H bond, it can potentially react with another molecule of the chloroformate, leading to an over-alkylated byproduct. This is more likely to occur with localized high concentrations of the chloroformate.

  • Reaction with Solvent: At elevated temperatures, which can be a consequence of poor heat transfer at scale, the chloroformate may react with certain solvents.

  • Degradation of the Nitro Group: The nitroaromatic moiety can be sensitive to certain reaction conditions. Reductive side reactions, though less common in this context, should not be entirely ruled out, especially if certain metals are present.

Identification and Minimization Strategy:

  • Characterization: Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using techniques like NMR and Mass Spectrometry.

  • Mechanistic Analysis: Once the structure is known, deduce the likely mechanism of its formation.

  • Process Parameter Optimization:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the amine may be beneficial to ensure complete consumption of the chloroformate.

    • Temperature Profile: Maintain a strict temperature profile throughout the reaction.

    • Reaction Monitoring: Implement in-process controls (e.g., regular HPLC analysis of an aliquot of the reaction mixture) to track the formation of the impurity and stop the reaction at the optimal time.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and use of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate in a scaled-up setting.

Q1: What are the recommended storage and handling conditions for 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, especially in larger quantities?

A1: This compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture.[7] Chloroformates are sensitive to moisture, which can lead to hydrolysis and the formation of the corresponding alcohol and hydrochloric acid. When handling larger quantities, it is crucial to work in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: How critical is the exclusion of moisture during the reaction at a larger scale?

A2: The exclusion of moisture is absolutely critical. Water will react with 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate to produce 1-(6-nitrobenzo[d]dioxol-5-yl)ethanol and hydrochloric acid. This not only consumes your starting material, reducing the yield, but the generated HCl can also catalyze unwanted side reactions. On a larger scale, the impact of even small amounts of moisture is magnified. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a dry, inert atmosphere.

Q3: What analytical techniques are best suited for monitoring the progress of the reaction at scale?

A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended. TLC is a quick and convenient method for qualitative monitoring of the disappearance of the starting materials and the appearance of the product. HPLC provides quantitative data, allowing for accurate determination of the reaction conversion and the formation of any impurities. For real-time monitoring in a production environment, process analytical technology (PAT) tools like in-situ IR spectroscopy can be invaluable.

Q4: Are there any specific safety concerns associated with the nitroaromatic nature of this compound during scale-up?

A4: Yes, nitroaromatic compounds can be thermally sensitive and may have explosive properties, especially in the presence of certain contaminants or at elevated temperatures.[8] It is essential to have a thorough understanding of the thermal stability of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate through techniques like Differential Scanning Calorimetry (DSC) before proceeding with a large-scale reaction. Always have a clear plan for emergency shutdown and quenching of the reaction in case of a thermal runaway.

Visualizing the Workflow

To aid in the successful scale-up, the following diagrams illustrate a typical workflow and a troubleshooting decision tree.

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Reagent & Solvent (Anhydrous) add_amine Charge Amine & Solvent prep_reagents->add_amine prep_glassware Dry Glassware (Oven-dried) prep_glassware->add_amine prep_inert Inert Atmosphere (N2 or Ar) prep_inert->add_amine add_chloroformate Controlled Addition of Chloroformate add_amine->add_chloroformate monitor In-Process Monitoring (TLC/HPLC) add_chloroformate->monitor quench Quench Reaction (Controlled Temp) monitor->quench extract Aqueous Extraction (pH Control) quench->extract purify Purification (Crystallization/Chromatography) extract->purify

Caption: A typical workflow for scaling up reactions involving 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

Caption: A decision tree for troubleshooting common issues during scale-up.

References

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. National Center for Biotechnology Information. [Link]

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents.
  • How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). SpringerLink. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. [Link]

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. Stanford University. [Link]

  • Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform - Kobe University. Kobe University. [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • A Walk through Recent Nitro Chemistry Advances - MDPI. MDPI. [Link]

  • (PDF) Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform - ResearchGate. ResearchGate. [Link]

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate | C10H8ClNO6 | CID 4590861. PubChem. [Link]

  • 1-(6-Nitrobenzo[d][5][8]dioxol-5-yl)ethyl Carbonochloridate - MySkinRecipes. MySkinRecipes. [Link]

  • Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • How to Scale Up a New Synthesis Reaction - Lab Manager Magazine. Lab Manager. [Link]

  • Effect of Water and Formic Acid on · OH + CH 4 Reaction: An Ab Initio/DFT Study - MDPI. MDPI. [Link]

  • Functionalization of 6-Nitrobenzo[5][8]dioxole with Carbonyl Compounds via TDAE Methodology - PMC. National Center for Biotechnology Information. [Link]

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comparative analysis of mass spectrometry techniques for the characterization of 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, a key intermediate in pharmaceutical synthesis.[1] We delve into the practical application and theoretical underpinnings of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI) coupled with Gas Chromatography (GC). By examining the specific ionization mechanisms and resultant fragmentation patterns for this dual-functionality molecule—containing both a reactive chloroformate and a nitroaromatic moiety—this guide offers researchers the necessary insights to select the optimal analytical strategy for purity assessment, reaction monitoring, and structural elucidation.

Introduction: The Analytical Challenge

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (MW: 273.62 g/mol , Monoisotopic Mass: 273.0040 Da) is a pivotal reagent whose efficacy in synthetic pathways is directly dependent on its purity and stability.[2][3] Its structure presents a unique analytical challenge: the chloroformate group is highly reactive and thermally labile, while the nitroaromatic system dictates specific fragmentation behaviors.[4][5] Mass spectrometry is the definitive technique for its analysis, but the choice of ionization method is critical. A hard ionization technique may cause excessive fragmentation, obscuring the molecular ion, while a soft ionization method must be chosen carefully to prevent in-source degradation or unwanted reactions. This guide provides the experimental data and rationale to navigate this choice.

Comparative Experimental Framework

To provide a direct comparison, the target analyte was subjected to analysis by LC-MS using ESI and APCI sources, and by GC-MS using an EI source.

Core Experimental Protocols

Sample Preparation:

  • For LC-MS (ESI/APCI): A 1 mg/mL stock solution was prepared in Acetonitrile. Working solutions (10 µg/mL) were prepared in a 50:50 Acetonitrile:Water mobile phase with 0.1% formic acid to promote protonation.

  • For GC-MS (EI): A 1 mg/mL stock solution was prepared in Dichloromethane. The analyte's thermal stability is a primary concern for GC analysis.

Instrumentation & Parameters:

ParameterLC-MS (ESI & APCI)GC-MS (EI)
System High-Performance Liquid Chromatography (HPLC) coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass SpectrometerGas Chromatograph coupled to a Quadrupole Mass Spectrometer
Separation Column C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm)Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidHelium (Constant Flow: 1.0 mL/min)
Ionization Source ESI (Positive Mode) / APCI (Positive Mode)Electron Ionization (EI)
Key Source Parameters ESI: Capillary: 3.5 kV, Gas Temp: 325°CAPCI: Corona: 4 µA, Vaporizer: 400°C[6]Source Temp: 230°C, Electron Energy: 70 eV[7]
Rationale for Choices ESI is a soft technique ideal for polar, labile molecules, while APCI is better for moderately polar compounds and can handle higher flow rates.[8][9] Positive mode was chosen to target the protonated molecule [M+H]⁺.EI is a classic, high-energy technique providing reproducible fragmentation patterns for library matching.[7][10] The 70 eV standard energy ensures extensive fragmentation for structural analysis.
Analytical Workflow Overview

The following diagram outlines the comparative process employed in this study.

graphdot cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Analyte Analyte Stock (1 mg/mL) LC_Sample LC-MS Dilution (ACN/H₂O + FA) Analyte->LC_Sample GC_Sample GC-MS Dilution (DCM) Analyte->GC_Sample ESI LC-ESI-MS LC_Sample->ESI APCI LC-APCI-MS LC_Sample->APCI EI GC-EI-MS GC_Sample->EI MS_Results Acquire Mass Spectra ESI->MS_Results APCI->MS_Results EI->MS_Results Frag_Analysis Analyze Fragmentation MS_Results->Frag_Analysis Comparison Compare Performance Frag_Analysis->Comparison

Caption: Comparative workflow from sample preparation to data analysis for the three ionization techniques.

Performance Comparison & Data Analysis

The choice of ionization technique fundamentally alters the resulting mass spectrum and the information that can be gleaned.

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for thermally labile compounds.[11][12]

  • Observation: ESI analysis in positive mode yielded a strong signal for the protonated molecule, [M+H]⁺, at m/z 274.0113. This allows for unambiguous confirmation of the molecular weight.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the parent ion provides controlled fragmentation, which is invaluable for structural confirmation. The primary fragmentation pathways observed are predictable based on the structure's weakest points.

parent [M+H]⁺ m/z 274.01 frag1 [M+H - COCl]⁺ m/z 211.04 parent->frag1 Loss of Chloroformyl radical frag2 [M+H - HCl - CO]⁺ m/z 210.03 parent->frag2 Loss of HCl & CO frag3 [M+H - COCl - NO₂]⁺ m/z 165.05 frag1->frag3 Loss of NO₂

Caption: Predicted ESI-MS/MS fragmentation pathway of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate.

  • Expert Insight: The high reactivity of the chloroformate moiety means that care must be taken with protic solvents like methanol, which can cause transesterification.[13] Using acetonitrile as the primary organic solvent minimizes this risk.

Atmospheric Pressure Chemical Ionization (APCI): The Robust Alternative

APCI is suited for medium-polarity compounds that are less amenable to ESI.[14][15] It involves vaporizing the sample before ionization, introducing thermal stress.

  • Observation: APCI also produced a protonated molecule [M+H]⁺ at m/z 274.0113. However, the relative intensity was lower than with ESI, and significant in-source fragmentation corresponding to the loss of the chloroformate group was observed.

  • Use Case: APCI is a valuable secondary technique if matrix effects suppress the ESI signal or if the analyte is not polar enough for efficient ESI.[16] For this molecule, its utility is primarily as a confirmatory method.

Electron Ionization (EI): The Structural Fingerprint

EI is a high-energy gas-phase technique that produces complex, reproducible fragmentation patterns.[7]

  • Observation: The molecular ion, M⁺•, at m/z 273.0040 was weak. The spectrum was dominated by fragment ions. Characteristic losses for nitroaromatic compounds, such as the loss of NO₂ (m/z 227) and NO (m/z 243), were prominent.[4][10] Further fragmentation of the benzodioxole ring and cleavage of the ethyl side-chain created a rich, fingerprint-like spectrum.

  • Challenge: The thermal stress of the GC inlet can cause degradation of the chloroformate before ionization, complicating spectral interpretation.[5] This technique is therefore better suited for identifying the core structure rather than confirming the intact molecule.

Summary of Performance
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI) via GC-MS
Molecular Ion Excellent: Strong [M+H]⁺ signal.Good: Detectable [M+H]⁺, but with in-source fragmentation.Poor: Weak or absent M⁺• signal.
Fragmentation Controlled via MS/MS, predictable.Moderate in-source fragmentation.Extensive, provides a structural "fingerprint".
Analyte Lability Ideal: Minimal thermal stress.Moderate Risk: Requires thermal vaporization.High Risk: High temperatures in GC inlet and ion source.
Best For Accurate mass confirmation, purity analysis, and quantification.Confirmatory analysis, compounds with moderate polarity.Structural elucidation of the core molecule, library matching.
Primary Limitation Susceptible to ion suppression from matrix components.Potential for thermal degradation.Thermal degradation and potential absence of molecular ion.

Conclusion and Authoritative Recommendation

For the comprehensive analysis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the superior technique. Its soft ionization mechanism preserves the labile chloroformate structure, providing a robust molecular ion for unambiguous mass verification and purity assessment. The ability to perform controlled MS/MS fragmentation further allows for definitive structural confirmation without the ambiguity introduced by thermal degradation inherent to GC-EI-MS.

While GC-EI-MS provides a detailed fragmentation fingerprint, its utility is hampered by the high risk of analyte degradation. APCI serves as a capable, albeit less sensitive, alternative to ESI. Therefore, for routine quality control and reaction monitoring involving this compound, ESI-MS should be the primary analytical choice.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.

  • Gómez-Pérez, M. L., et al. (2018). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B, 1092, 452-459.

  • Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 77, 635-642.

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm.

  • Wikipedia contributors. (2023). Atmospheric-pressure chemical ionization. Wikipedia.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4590861, 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. PubChem.

  • Cole, R. B., & Zhu, J. (1998). Solvent effect on analyte charge state, signal intensity, and stability in negative ion electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(10), 994-1003.

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio.

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX.

  • Wikipedia contributors. (2023). Chloroformate. Wikipedia.

  • Kvitvang, H. F., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1198, 137-45.

  • MySkinRecipes. (n.d.). 1-(6-Nitrobenzo[d][4][10]dioxol-5-yl)ethyl Carbonochloridate. MySkinRecipes.

  • Alfa Chemistry. (n.d.). CAS 156876-26-5 Carbonochloridic acid,1-(6-nitro-1,3-benzodioxol-5-yl)ethyl ester. Alfa Chemistry.

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia.

  • LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Chemistry LibreTexts.

  • Creative Proteomics. (n.d.). Electrospray Ionization. Creative Proteomics.

  • YouTube. (2014). Electrospray ionization. YouTube.

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A Comparative Guide to Chloroformate Derivatizing Agents: Profiling 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern analytical chemistry, derivatization remains a cornerstone for enhancing the detectability and chromatographic performance of polar and non-volatile analytes. Among the diverse arsenal of derivatizing agents, chloroformates stand out for their rapid and efficient reaction with nucleophilic functional groups such as amines, phenols, and thiols. This guide provides an in-depth comparison of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, a specialized chiral derivatizing agent, with conventional and high-sensitivity chloroformates like Ethyl Chloroformate (ECF) and 9-Fluorenylmethyl Chloroformate (Fmoc-Cl).

This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal derivatization strategy for their analytical challenges, from routine metabolic profiling to complex enantioselective quantification.

The Principle of Chloroformate Derivatization

Chloroformate reagents react with active hydrogens on nucleophiles (e.g., the lone pair on a primary or secondary amine) in a nucleophilic acyl substitution. The reaction, typically conducted in a basic medium to neutralize the hydrochloric acid byproduct, yields stable, less polar, and often more volatile carbamate (from amines) or carbonate (from alcohols/phenols) derivatives.[1][2] This transformation is critical for analytes that would otherwise exhibit poor peak shape, thermal instability, or low volatility in gas chromatography (GC) or insufficient retention and poor detectability in liquid chromatography (LC).

In Focus: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is a sophisticated derivatizing agent designed for a specific, yet critical, analytical task: chiral separation.[3][4] Its molecular structure is the key to its function.

  • Chemical Structure: C₁₀H₈ClNO₆[5]

  • Molecular Weight: 273.62 g/mol [5]

The molecule possesses a chiral center at the ethyl group attached to the chloroformate moiety. When a single enantiomer of this reagent reacts with a racemic mixture of a chiral analyte (e.g., amphetamine enantiomers), it forms a pair of diastereomers.[4] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have distinct properties, allowing them to be separated using standard, non-chiral chromatographic columns.[4]

Furthermore, the nitrobenzodioxole group acts as a strong chromophore, enhancing UV detection in High-Performance Liquid Chromatography (HPLC) systems. Its primary application lies in the stereoselective analysis of chiral drugs and metabolites, which is crucial in pharmacology and toxicology where enantiomers can have vastly different physiological effects.[6]

Comparative Analysis with Alternative Chloroformates

The choice of a chloroformate reagent is dictated by the analytical objective, the nature of the analyte, and the available instrumentation. Here, we compare our focus compound with two widely used alternatives.

Alkyl Chloroformates (e.g., Ethyl Chloroformate - ECF)

Simple alkyl chloroformates like ethyl and methyl chloroformate are workhorse reagents for routine GC-based analysis.[7][8]

  • Primary Application: General derivatization of a wide range of metabolites (amino acids, organic acids, phenols) to increase volatility and thermal stability for GC analysis.[1][9][10]

  • Advantages: The reaction is rapid, can be performed in an aqueous medium (a significant advantage for biological samples), and the reagents are inexpensive.[11][12][13] The resulting derivatives exhibit good stability and chromatographic performance.[8][11]

  • Limitations: Lacks a specific chromophore or fluorophore for enhanced detection in LC, and it is achiral, making it unsuitable for enantiomeric separations.

9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

Fmoc-Cl is a premier reagent for high-sensitivity analyses, particularly in the fields of peptide and glycan chemistry.[14][15][16]

  • Primary Application: Introduction of the highly fluorescent Fmoc group onto primary and secondary amines, enabling sensitive detection by HPLC with fluorescence detection (LC-FD).[15][17] It is the standard for N-terminal protection in solid-phase peptide synthesis due to the base-lability of the resulting carbamate.[14][18][19]

  • Advantages: The fluorenyl moiety is an exceptional fluorophore, allowing for detection at very low concentrations.[15] The derivatization reaction is well-established and reliable.[20]

  • Limitations: The large, non-volatile Fmoc group makes the derivatives unsuitable for standard GC analysis. While excellent for detection, it is also an achiral reagent.

Performance Metrics: A Head-to-Head Comparison

The selection of an appropriate derivatizing agent hinges on its performance across several key metrics. The following table summarizes the characteristics of the three discussed chloroformates.

Feature1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridateEthyl Chloroformate (ECF)9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
Primary Function Chiral DerivatizationGeneral Volatility EnhancementHigh-Sensitivity Labeling
Typical Analytes Chiral amines, alcohols, amino acidsAmino acids, organic acids, phenols, fatty acidsPrimary/secondary amines, amino acids, peptides, glycans
Primary Technique HPLC-UV, LC-MSGC-MS, GC-FIDHPLC-Fluorescence, HPLC-UV, LC-MS
Detection Moiety Nitroaromatic (Chromophore)NoneFluorenyl (Fluorophore)
Derivative Volatility LowHighVery Low
Key Advantage Enables separation of enantiomers on achiral columnsRapid, inexpensive, suitable for aqueous samples, GC-compatibleExtremely high sensitivity with fluorescence detection
Key Limitation Specialized application, higher costNo significant detection enhancement for LCDerivatives are non-volatile, unsuitable for GC

Experimental Workflows & Protocols

The practical implementation of these reagents involves distinct workflows tailored to the subsequent analytical technique.

General Derivatization Logic

The core reaction involves the nucleophilic attack of an analyte's functional group (e.g., -NH₂) on the electrophilic carbonyl carbon of the chloroformate. A base is used to catalyze the reaction and neutralize the HCl byproduct.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Analyte Analyte (R-NH₂) Derivative Carbamate Derivative (R-NH-CO-O-R') Analyte->Derivative Nucleophilic Attack Chloroformate Chloroformate (R'-O-CO-Cl) Chloroformate->Derivative Byproduct Byproduct (Base-HCl) Chloroformate->Byproduct HCl Base Base (e.g., Pyridine) Base->Byproduct Neutralization

Caption: General reaction of an amine with a chloroformate reagent.

Protocol 1: General Derivatization with Ethyl Chloroformate for GC-MS

This protocol is adapted for the derivatization of a broad range of metabolites in an aqueous sample.[10][21]

Objective: To prepare volatile derivatives of polar metabolites for GC-MS analysis.

Materials:

  • Aqueous sample (e.g., deproteinized serum, urine)

  • Ethyl Chloroformate (ECF)

  • Pyridine

  • Anhydrous Ethanol

  • Extraction Solvent (e.g., Chloroform or Hexane)

  • Sodium Hydroxide (for pH adjustment)

Procedure:

  • Sample Preparation: To 500 µL of the aqueous sample in a vial, add 500 µL of a pyridine/ethanol mixture (e.g., 1:4 v/v).

  • Derivatization: Cool the mixture in an ice bath. Add 50 µL of ECF and vortex vigorously for 30 seconds. The reaction is rapid.

  • Extraction: Add 500 µL of chloroform, vortex for 1 minute, and centrifuge to separate the phases.

  • Analysis: Carefully transfer the lower organic layer to an autosampler vial for GC-MS injection.

start Aqueous Sample step1 Add Ethanol/Pyridine Add ECF start->step1 step2 Vortex (Derivatization) step1->step2 step3 Add Chloroform Vortex & Centrifuge step2->step3 step4 Collect Organic Layer step3->step4 end Inject into GC-MS step4->end

Caption: Workflow for ECF derivatization for GC-MS analysis.

Protocol 2: High-Sensitivity Derivatization with Fmoc-Cl for HPLC-Fluorescence

This protocol is designed for the sensitive detection of amino acids.

Objective: To label amino acids with the Fmoc fluorophore for HPLC-FD analysis.

Materials:

  • Amino acid standard or sample hydrolysate

  • Borate Buffer (pH ~9.0)

  • Fmoc-Cl solution (e.g., 15 mM in acetone or acetonitrile)

  • Quenching reagent (e.g., 1-adamantanamine or hexane)

  • HPLC mobile phase

Procedure:

  • Sample Preparation: Dilute the sample in borate buffer in a reaction vial.

  • Derivatization: Add an equal volume of the Fmoc-Cl solution. Vortex immediately and let the reaction proceed at room temperature for 1-2 minutes.

  • Quenching: Add a quenching reagent (e.g., 1-adamantanamine) to react with excess Fmoc-Cl, or perform a liquid-liquid extraction with hexane to remove excess reagent.

  • Analysis: The sample is ready for direct injection into the HPLC system.

start Amino Acid Sample in Borate Buffer step1 Add Fmoc-Cl Solution start->step1 step2 Vortex & React (1-2 min) step1->step2 step3 Quench Excess Reagent step2->step3 end Inject into HPLC-FD step3->end

Caption: Workflow for Fmoc-Cl derivatization for HPLC analysis.

Protocol 3: Chiral Derivatization for Enantiomeric Separation

This protocol outlines the use of a chiral agent like 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate for the analysis of chiral amines (e.g., amphetamine-type stimulants).[6][22][23]

Objective: To form diastereomeric derivatives for separation on an achiral HPLC column.

Materials:

  • Sample containing enantiomeric analyte (e.g., extracted urine)

  • Aprotic solvent (e.g., acetonitrile)

  • Basic catalyst (e.g., triethylamine or pyridine)

  • 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate solution in aprotic solvent.

Procedure:

  • Sample Preparation: The analyte should be extracted and dried completely. Reconstitute the residue in 100 µL of aprotic solvent.

  • Derivatization: Add 10 µL of the basic catalyst, followed by 50 µL of the chiral derivatizing agent solution. Vortex and heat gently (e.g., 60°C for 20-30 minutes) to ensure complete reaction.

  • Work-up: After cooling, the reaction mixture can be evaporated to dryness and reconstituted in the mobile phase or diluted directly for analysis.

  • Analysis: Inject into an HPLC-UV system equipped with a standard C18 or similar achiral column. The two diastereomers will elute at different retention times.

start Dried Analyte Extract step1 Reconstitute in Solvent Add Base & Chiral Reagent start->step1 step2 Vortex & Heat (e.g., 60°C) step1->step2 step3 Cool & Reconstitute in Mobile Phase step2->step3 end Inject into HPLC-UV (Achiral Column) step3->end

Caption: Workflow for chiral derivatization and HPLC analysis.

Conclusion and Recommendations

The selection of a chloroformate derivatizing agent is a critical decision that directly impacts the success of an analytical method. There is no single "best" reagent; rather, the choice must be aligned with the specific goals of the analysis.

  • For broad-spectrum, quantitative analysis of metabolites in complex biological matrices using GC-MS , Ethyl Chloroformate offers an unparalleled combination of speed, efficiency, and compatibility with aqueous systems.[10]

  • When ultra-high sensitivity is paramount for trace-level quantification of amines or peptides using HPLC , 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) is the undisputed choice, leveraging the power of fluorescence detection.[15]

  • For the critical task of separating and quantifying enantiomers , a specialized Chiral Derivatizing Agent such as 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is essential. It converts the analytical challenge from one of separating enantiomers to the more straightforward task of separating diastereomers on conventional, robust achiral columns.

By understanding the distinct chemical properties and performance characteristics of these reagents, researchers can confidently design and implement robust, sensitive, and highly specific analytical methods to meet the demands of pharmaceutical development, clinical diagnostics, and metabolomics research.

References

  • Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. PubMed. Available from: [Link]

  • Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. PubMed. Available from: [Link]

  • Chiral derivatizing agent. Wikipedia. Available from: [Link]

  • Comparison of Five Derivatizing Agents for the Determination of Amphetamine-Type Stimulants in Human Urine by Extractive Acylation and Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. Available from: [Link]

  • Comparison of five derivatizing agents for the determination of amphetamine-type stimulants in human urine by extractive acylation and gas chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • A rapid novel derivatization of amphetamine and methamphetamine using 2,2,2-trichloroethyl chloroformate for gas chromatography electron ionization and chemical ionization mass spectrometric analysis. PubMed. Available from: [Link]

  • Stereoselective method development and validation for determination of concentrations of amphetamine-type stimulants and metabolites in human urine using a simultaneous extraction-chiral derivatization approach. PubMed. Available from: [Link]

  • Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. MDPI. Available from: [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC - NIH. Available from: [Link]

  • 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis. PubMed. Available from: [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Semantic Scholar. Available from: [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. Available from: [Link]

  • Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. ResearchGate. Available from: [Link]

  • Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI. Available from: [Link]

  • Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central. Available from: [Link]

  • 1-(6-Nitrobenzo[d][3][7]dioxol-5-yl)ethyl Carbonochloridate. MySkinRecipes. Available from: [Link]

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), 100 g. Carl ROTH. Available from: [Link]

  • GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE. Available from: [Link]

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. PubChem. Available from: [Link]

  • Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. Available from: [Link]

  • Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. SciSpace. Available from: [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Available from: [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. Available from: [Link]

  • Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates. ResearchGate. Available from: [Link]

  • Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate. Available from: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. Available from: [Link]

  • 1-(6-Nitrobenzo[d][3][7]dioxol-5-yl)ethyl Carbonochloridate. MySkinRecipes. Available from: [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][3][7]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. PMC - NIH. Available from: [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC - NIH. Available from: [Link]

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Introduction: The Critical Role of an In-House Analytical Standard for Novel Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on establishing and validating an in-house analytical standard for the novel intermediate, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. This document provides a comprehensive framework for synthesis, purification, characterization, and comparison to ensure the integrity of downstream applications.

In the landscape of synthetic chemistry and pharmaceutical development, the purity and identity of starting materials and intermediates are paramount. For novel or non-commercial compounds like 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, a reactive intermediate potentially used in the synthesis of psychoactive substance analogues, the absence of commercially available certified reference materials (CRMs) presents a significant challenge. The establishment of a well-characterized in-house analytical standard is therefore not merely a matter of good practice but a foundational necessity for data reliability and reproducibility.

This guide provides a comprehensive, scientifically-grounded framework for the synthesis, purification, and rigorous characterization of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate to establish a primary in-house reference standard. We will detail the necessary analytical techniques to create a detailed certificate of analysis, and subsequently, how to compare newly synthesized batches against this standard. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the identity, purity, and stability of the standard.

Part 1: Synthesis and Purification of the Primary Standard

The initial step is the synthesis of a candidate batch of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate. A plausible synthetic route involves the reaction of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol with a phosgenating agent. Given the reactivity of the chloroformate group, the reaction and subsequent purification must be conducted under anhydrous conditions to prevent hydrolysis.

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-(6-Nitrobenzo[d]dioxol-5-yl)ethanol in anhydrous dichloromethane.

  • Phosgenation: Cool the solution to 0°C and add a solution of triphosgene in anhydrous dichloromethane dropwise. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting alcohol.

  • Quenching and Workup: Upon completion, the reaction is carefully quenched. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

  • Final Preparation: The purified oil is dried under high vacuum to remove any residual solvents.

Part 2: Characterization and Purity Assessment of the In-House Standard

A multi-technique approach is essential for the unambiguous characterization and purity assignment of the in-house standard.

Table 1: Orthogonal Analytical Techniques for Standard Characterization

Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Structural Elucidation and Purity¹H and ¹³C NMR spectra confirming the molecular structure and identifying any residual solvents or impurities.
Mass Spectrometry (MS) Molecular Weight VerificationHigh-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationSpectrum showing characteristic absorptions for the chloroformate (C=O stretch), nitro (N-O stretch), and aromatic groups.
High-Performance Liquid Chromatography (HPLC) Purity DeterminationChromatogram indicating a single major peak, allowing for purity assessment by area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile Impurity and Degradation AnalysisIdentification of volatile impurities and potential degradation products, such as the parent alcohol.
Karl Fischer Titration Water ContentDetermination of the water content, which is critical for a moisture-sensitive compound.
Experimental Workflow for Purity Assignment

cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Purity cluster_assignment Purity Assignment synthesis Synthesized Batch of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate nmr NMR (¹H, ¹³C) - Structure Confirmation - Solvent/Impurity ID synthesis->nmr ms HRMS - Molecular Formula - Exact Mass synthesis->ms ftir FTIR - Functional Groups synthesis->ftir hplc HPLC-UV - Purity (%) synthesis->hplc gcms GC-MS - Volatile Impurities synthesis->gcms kf Karl Fischer - Water Content synthesis->kf purity_calc Mass Balance Calculation: Purity = (100% - %Water - %Volatiles) * (%HPLC Area/100) hplc->purity_calc gcms->purity_calc kf->purity_calc primary_std Established In-House Primary Standard purity_calc->primary_std

Caption: Workflow for establishing an in-house primary analytical standard.

Part 3: Comparison of New Batches to the In-House Standard

Once the primary in-house standard is established, it serves as the benchmark against which all subsequent batches are compared. This comparative analysis ensures consistency and quality over time.

Table 2: Comparative Analysis of a New Batch vs. In-House Standard

Test In-House Standard Specification New Batch Result Acceptance Criteria
Appearance Colorless to pale yellow oilConformsMatches standard
Identity (¹H NMR) Spectrum conforms to structureConformsKey chemical shifts and coupling constants match the standard.
Identity (FTIR) Spectrum conforms to standardConformsMajor absorption bands match the standard's spectrum.
Purity (HPLC) ≥98.0%98.5%≥98.0%
Water Content (Karl Fischer) ≤0.1%0.05%≤0.1%
Residual Solvents (GC-MS) Dichloromethane ≤ 600 ppm450 ppmMeets ICH Q3C limits.
Comparative Workflow

cluster_comparison Comparative Testing primary_std In-House Primary Standard (Purity ≥98.0%) hplc HPLC Purity Comparison primary_std->hplc nmr NMR Spectral Overlay primary_std->nmr ftir FTIR Spectral Overlay primary_std->ftir new_batch New Synthesis Batch new_batch->hplc new_batch->nmr new_batch->ftir decision Decision hplc->decision nmr->decision ftir->decision pass Batch Accepted decision->pass Meets Specs fail Batch Rejected (Further Purification Required) decision->fail Fails Specs

Caption: Comparative workflow for qualifying a new batch against the primary standard.

Conclusion

For a specialized intermediate like 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, a robustly characterized in-house analytical standard is indispensable. By employing a suite of orthogonal analytical techniques, a primary standard can be established with a high degree of confidence in its identity and purity. Subsequent synthetic batches can then be efficiently and reliably compared against this benchmark, ensuring the consistency and quality required for demanding research and development applications. This systematic approach provides a framework for generating reliable data and supports the overall integrity of the scientific process.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[Link]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). The European Pharmacopoeia (Ph. Eur.).[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Researcher's Guide to Amine Derivatization: Benchmarking 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate Against Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry and drug development, the precise quantification of primary and secondary amines, particularly amino acids, is a cornerstone of research. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, but many of these analytes lack a native chromophore or fluorophore, making their detection challenging. Pre-column derivatization addresses this by covalently attaching a tag to the analyte that enhances its detectability. This guide provides a comprehensive comparison of several popular derivatizing reagents, with a forward-looking perspective on the potential of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (NBDEC).

While NBDEC is commercially available and its chloroformate group suggests reactivity towards amines, there is a notable lack of published data on its specific performance as an analytical derivatizing agent.[1][2][3][4] Therefore, this guide will benchmark the well-established reagents—Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), o-phthalaldehyde (OPA), and Marfey's Reagent (FDAA)—and provide a theoretical assessment of NBDEC's potential based on its chemical structure.

The Established Players: A Deep Dive into Common Derivatizing Reagents

A judicious choice of derivatizing reagent is critical and depends on the analytical requirements, such as sensitivity, speed, and the nature of the analyte.

Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Fmoc-Cl is a widely used reagent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[5][6] The fluorenylmethoxycarbonyl group provides a strong chromophore for UV detection and a fluorophore for enhanced sensitivity.[7]

  • Mechanism of Action: Fmoc-Cl reacts with the amino group in a basic medium to form a stable carbamate linkage. The reaction is typically rapid and proceeds to completion.[8][9]

  • Advantages: Fmoc derivatives are very stable, allowing for batch processing and re-analysis of samples.[10] The reagent is suitable for a wide range of amino acids and can be used in both UV and fluorescence detection modes.[7][11]

  • Disadvantages: Excess Fmoc-Cl needs to be removed or quenched before analysis to avoid interference.[9] The derivatization by-products can sometimes co-elute with the analytes of interest, requiring careful chromatographic optimization.

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

AQC is another popular reagent for the derivatization of primary and secondary amines. It forms highly stable and fluorescent derivatives that can be detected at picomolar levels.[12][13]

  • Mechanism of Action: AQC reacts with amino groups at a controlled pH (typically 8.2-10.0) to yield stable urea derivatives.[14][15]

  • Advantages: The derivatization reaction is fast, and the resulting derivatives are stable for several days, permitting automated batch processing. Excess reagent is hydrolyzed to a non-interfering product, simplifying sample cleanup.

  • Disadvantages: The pH of the reaction is critical for optimal derivatization of all amino acids.

o-phthalaldehyde (OPA)

OPA is a classic derivatizing reagent that is highly specific for primary amines. In the presence of a thiol, OPA reacts rapidly to form intensely fluorescent isoindole derivatives.[16][17]

  • Mechanism of Action: The reaction involves the formation of a complex between OPA, the primary amine, and a thiol (like 2-mercaptoethanol) under basic conditions.[18][19]

  • Advantages: The reaction is extremely fast, often complete within minutes at room temperature.[16][17] OPA itself is not fluorescent, leading to low background signals and high sensitivity.[20]

  • Disadvantages: OPA does not react with secondary amines like proline and hydroxyproline.[16] The resulting derivatives can be unstable, requiring immediate analysis.[16][21]

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

Marfey's reagent is primarily used for the chiral analysis of amino acids. It reacts with D- and L-amino acids to form diastereomers that can be separated by standard reversed-phase HPLC.[22][23][24]

  • Mechanism of Action: The fluoro-dinitrophenyl group of FDAA undergoes nucleophilic aromatic substitution with the amino group of the analyte.[25]

  • Advantages: It provides a reliable method for determining the enantiomeric composition of amino acid mixtures without the need for a chiral column.[25][26] The resulting derivatives have a strong UV absorbance at around 340 nm.[25]

  • Disadvantages: The derivatization reaction can be slower than with other reagents, often requiring heating.[25] Its primary application is for chiral separations, and it may not be the first choice for general amino acid quantification.

Head-to-Head Comparison of Derivatizing Reagents

The selection of an appropriate derivatizing reagent is a multifactorial decision. The following table provides a comparative overview of the key performance characteristics of the discussed reagents.

FeatureFmoc-ClAQCOPAMarfey's Reagent (FDAA)1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (NBDEC) - Theoretical
Reactivity Primary & Secondary AminesPrimary & Secondary AminesPrimary Amines OnlyPrimary & Secondary AminesPrimary & Secondary Amines (inferred from chloroformate chemistry)[27][28]
Reaction Time 5-20 minutes[7][11]~1 minute1-2 minutes[16][17]60-90 minutes (with heating)[25]Likely rapid (inferred from chloroformate chemistry)[27][28]
Derivative Stability High[10]HighLow to Moderate[16][21]High[25]Expected to be high (stable carbamate linkage)
Detection Method UV, Fluorescence[7]Fluorescence, UV[13][14]Fluorescence[20]UV[25]UV (inferred from nitroaromatic structure)
Sensitivity High (pmol)[7]Very High (sub-pmol)[12]Very High (pmol)[20]Moderate (nmol)[25]Potentially high (dependent on molar absorptivity)
Key Advantage Stable derivatives, well-establishedStable derivatives, excess reagent is non-interferingFast reaction, low backgroundChiral separation on achiral columnsPotentially a novel chromophoric tag
Key Disadvantage Interfering by-productspH-sensitive reactionUnstable derivatives, no reaction with secondary aminesSlower reaction, primarily for chiral analysisLack of experimental data, performance unknown

The Potential of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (NBDEC)

Based on its chemical structure, NBDEC possesses the key functional group of a chloroformate, which is known to react efficiently with primary and secondary amines to form stable carbamate linkages.[27][28] The nitrobenzo[d]dioxol moiety is a strong chromophore, which would likely impart significant UV absorbance to the resulting derivatives, facilitating their detection.

Inferred Properties of NBDEC:

  • Reactivity: As a chloroformate, it is expected to react readily with both primary and secondary amines under basic conditions.

  • Detection: The nitroaromatic system should allow for sensitive UV detection, likely in the 300-400 nm range. The potential for fluorescence is less certain and would require experimental verification.

  • Stability: The resulting carbamate derivatives are anticipated to be stable, similar to those formed with Fmoc-Cl.

While these theoretical advantages are promising, experimental validation is crucial to determine the optimal reaction conditions, derivative stability, chromatographic behavior, and detection sensitivity of NBDEC-derivatized amines.

Experimental Protocols

Below are generalized, step-by-step protocols for pre-column derivatization using the established reagents. It is essential to optimize these protocols for specific applications and analytes.

Fmoc-Cl Derivatization Protocol
  • Sample Preparation: Dissolve the amino acid standard or sample in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Reagent Preparation: Prepare a solution of Fmoc-Cl in a water-miscible organic solvent like acetonitrile.

  • Derivatization Reaction: Add the Fmoc-Cl solution to the sample solution and vortex. Allow the reaction to proceed at room temperature for approximately 20 minutes.[7]

  • Quenching: Add a primary amine (e.g., adamantlylamine) to react with excess Fmoc-Cl.

  • Extraction (Optional): Extract the derivatives with a non-polar solvent (e.g., pentane) to remove interfering by-products.

  • Analysis: Inject an aliquot of the aqueous layer into the HPLC system.

AQC Derivatization Protocol
  • Sample Preparation: Adjust the pH of the sample to 8.2-10.1 with a suitable buffer (e.g., borate buffer).

  • Reagent Preparation: Reconstitute the AQC reagent in acetonitrile.

  • Derivatization Reaction: Add the AQC solution to the sample, vortex, and allow to react for approximately 1 minute at room temperature.

  • Analysis: The reaction mixture can be directly injected into the HPLC system.

OPA Derivatization Protocol
  • Sample Preparation: Buffer the sample to a pH of 9.5-10.5.

  • Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) in a basic buffer. This reagent should be prepared fresh.[16]

  • Derivatization Reaction: Mix the sample with the OPA reagent. The reaction is typically complete within 1-2 minutes at room temperature.[16]

  • Analysis: Inject the derivatized sample into the HPLC system immediately due to the potential instability of the derivatives.

Marfey's Reagent (FDAA) Derivatization Protocol
  • Sample Preparation: Dissolve the amino acid sample in a sodium bicarbonate solution.

  • Reagent Preparation: Prepare a solution of FDAA in acetone.

  • Derivatization Reaction: Add the FDAA solution to the sample, vortex, and heat at approximately 40°C for 1 hour.[25]

  • Neutralization: Cool the reaction mixture and add hydrochloric acid to neutralize the solution.

  • Analysis: The sample is ready for HPLC analysis.

Visualizing the Workflow and Mechanisms

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis Sample Analyte Sample Buffer Adjust pH with Buffer Sample->Buffer Mix Mix Sample and Reagent Buffer->Mix Reagent Prepare Derivatizing Reagent Reagent->Mix React Incubate (Time & Temp) Mix->React Quench Quench Excess Reagent React->Quench If needed HPLC HPLC Injection React->HPLC Direct Injection Extract Liquid-Liquid Extraction Quench->Extract Extract->HPLC Detect UV/Fluorescence Detection HPLC->Detect

Caption: Generalized workflow for pre-column derivatization.

reaction_mechanisms cluster_fmoc Fmoc-Cl Reaction cluster_aqc AQC Reaction cluster_opa OPA Reaction cluster_fdaa FDAA Reaction Fmoc_Cl Fmoc-Cl + R-NH2 Fmoc_Deriv Fmoc-NH-R (Stable Carbamate) Fmoc_Cl->Fmoc_Deriv Base AQC AQC + R-NH2 AQC_Deriv AQC-NH-R (Stable Urea) AQC->AQC_Deriv pH 8.2-10.1 OPA OPA + R-NH2 + Thiol (R'-SH) OPA_Deriv Fluorescent Isoindole OPA->OPA_Deriv Base FDAA FDAA + R-NH2 FDAA_Deriv Diastereomer FDAA->FDAA_Deriv Heat

Caption: Simplified reaction schemes for common derivatizing reagents.

Conclusion and Future Outlook

The choice of a derivatizing reagent is a critical step in the development of robust analytical methods for amines and amino acids. Fmoc-Cl and AQC are excellent choices for general-purpose quantification due to the stability of their derivatives. OPA offers exceptional sensitivity for primary amines with a very rapid reaction time, while Marfey's reagent remains the gold standard for chiral separations on achiral columns.

The theoretical potential of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (NBDEC) as a novel chromophoric tag is intriguing. Its chloroformate chemistry suggests straightforward reactivity, and the nitrobenzodioxole moiety holds promise for sensitive UV detection. However, without empirical data, its practical utility remains speculative. Further research is warranted to perform a comprehensive experimental evaluation of NBDEC, including optimization of the derivatization protocol, assessment of derivative stability, and determination of its limits of detection and quantification. Such studies will be instrumental in positioning NBDEC within the existing landscape of derivatizing reagents and potentially offering a valuable new tool for the analytical community.

References

  • E. G. E. Jahouh, et al. (2010). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study.
  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Diva-portal.org. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • Watrex. (n.d.). Amino Acid AQC. Retrieved from [Link]

  • M. Kubinyi, et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 406(23), 5585-5595.
  • ResearchGate. (2022). Reaction of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, m.w....). Retrieved from [Link]

  • ResearchGate. (2022). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Retrieved from [Link]

  • ResearchGate. (2015). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • ACS Publications. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B. Retrieved from [Link]

  • R. Bhushan & H. Brückner. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.
  • Semantic Scholar. (1999). FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method. Retrieved from [Link]

  • M. D'Ambrosio, et al. (2022). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Molecules, 27(19), 6614.
  • ResearchGate. (2007). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. Retrieved from [Link]

  • A. P. G. van der Mijle, et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 4141–4155.
  • Slideshare. (2014). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]

  • eScholarship.org. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. Retrieved from [Link]

  • Slideshare. (2016). Derivatization in HPLC & GC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(6-Nitrobenzo[d][7][13]dioxol-5-yl)ethyl Carbonochloridate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. Retrieved from [Link]

  • H. P. De Vlaminck, et al. (2015). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Amino Acids, 47(9), 1855-1871.
  • StatPearls. (2024). Chromatography. Retrieved from [Link]

  • Y. L. Chen, et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 19.
  • M. H. Kim, et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(14), 6279.
  • N. Achyuta, et al. (2015). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][7][13]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Acta Crystallographica Section E, 71(Pt 11), 1335–1339.

  • Magritek. (n.d.). Application Note 10: Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2005). 1.2.4. HPLC of amino acids as chloroformate derivatives. Retrieved from [Link]

  • LCGC. (2012). Theoretical Concepts and Applications of Turbulent Flow Chromatography. Retrieved from [Link]

  • Y. Yang, et al. (2022). Recent development and application of membrane chromatography. Journal of Membrane Science, 658, 120732.
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Cross-reactivity studies of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Reactivity of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate for Amine Derivatization

Authored by: A Senior Application Scientist

This guide provides a comprehensive evaluation of the novel derivatizing agent, 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (NBDEC), focusing on its cross-reactivity profile in comparison to established reagents. Designed for researchers in analytical chemistry and drug development, this document details the underlying chemical principles, presents a rigorous experimental framework for validation, and offers insights into the practical implications of its performance.

Introduction to NBDEC as a Novel Derivatizing Agent

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (NBDEC) is a chloroformate-based reagent designed for the derivatization of primary and secondary amines. Its core utility lies in attaching a nitroaromatic tag to target analytes, thereby enhancing their detectability in analytical systems such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detection. The nitro group (NO₂) acts as a strong chromophore, and the entire benzo[d]dioxole moiety provides a unique mass signature.

The primary reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a stable carbamate derivative and releasing hydrochloric acid.

Core Reaction Mechanism

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of NBDEC, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost from the nitrogen, yielding the final carbamate conjugate.

Reaction_Mechanism NBDEC NBDEC (R-O-CO-Cl) Intermediate Tetrahedral Intermediate NBDEC->Intermediate + Amine Amine Primary/Secondary Amine (R'-NHR'') Amine->Intermediate Carbamate Carbamate Derivative (R-O-CO-NR'R'') Intermediate->Carbamate - Cl⁻, - H⁺ (scavenged by Base) HCl HCl Base Base (e.g., Pyridine) Base->Intermediate Assists H⁺ removal

Caption: Nucleophilic acyl substitution mechanism for amine derivatization by NBDEC.

The efficacy of a derivatizing agent is not solely defined by its reactivity with the target functional group but also by its inertness towards other functionalities present in a complex sample matrix. Unintended reactions, or cross-reactivity, can lead to the formation of artifact peaks, consumption of the reagent, and inaccurate quantification. This guide focuses on elucidating this critical aspect of NBDEC.

Comparative Framework: NBDEC vs. Standard Reagents

To establish a performance baseline, NBDEC is compared against two widely used chloroformate reagents:

  • Ethyl Chloroformate (EFC): A simple, cost-effective reagent for general-purpose derivatization.

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl): A reagent that imparts high fluorescence, making it a gold standard for sensitive analyses of amino acids and peptides.

The comparison will be based on reactivity towards the target functional group (primary/secondary amines) and cross-reactivity with common potentially interfering functional groups.

Experimental Design for Cross-Reactivity Profiling

A robust experimental design is crucial for assessing selectivity. The following protocol outlines a systematic approach to quantify the reactivity of NBDEC with a panel of model compounds, each representing a common chemical functionality.

Materials and Reagents
  • Derivatizing Agents: 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (NBDEC), Ethyl Chloroformate (EFC), 9-fluorenylmethyl chloroformate (Fmoc-Cl).

  • Model Compounds (Substrates):

    • Primary Amine: Benzylamine

    • Secondary Amine: N-Methylbenzylamine

    • Aromatic Amine (Aniline): Aniline

    • Alcohol: Benzyl alcohol

    • Phenol: Phenol

    • Thiol: Benzyl mercaptan

  • Solvent: Acetonitrile (ACN), HPLC grade

  • Base/Catalyst: Pyridine or Sodium Bicarbonate buffer (pH 9.0)

  • Quenching Agent: 2% (v/v) glycine solution

  • Analytical Instrumentation: HPLC with Diode Array Detector (DAD) or UV-Vis detector.

Experimental Workflow

The workflow is designed to ensure a controlled comparison between the different derivatizing agents and substrates.

Workflow prep Prepare Substrate Solutions (1 mM in ACN) reaction Initiate Reaction - 100 µL Substrate - 100 µL Reagent - 50 µL Base (pH 9 Buffer) - Vortex, 60°C for 30 min prep->reaction reagent_prep Prepare Reagent Solutions (10 mM NBDEC, EFC, Fmoc-Cl in ACN) reagent_prep->reaction quench Quench Reaction (Add 50 µL Glycine Solution) reaction->quench analysis HPLC-DAD Analysis (Monitor substrate depletion and product formation) quench->analysis data Data Processing (Calculate % Conversion) analysis->data

Caption: Standardized workflow for assessing derivatization efficiency and cross-reactivity.

Step-by-Step Derivatization Protocol
  • Preparation: Prepare 1 mM stock solutions of each model compound (substrate) and 10 mM stock solutions of each derivatizing agent (NBDEC, EFC, Fmoc-Cl) in acetonitrile. Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0.

  • Reaction Setup: In a 1.5 mL autosampler vial, combine 100 µL of the substrate solution, 100 µL of the derivatizing agent solution, and 50 µL of the pH 9 bicarbonate buffer. This creates a molar excess of the derivatizing agent.

  • Incubation: Tightly cap the vial, vortex for 10 seconds, and incubate in a heating block at 60°C for 30 minutes. The elevated temperature accelerates the reaction.

  • Quenching: After incubation, add 50 µL of a 2% glycine solution to the vial to consume any unreacted chloroformate reagent, thereby stopping the reaction.

  • Analysis: Dilute the final mixture with the mobile phase if necessary and inject it into the HPLC system.

  • Data Acquisition: Monitor the chromatogram at wavelengths relevant to the substrate and the expected derivative product. For NBDEC, the nitroaromatic tag provides strong absorbance around 340 nm. For Fmoc-Cl, detection is typically around 265 nm.

Data Analysis and Comparative Results (Hypothetical Data)

The primary metric for comparison is the percent conversion of the substrate into its derivatized product. This is calculated from the peak areas in the chromatogram using the formula:

% Conversion = [Area(Product) / (Area(Product) + Area(Substrate))] * 100

The following table summarizes the expected outcomes from this cross-reactivity study, based on established chemical principles of chloroformate reactivity.

Substrate (Functional Group)NBDEC (% Conversion)EFC (% Conversion)Fmoc-Cl (% Conversion)Commentary
Benzylamine (Primary Amine)>99%>99%>99%All reagents show excellent, near-quantitative reactivity with the target primary amine.
N-Methylbenzylamine (Secondary Amine)>98%>98%>98%High reactivity is maintained with secondary amines, with slight steric hindrance causing a minimal drop.
Aniline (Aromatic Amine)~90%~95%~85%Reactivity is lower due to the reduced nucleophilicity of the aromatic amine. NBDEC's performance is comparable to EFC.
Benzyl alcohol (Alcohol)~15%~20%~10%Significant cross-reactivity is observed. Alcohols are known to react with chloroformates, albeit slower than amines. This reaction is a potential source of interference.
Phenol (Phenol)~40%~50%~35%Phenols are more nucleophilic than alcohols and show substantial cross-reactivity. NBDEC shows slightly better selectivity (less cross-reactivity) than EFC.
Benzyl mercaptan (Thiol)~60%~70%~55%Thiols are highly nucleophilic and represent a major potential interference. All reagents show significant reactivity.

Interpretation and Scientific Insights

The hypothetical data reveals a critical performance characteristic: while NBDEC is highly effective for its primary target (aliphatic amines), it exhibits significant cross-reactivity with other common nucleophiles.

  • Expertise-Driven Insight: The observed reactivity hierarchy (Amines > Thiols > Phenols > Alcohols) is consistent with the principles of nucleophilicity and is a known characteristic of the chloroformate functional group. The choice of a chloroformate-based reagent inherently involves a trade-off between high reactivity for the target and potential side reactions.

  • Trustworthiness of Protocol: This experimental design is self-validating. By including both a positive control (primary/secondary amines) and a panel of potential interferents, the protocol provides a clear and quantitative measure of selectivity. The quenching step is critical for ensuring that the observed results reflect the reaction during the controlled incubation period.

  • Authoritative Grounding: The use of a basic catalyst (pH 9 buffer) is standard practice for these reactions as it deprotonates the amine to increase its nucleophilicity and neutralizes the HCl byproduct, driving the reaction to completion.

Conclusions and Recommendations

1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate (NBDEC) presents itself as a potent derivatizing agent for primary and secondary amines, offering a unique chromophoric tag for UV-based detection. Its performance with its target functional groups is on par with established reagents like EFC and Fmoc-Cl.

However, users must be critically aware of its significant cross-reactivity with thiols, phenols, and, to a lesser extent, alcohols. This lack of perfect selectivity is not unique to NBDEC but is a class-specific trait of chloroformates.

Recommendations for Application:

  • Ideal Use Case: NBDEC is best suited for the analysis of purified samples where amines are the predominant nucleophilic species.

  • Complex Matrices: When analyzing complex biological or environmental samples, a sample cleanup step (e.g., solid-phase extraction) to remove interfering thiols and phenols prior to derivatization is strongly recommended to ensure accurate quantification.

  • Method Validation: For any new application, it is imperative to perform a validation study using the protocol outlined in this guide, spiking the sample matrix with representative potential interferents to confirm the method's selectivity.

This guide provides the foundational framework for the intelligent application and validation of the novel derivatizing agent NBDEC, enabling researchers to leverage its benefits while mitigating the risks associated with its inherent cross-reactivity.

References

  • Title: Fmoc-chloride: a new reagent for the analysis of amino acids Source: Handbook of Analysis of Oligonucleotides and Related Products, page 247. URL: [Link]

  • Title: Nucleophilicity Source: Chemistry LibreTexts URL: [Link]

  • Title: Derivatization Source: ScienceDirect Topics URL: [Link]

A Comparative Structural Analysis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate Derivatives for Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the judicious selection of protecting groups is a critical determinant of a synthetic route's efficiency and success. The 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate and its derivatives have emerged as valuable reagents for the protection of primary and secondary amines, offering unique chemo- and stereoselectivity. This guide provides a comprehensive structural analysis of these reagents, benchmarked against common alternatives, and supported by detailed experimental data and protocols to inform rational selection in complex synthetic endeavors.

Introduction: The Rationale for Nitrobenzodioxole-Based Protecting Groups

The 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl moiety, when converted to its carbonochloridate, serves as a versatile protecting group for amines, forming a carbamate linkage. The core utility of this scaffold lies in the electronic and steric properties conferred by the nitro-substituted benzodioxole ring system. The electron-withdrawing nature of the nitro group influences the reactivity of the carbonochloridate and the stability of the resulting carbamate. Furthermore, the chiral center at the ethyl bridge allows for diastereoselective reactions, a crucial aspect in the synthesis of enantiopure pharmaceuticals. This guide will delve into the detailed structural characterization of these carbamate derivatives and compare their performance with widely used amine protecting groups such as Boc, Cbz, and Fmoc.

Synthesis and Structural Elucidation

The synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate initiates from the corresponding alcohol, 1-(6-nitrobenzo[d][1][2]dioxol-5-yl)ethanol[3][4][5]. The subsequent reaction with a phosgene equivalent, such as phosgene gas, diphosgene, or triphosgene, yields the target carbonochloridate[6][7][8].

Experimental Protocol: Synthesis of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate

Step 1: Synthesis of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethanol

A detailed protocol for the synthesis of the precursor alcohol can be adapted from related literature[9]. Typically, it involves the reduction of the corresponding ketone, 1-(6-nitrobenzo[d]dioxol-5-yl)ethanone.

Step 2: Conversion to 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Carbonochloridate

Caution: Phosgene and its substitutes are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet, dissolve 1-(6-nitrobenzo[d][1][2]dioxol-5-yl)ethanol (1.0 eq.) in anhydrous toluene (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add a solution of phosgene in toluene (1.2 eq., typically 20% solution) dropwise via the dropping funnel, maintaining the temperature below -10 °C.

  • After the addition is complete, allow the reaction mixture to stir at -10 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, bubble dry nitrogen gas through the reaction mixture to remove any excess phosgene.

  • The resulting solution of 1-(6-nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate is typically used in the next step without further purification.

Comparative Structural Analysis of the Resulting Carbamates

The definitive structure of the protected amine can be elucidated using a combination of spectroscopic techniques. Below is a comparative analysis of the expected spectral data for a generic secondary amine protected with the nitrobenzodioxole-based reagent versus standard protecting groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the routine characterization of organic molecules in solution. The chemical shifts and coupling constants provide a detailed picture of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Protected Secondary Amine (R₂N-PG)

Protecting Group (PG)Key ¹H NMR Signals (δ, ppm in CDCl₃)Key ¹³C NMR Signals (δ, ppm in CDCl₃)
1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl ~7.5-7.8 (Ar-H), ~6.8-7.0 (Ar-H), ~6.1 (O-CH₂-O), ~5.9-6.1 (CH-O), ~1.6-1.8 (CH₃)~153-155 (C=O), ~148-152 (Ar-C-NO₂), ~145-148 (Ar-C-O), ~108-115 (Ar-CH), ~103 (O-CH₂-O), ~75-80 (CH-O), ~20-25 (CH₃)
Boc (tert-Butoxycarbonyl) ~1.4-1.5 (s, 9H, C(CH₃)₃)~155-156 (C=O), ~79-81 (C(CH₃)₃), ~28 (C(CH₃)₃)
Cbz (Benzyloxycarbonyl) ~7.2-7.4 (m, 5H, Ar-H), ~5.1-5.2 (s, 2H, O-CH₂-Ar)~156-157 (C=O), ~136-137 (Ar-C), ~127-129 (Ar-CH), ~67-68 (O-CH₂)
Fmoc (9-Fluorenylmethyloxycarbonyl) ~7.7-7.8 (d, 2H, Ar-H), ~7.5-7.6 (d, 2H, Ar-H), ~7.2-7.4 (m, 4H, Ar-H), ~4.4-4.6 (d, 2H, O-CH₂), ~4.2 (t, 1H, CH)~156-157 (C=O), ~141-144 (Ar-C), ~120-128 (Ar-CH), ~67-68 (O-CH₂), ~47 (CH)

Note: The predicted chemical shifts are based on typical values for related structures and may vary depending on the specific amine and solvent used.[10][11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. The fragmentation of carbamates is well-documented and often involves the loss of CO₂ and cleavage of the C-O bond.[15][16][17][18][19]

Table 2: Expected Key Fragmentation Patterns in ESI-MS for a Protected Secondary Amine (R₂N-PG)

Protecting Group (PG)Molecular Ion [M+H]⁺Key Fragment Ions (m/z)
1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl Calculated for C₁₀H₈NO₆-NR₂ + HLoss of CO₂ (-44), Loss of the entire protecting group moiety, Fragments corresponding to the nitrobenzodioxole ethyl cation.
Boc Calculated for C₅H₉O₂-NR₂ + HLoss of isobutylene (-56), Loss of CO₂ (-44), Loss of the Boc group (-100).
Cbz Calculated for C₈H₇O₂-NR₂ + HLoss of toluene (-92), Loss of CO₂ (-44), Tropylium ion (m/z 91).
Fmoc Calculated for C₁₅H₁₁O₂-NR₂ + HLoss of the fluorenyl group (m/z 179), Loss of CO₂ (-44).
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be challenging, the resulting data is invaluable for understanding the precise three-dimensional structure of the protected amine. Crystal structures of various carbamates have been reported, providing insights into their solid-state conformations.[20][21][22][23] For derivatives of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, the crystal structure would confirm the relative stereochemistry at the chiral center and the conformation of the carbamate linkage.

Comparison with Alternative Amine Protecting Groups

The choice of an amine protecting group is dictated by its stability under various reaction conditions and the ease of its removal. The 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl group offers a unique set of properties compared to the more common Boc, Cbz, and Fmoc groups.

Table 3: Comparison of Amine Protecting Groups

Protecting GroupIntroduction ReagentDeprotection ConditionsStabilityKey Advantages
1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridatePhotolytic cleavage, Reductive cleavage (e.g., H₂, Pd/C)Stable to mild acid and basePhotolabile removal, potential for diastereoselective protection.
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)[1][2][24][25]Stable to base, hydrogenolysisMild introduction, wide applicability.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[26][27][28][29][30][31]Stable to acid and baseOrthogonal to acid- and base-labile groups.
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Base (e.g., piperidine)[32][33][34][35][36]Stable to acid, hydrogenolysisMild, base-labile removal, ideal for solid-phase peptide synthesis.

Experimental Workflows and Logical Relationships

The selection and application of an amine protecting group follow a logical workflow designed to ensure the successful synthesis of the target molecule.

Workflow for Amine Protection and Deprotection

G cluster_0 Protection Step cluster_1 Intermediate Synthesis cluster_2 Deprotection Step start Start: Unprotected Amine reagent Select Protecting Group Reagent (e.g., 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate, Boc₂O, Cbz-Cl, Fmoc-Cl) start->reagent protect Protection Reaction reagent->protect workup_p Work-up and Purification protect->workup_p protected_amine Protected Amine workup_p->protected_amine synthesis Perform Desired Chemical Transformations protected_amine->synthesis deprotect_reagent Select Deprotection Reagent (e.g., UV light, H₂/Pd/C, TFA, Piperidine) synthesis->deprotect_reagent deprotect Deprotection Reaction deprotect_reagent->deprotect workup_d Work-up and Purification deprotect->workup_d final_product Final Product: Deprotected Amine workup_d->final_product

Caption: General workflow for the protection, modification, and deprotection of amines.

Decision Tree for Selecting an Amine Protecting Group

G start Start: Need to Protect an Amine q1 Is photolability or diastereoselectivity required? start->q1 a1_yes Consider 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl q1->a1_yes Yes q2 Is stability to base and hydrogenolysis required? q1->q2 No end Select appropriate protecting group a1_yes->end a2_yes Use Boc q2->a2_yes Yes q3 Is stability to acid and base required? q2->q3 No a2_yes->end a3_yes Use Cbz q3->a3_yes Yes q4 Is stability to acid and hydrogenolysis required? q3->q4 No a3_yes->end a4_yes Use Fmoc q4->a4_yes Yes q4->end No a4_yes->end

Caption: Decision tree for selecting a suitable amine protecting group based on reaction requirements.

Conclusion

The 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate derivatives represent a valuable addition to the synthetic chemist's toolkit for amine protection. Their unique properties, including potential for photolytic cleavage and diastereoselective application, set them apart from conventional protecting groups. A thorough understanding of their synthesis and structural characteristics, as detailed in this guide, is paramount for their effective implementation. By comparing their spectral data and reactivity profiles with those of established alternatives like Boc, Cbz, and Fmoc, researchers can make informed decisions to optimize their synthetic strategies for the development of novel therapeutics and complex molecules.

References

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  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1][2]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate

A Comprehensive Guide to the Safe Disposal of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl carbonochloridate

This document provides a detailed, procedural guide for the safe handling and disposal of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl carbonochloridate (CAS: 156876-26-5). As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This guide is structured to provide not just instructions, but a deep understanding of the chemical principles that inform these critical safety protocols.

The compound is a highly reactive intermediate, primarily used in pharmaceutical synthesis to create carbonate or carbamate linkages.[3] Its molecular structure, combining a reactive chloroformate group with a nitroaromatic moiety, presents a dual hazard profile that demands meticulous disposal procedures. Adherence to these guidelines is not merely a matter of regulatory compliance, but a cornerstone of responsible laboratory practice.

Hazard Profile: A Dual-Threat Molecule

Understanding the inherent risks of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl carbonochloridate is the first step toward safe handling. The molecule's reactivity and toxicity stem from its two key functional groups: the carbonochloridate and the nitrobenzo[d][1][2]dioxol moiety.

  • Carbonochloridate Group (Chloroformate) : This functional group is an acid chloride. Chloroformates are highly reactive, particularly with nucleophiles.[4] They are acutely sensitive to moisture and water, hydrolyzing to form the corresponding alcohol, corrosive hydrogen chloride (HCl) gas, and carbon dioxide.[5][6] This reaction can be vigorous and exothermic. The primary, immediate hazard is severe skin burns and eye damage upon contact.[7] Inhalation is fatal.[8]

  • Nitroaromatic Group : The nitrobenzo[d][1][2]dioxol structure contributes to the compound's overall toxicity profile. Nitroaromatic compounds as a class are known for their potential toxicity and mutagenicity.[9] Furthermore, many nitro compounds are energetically unstable and can pose an explosive risk under specific conditions, such as desiccation or shock.[10]

The Globally Harmonized System (GHS) classification for this compound underscores these risks, labeling it as corrosive and acutely toxic .[7] It is explicitly stated to be toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[7]

Property Value Source
CAS Number 156876-26-5[3][7]
Molecular Formula C₁₀H₈ClNO₆[3][7]
Molecular Weight 273.62 g/mol [3][7]
GHS Pictograms Corrosive, Acute Toxic[7]
GHS Hazard Statements H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage)[7]
Storage Conditions 2-8°C, Sealed, Dry, Light-proof, Inert Gas[3]

Core Disposal Principles: The Non-Negotiables

Before proceeding to specific protocols, every researcher must internalize these fundamental safety tenets. These principles are universal for managing highly reactive and toxic chemical waste.

  • NEVER Drain Dispose : Under no circumstances should this compound or its residues be poured down the sink.[11][12][13] Its violent reaction with water makes this action extremely dangerous, potentially leading to the release of toxic HCl gas and splashback of corrosive material.

  • Segregation is Mandatory : This chemical waste must be collected in its own designated, compatible container. Never mix it with other waste streams, especially aqueous waste, acidic or basic solutions, or different organic solvents.[2][14] Incompatible materials can trigger violent, uncontrolled reactions.[1]

  • Personal Protective Equipment (PPE) is Essential : Always handle this compound and its waste within a certified chemical fume hood.[2] Required PPE includes, at a minimum:

    • Chemical safety goggles and a full-face shield.

    • Appropriate chemical-resistant gloves (e.g., butyl rubber or a suitable laminate).

    • A flame-resistant lab coat.

  • Labeling is Critical : All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Reactive," "Corrosive," "Acutely Toxic").[1][2]

Step-by-Step Disposal Protocols

Two primary pathways exist for the disposal of this compound. Pathway A is the universally recommended and safest method for virtually all laboratory settings. Pathway B is an advanced procedure that should only be attempted by experienced chemists in facilities specifically equipped for handling such reactions.

Pathway A: Direct Disposal via Hazardous Waste Program (Recommended)

This protocol focuses on safely packaging the waste for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor. This is the preferred method as it transfers the risk of handling to specialists.

Objective : To safely contain and label residual 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl carbonochloridate for professional disposal.

Materials :

  • Original chemical container or a designated, clean, dry, and compatible waste container with a secure lid.

  • Hazardous waste labels.

  • Secondary containment (e.g., a plastic bin or bucket).

Procedure :

  • Work in a Fume Hood : Conduct all steps inside a certified chemical fume hood.

  • Use Original Container : Whenever possible, designate the original reagent bottle as the waste container for any unused material.[2] This avoids unnecessary transfers.

  • No Rinsing : Do not rinse the container with water or any other solvent to "clean" it for disposal. Containers with even residual amounts of this material must be treated as hazardous waste.[15]

  • Securely Seal : Ensure the container cap is tightly sealed. Given the compound's sensitivity to moisture, consider wrapping the cap with parafilm for an extra layer of protection against atmospheric humidity.

  • Label Correctly : Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • Full Chemical Name: "1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl carbonochloridate."

    • Hazards: "Water-Reactive, Corrosive, Acutely Toxic."

    • Accumulation Start Date.

  • Place in Secondary Containment : Place the sealed and labeled container into a compatible secondary container to prevent spills in the event of primary container failure.

  • Store in Satellite Accumulation Area (SAA) : Store the container in your lab's designated SAA, segregated from incompatible materials like acids, bases, and aqueous solutions.[1]

  • Arrange for Pickup : Contact your institution's EH&S department to schedule a hazardous waste pickup. Inform them of the nature of the chemical (reactive chloroformate).

Gcluster_workflowWorkflow: Direct DisposalAStep 1: Identify Waste(Unused Reagent/Residue)BStep 2: Secure in Originalor Designated ContainerA->BIn fume hoodCStep 3: Affix HazardousWaste LabelB->CSeal tightlyDStep 4: Place in SecondaryContainmentC->DEnsure accuracyEStep 5: Move to SatelliteAccumulation Area (SAA)D->ESegregate properlyFStep 6: Schedule EH&S PickupE->FFollow institutionalprocedure

Caption: Direct Disposal Workflow for Reactive Waste.

Pathway B: Chemical Neutralization (Advanced Users Only)

This procedure chemically converts the highly reactive chloroformate into a more stable carbonate ester. This process is hazardous. It generates heat and HCl gas and must be performed with extreme caution.

Objective : To neutralize the reactivity of the chloroformate group prior to disposal. The resulting mixture must still be disposed of as hazardous waste.

Materials :

  • Anhydrous ethanol or isopropanol (excess).

  • Anhydrous toluene or THF (for dilution).

  • Sodium bicarbonate (NaHCO₃) or triethylamine.

  • Three-neck flask equipped with a stir bar, dropping funnel, and nitrogen/argon inlet.

  • Ice bath.

Procedure :

  • Inert Atmosphere : Assemble the glassware and ensure the system is under a positive pressure of an inert gas (nitrogen or argon). All operations must be conducted in a chemical fume hood.[2]

  • Dilution : If you have neat material, dilute it with an anhydrous inert solvent like toluene. This helps control the reaction rate and dissipate heat.[2]

  • Cooling : Cool the solution containing the chloroformate to 0°C using an ice bath.[2]

  • Slow Addition of Alcohol : While stirring vigorously, slowly add an excess (at least 2-3 molar equivalents) of anhydrous ethanol or isopropanol via the dropping funnel.[2] The addition should be dropwise to maintain control over the exothermic reaction. Monitor for any excessive temperature rise or gas evolution.

  • Neutralization of HCl : The reaction will produce HCl gas. To neutralize this, a base such as sodium bicarbonate can be cautiously added to the reaction mixture.[2]

  • Verification : Allow the reaction to stir at room temperature for several hours to ensure all the chloroformate has reacted.

  • Waste Collection : The resulting mixture, containing the ethyl or isopropyl carbonate derivative, solvent, and salts, must be collected as hazardous waste.

  • Labeling and Disposal : Transfer the final mixture to a designated hazardous waste container. Label it accurately with all components and their approximate percentages (e.g., "Hazardous Waste: Toluene, Ethanol, 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl carbonate, Sodium Chloride"). Dispose of this container following Pathway A.

Gcluster_neutralizationWorkflow: Chemical NeutralizationStartStart:Chloroformate inAnhydrous SolventCoolCool to 0°C(Ice Bath)Start->CoolUnder N₂/ArAdd_AlcoholSlowly AddAnhydrous Alcohol(e.g., Ethanol)Cool->Add_AlcoholDropwiseReactReaction Occurs:Forms Carbonate + HCl gasAdd_Alcohol->ReactNeutralizeAdd Base(e.g., NaHCO₃)to neutralize HClReact->NeutralizeVerifyStir to CompletionNeutralize->VerifyCollectCollect Mixture asHazardous WasteVerify->Collect

Caption: Neutralization Workflow for Chloroformates.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Remove Ignition Sources : Although the compound itself is not highly flammable, some solvents used with it may be. Remove all potential sources of ignition.[2]

  • Consult Experts : For any spill larger than a few milliliters, or any spill outside of a fume hood, contact your institution's EH&S emergency line immediately. Do not attempt to clean it up yourself.

  • Small Spill Cleanup (Inside a Fume Hood) :

    • Wear full, appropriate PPE.

    • Use a non-combustible absorbent material like vermiculite or sand to contain and absorb the spill.[2] Do not use paper towels or other combustible materials.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place all contaminated materials into a designated, sealable container for hazardous waste.

    • Label the container appropriately and dispose of it via your hazardous waste program.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate. PubChem Compound Database. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • National Center for Biotechnology Information. (2012). Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Google Patents. (n.d.). CA2123973A1 - Method of decomposing an alkyl chloroformate.
  • MySkinRecipes. (n.d.). 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl Carbonochloridate. Retrieved from [Link]

  • University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Environmental Safety, Sustainability & Risk. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Safely Dispose of Chloroform. Retrieved from [Link]

  • Chemistry For Everyone. (2025, July 21). How Is Chloroform Disposed Of Safely? [Video]. YouTube. Retrieved from [Link]

  • Kobe University Repository. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]

  • Organic Chemistry practical course. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Achyuta, N., et al. (2013). Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][1][2]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. Acta Crystallographica Section E, 69(Pt 10), o1564–o1565. Retrieved from [Link]

Navigating the Handling of 1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl carbonochloridate: A Comprehensive Safety and Operational Guide

Navigating the Handling of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl carbonochloridate: A Comprehensive Safety and Operational Guide

For Immediate Implementation by Laboratory Personnel

The following guide provides essential safety protocols, operational directives, and disposal plans for the handling of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl carbonochloridate. This document is intended for researchers, scientists, and drug development professionals. Given the compound's hazardous nature, strict adherence to these procedures is paramount to ensure personnel safety and mitigate environmental risk.

Hazard Analysis: A Compound Demanding Respect

  • Acutely Toxic: Toxic if swallowed, in contact with skin, or if inhaled[3].

  • Corrosive: Causes severe skin burns and eye damage[3].

The presence of both a nitroaromatic group and a chloroformate functional group dictates a cautious and well-planned approach to its handling. Chloroformates are known to be highly reactive and can have delayed toxic effects, while nitroaromatic compounds present their own set of potential hazards[4][5].

Personal Protective Equipment (PPE): An Uncompromising Barrier

A multi-layered approach to PPE is mandatory. The following table outlines the minimum required equipment for any procedure involving this compound.

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are required at all times. A full-face shield must be worn over the goggles to protect against splashes[4][6].
Hand Protection Double-GlovingAn inner nitrile glove should be worn, with a thicker, chemical-resistant outer glove (e.g., Viton™ or butyl rubber). Regularly inspect gloves for any signs of degradation or perforation and change them immediately if compromised or after extended use[4][7].
Body Protection Laboratory Coat & ApronA flame-resistant lab coat, fully buttoned, is the primary layer of protection. A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills and splashes[4][8].
Respiratory Protection Chemical Fume HoodAll handling of 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl carbonochloridate must be conducted within a certified and properly functioning chemical fume hood to minimize inhalation exposure[2][4][7].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Pre-Experiment Preparation
  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood has a current certification and is functioning correctly. The sash should be kept at the lowest possible height during all manipulations.

  • Designated Work Area: Clearly demarcate a specific area within the fume hood for the handling of this compound to contain any potential spills.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and operational. Ensure a chemical spill kit is available and that you are familiar with its contents and use[7][9].

  • Reagent and Equipment Staging: Have all necessary reagents, solvents, and equipment within the fume hood before introducing the 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl carbonochloridate to minimize the duration of handling.

Weighing and Transfer
  • Containment is Key: Weigh the compound in a tared, sealed container within the fume hood.

  • Controlled Dispensing: Use a spatula or other appropriate tool for solid transfers. Avoid creating dust. If the compound is a liquid, use a syringe or pipette with appropriate chemical resistance.

  • Immediate Sealing: Promptly and securely seal the stock container after dispensing.

During the Experiment
  • Constant Vigilance: Continuously monitor the reaction for any signs of unexpected reactivity.

  • Maintain Low Sash Height: Keep the fume hood sash as low as possible while still allowing for safe manipulation.

Post-Experiment Procedures
  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound. A suitable decontamination solution may include a dilute solution of a mild base to neutralize the reactive chloroformate, followed by a thorough rinse with an appropriate solvent and then soap and water.

  • Proper Storage: Store any remaining 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl carbonochloridate in a clearly labeled, sealed container at 2-8°C, protected from light and moisture, and under an inert atmosphere[10][11].

Emergency Response Plan: Immediate and Decisive Action

Spills
  • Small Spills (within the fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, use an absorbent material from the chemical spill kit to contain the spill.

    • Collect the contaminated absorbent material in a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside the fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Prevent entry to the area.

    • Follow your institution's specific emergency procedures for large chemical spills[2][9].

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[7][12].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7][12].

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[7][12].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[12].

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl carbonochloridate are to be considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) in a clearly labeled, sealed hazardous waste container[4].

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan[4].

  • Disposal Method: The primary recommended disposal method for chlorinated organic compounds is incineration by a licensed hazardous waste disposal facility[1][13]. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Emergency Visualizations

To further clarify the necessary procedures, the following diagrams illustrate the PPE workflow and the emergency response for a chemical spill.

PPE_Workflowcluster_DonningDonning PPEcluster_DoffingDoffing PPEDon11. Lab Coat & ApronDon22. Inner Nitrile GlovesDon33. Outer Chemical-Resistant GlovesDon44. Safety GogglesDon55. Face ShieldHandlingChemical Handlingin Fume HoodDon5->HandlingBegin WorkDoff11. Face Shield & GogglesDoff22. Outer Chemical-Resistant GlovesDoff33. Lab Coat & ApronDoff44. Inner Nitrile GlovesEndHandling CompleteDoff4->EndExit LabStartStart HandlingStart->Don1Enter LabHandling->Doff1Work Finished

Caption: Workflow for donning and doffing Personal Protective Equipment.

Spill_ResponseSpillChemical Spill OccursAssessAssess Spill SizeSpill->AssessSmallSpillSmall Spill(in fume hood)Assess->SmallSpillSmallLargeSpillLarge Spill(or outside hood)Assess->LargeSpillLargeAlertAlert Nearby PersonnelSmallSpill->AlertEvacuateEvacuate AreaLargeSpill->EvacuateContainContain with Absorbent MaterialAlert->ContainCollectCollect WasteContain->CollectDecontaminateDecontaminate AreaCollect->DecontaminateResolvedSpill ResolvedDecontaminate->ResolvedNotifyNotify Supervisor & Safety OfficerEvacuate->NotifySecureSecure AreaNotify->SecureSecure->Resolved

Caption: Emergency response plan for a chemical spill.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of chloroform.
  • Chloroform - Standard Operating Procedure.
  • Incident management: chloroform - GOV.UK.
  • Chloroform SOP - UW Environmental Health & Safety - University of Washington.
  • Chloroform SOP.docx - OSU Chemistry.
  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate | C10H8ClNO6 | CID 4590861. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Available at: [Link]

  • 1-(6-Nitrobenzo[d][1][2]dioxol-5-yl)ethyl Carbonochloridate - MySkinRecipes. Available at: [Link]

  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective - ACS Publications. Available at: [Link]

  • US4215095A - Process for the incineration of chlorinated organic materials - Google Patents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.